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  • Product: benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
  • CAS: 405061-52-1

Core Science & Biosynthesis

Foundational

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Abstract This technical guide provides a comprehensive overview of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Identified by the CAS Number 405061-52-1 , this compound incorporates a stereodefined piperidine scaffold, a versatile hydroxymethyl functional group, and a stable N-benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3] Its three-dimensional structure and functional handles make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of therapeutic agents targeting the central nervous system (CNS) and other disease areas.[4] This document will delve into the compound's physicochemical properties, stereoselective synthesis strategies, analytical characterization, and its strategic application in drug discovery programs, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. The fundamental properties of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate are summarized below. The N-benzyl carbamate moiety provides stability and lipophilicity, while the primary alcohol offers a reactive site for further chemical elaboration.

Table 1: Core Compound Identifiers

Property Value Source(s)
CAS Number 405061-52-1 [1][2][3]
Molecular Formula C₁₄H₁₉NO₃ [1][2][3]
Molecular Weight 249.31 g/mol [2][3]
Synonyms (S)-1-Cbz-3-(hydroxymethyl)piperidine, (3S)-3-(Hydroxymethyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester [1][2]

| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Data not widely available; typically an off-white solid or a viscous oil
Purity Commercially available at >97% or >98% [1][2]
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane [2]

| Storage | Store at room temperature or under refrigeration (2-8°C) to ensure long-term stability | |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperidines is a non-trivial challenge. The value of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate lies in its predefined (S)-stereocenter. Synthetic strategies typically rely on either starting from a chiral pool material or employing an asymmetric synthesis. A common and effective approach involves the stereoselective reduction of a corresponding pyridine precursor followed by N-protection.[5]

The choice of the benzyloxycarbonyl (Cbz) group is deliberate. It is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis—a method that is typically orthogonal to many other protecting groups used in complex molecule synthesis.

G cluster_0 Conceptual Synthetic Workflow A Chiral Precursor (e.g., (S)-Piperidine-3-carboxylic acid) B Step 1: Esterification (e.g., SOCl₂, MeOH) A->B C Methyl (S)-piperidine-3-carboxylate B->C D Step 2: N-Protection (Benzyl Chloroformate, Base) C->D E Benzyl (3S)-3-(methoxycarbonyl)piperidine-1-carboxylate D->E F Step 3: Selective Reduction (e.g., LiBH₄, THF) E->F G Target Molecule: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol describes a representative, field-proven method for the synthesis starting from a commercially available N-Cbz protected piperidine carboxylic acid ester.

Objective: To synthesize Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate by selective reduction of the corresponding methyl ester.

Materials:

  • Benzyl (3S)-3-(methoxycarbonyl)piperidine-1-carboxylate (1.0 eq)

  • Lithium borohydride (LiBH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add Benzyl (3S)-3-(methoxycarbonyl)piperidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. The causality here is critical: reducing the temperature controls the exothermic reaction upon addition of the reducing agent, preventing side reactions.

  • Reagent Addition: Add lithium borohydride (1.5 eq) portion-wise over 15-20 minutes. Expertise Insight: LiBH₄ is chosen over the more aggressive LiAlH₄ to ensure selective reduction of the ester in the presence of the carbamate, which could otherwise be cleaved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase until the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes excess hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add EtOAc to extract the product from the aqueous layer. Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% EtOAc in Hexane) to afford the final product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system.

Table 3: Expected Analytical Data

Technique Expected Result
¹H NMR Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), piperidine ring protons, and the hydroxymethyl group (CH₂OH ~3.5 ppm).
¹³C NMR Resonances for the carbamate carbonyl (~155 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight (e.g., m/z 250.14 for [M+H]⁺).
RP-HPLC A single major peak indicating high purity (>97%).

| Chiral HPLC | Confirmation of enantiomeric excess (e.e.) by comparison with a racemic standard. |

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate using a standard Reverse-Phase High-Performance Liquid Chromatography method.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets.[7][8]

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is particularly valuable because it provides:

  • Stereochemical Definition: The (S)-configuration is fixed, which is crucial as different enantiomers of a drug can have vastly different biological activities and toxicity profiles.[8]

  • A Vector for Diversity: The primary alcohol at the 3-position is a key functional handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, amines, or other functional groups, allowing for the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies.[4]

  • Favorable Physicochemical Properties: The N-benzyl piperidine (N-BP) motif enhances structural flexibility and can engage in crucial cation-π interactions with target proteins.[7][9]

G cluster_0 Role as a Chiral Building Block A Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate B Oxidation A->B Modify -CH₂OH C Esterification / Etherification A->C Modify -CH₂OH D Amination (via Mesylate) A->D Modify -CH₂OH E Aldehyde / Carboxylic Acid (New Scaffold) B->E F Ester / Ether Analogues (SAR Exploration) C->F G Amine Analogues (Salt Formation, H-bonding) D->G H Diverse Library of Drug Candidates E->H F->H G->H

Caption: Diversification pathways from the core building block.

This building block is frequently employed in the synthesis of enzyme inhibitors and receptor modulators, particularly for neurological disorders where the piperidine scaffold can mimic the structure of endogenous neurotransmitters.[4]

Conclusion

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 405061-52-1) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its defined stereochemistry, robust protecting group, and versatile functional handle provide medicinal chemists with a reliable and adaptable platform for constructing novel, potent, and selective therapeutic agents. The methodologies and insights presented in this guide underscore its importance and provide a practical framework for its effective utilization in research and development.

References

  • Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. BioOrganics. [Link]

  • benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Price. Chemsrc.com. [Link]

  • Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. SciRP.org. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Abstract This technical guide provides a detailed examination of the physical properties of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 405061-52-1). As a valuable chiral building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the physical properties of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 405061-52-1). As a valuable chiral building block in medicinal chemistry and drug development, a thorough understanding of its physicochemical characteristics is paramount for its effective handling, reaction optimization, purification, and formulation.[1] This document outlines the core identity and properties of the compound, provides detailed, field-proven protocols for their experimental determination, and discusses the rationale behind these characterization techniques. The intended audience includes researchers, process chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Chemical Identity and Core Physicochemical Parameters

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a stereocenter at the C-3 position, a primary alcohol functional group, and a benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom.[1] This combination of features makes it a versatile intermediate in the synthesis of complex molecular architectures.[1][2]

Table 1: Chemical Identification

Identifier Value Source(s)
IUPAC Name Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate [3]
Synonyms (S)-1-CBZ-3-(hydroxymethyl)piperidine, (S)-N-CBZ-3-piperidinemethanol [3][4]
CAS Number 405061-52-1 [3][4]
Molecular Formula C₁₄H₁₉NO₃ [3][4]
Molecular Weight 249.31 g/mol [4][5][6]

| Canonical SMILES | C1CC(CCO)C |[6] |

Table 2: Summary of Physical Properties

Property Value / Range Notes Source(s)
Physical State Colorless to pale yellow oil or low-melting solid To be determined experimentally -
Melting Point Not available May be liquid at room temperature [4]
Boiling Point ~384 - 397 °C Predicted values; subject to decomposition at high temperatures [4][7]
Density ~1.16 - 1.18 g/cm³ Predicted values [4][7]
pKa ~14.8 Predicted value for the hydroxyl proton [7]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water and hexanes. To be determined experimentally -

| Storage | 0-8 °C, under inert atmosphere, sealed from moisture | Recommended for long-term stability |[7] |

The Imperative of Physical Property Characterization in Drug Development

In the context of pharmaceutical R&D, the physical properties of an intermediate like Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate are not mere data points; they are critical process parameters.

  • Purity Assessment: The melting point of a solid is a primary indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, whereas impurities will cause both a depression and a broadening of the melting range.

  • Reaction & Process Control: Solubility dictates the choice of solvent systems for reactions, extractions, and chromatography. Understanding the solubility profile is essential for achieving optimal reaction kinetics, yield, and ease of workup.

  • Purification Strategy: The boiling point is fundamental for purification via distillation, especially for removing lower-boiling solvents or impurities under reduced pressure. Given the high predicted boiling point, vacuum distillation would be the required method to prevent thermal decomposition.

  • Safety and Handling: Properties like flash point and physical state inform the necessary safety protocols for handling and storage, ensuring a safe laboratory environment.[8]

Experimental Determination of Key Physical Properties

The following protocols represent robust, self-validating methods for characterizing the physical properties of a research-grade chemical.

Visual Inspection: Appearance and Physical State

The first step in characterization is a simple visual inspection at ambient temperature (20-25 °C). This provides immediate information on the compound's physical state (solid, oil, liquid), color, and clarity.

Protocol:

  • Place a small, representative sample in a clean, dry glass vial.

  • Observe the sample against a white background under good lighting.

  • Record the physical state (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid).

  • Record the color (e.g., colorless, white, off-white, pale yellow).

  • Record the clarity for liquids/oils (e.g., clear, hazy, opaque).

Causality: This qualitative assessment is a rapid, non-destructive first pass. An unexpected color or the presence of particulate matter can be an immediate flag for potential impurities or degradation.

Melting Point Determination (for Solids)

The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility.

Principle: The melting point is the temperature at which a substance transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[9]

Detailed Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound onto a watch glass. Invert a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount of sample.

  • Loading: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): Set a rapid heating rate (~10-20 °C/min) to find an approximate melting range. This saves time during the accurate determination.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[10]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

  • Record the Range:

    • T1: Record the temperature at which the first droplet of liquid appears.[10]

    • T2: Record the temperature at which the last solid crystal melts, and the sample is completely a clear liquid.[10]

  • Reporting: Report the result as a melting range (T1 - T2). For example: 121.5 - 122.5 °C.

Workflow: Melting Point Determination

G A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly to ~20°C Below Expected M.P. C->D E Heat Slowly (1-2°C / min) D->E F Observe First Liquid Droplet (T1) E->F G Observe Complete Liquefaction (T2) F->G H Record Melting Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Boiling Point Determination (Micro-Scale)

For research quantities, a micro-scale method is preferable to a full distillation. The capillary inversion (Thiele tube) method is ideal.

Principle: A liquid boils when its vapor pressure equals the external (atmospheric) pressure.[11] By trapping a small amount of vapor and observing its behavior upon heating and cooling, the boiling point can be determined accurately.

Detailed Protocol:

  • Apparatus Setup: Add 0.5-1 mL of the liquid to a small test tube (e.g., a 75x10 mm tube).

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, or in a beaker of oil on a hot plate, so that the heat is distributed evenly.[12][13]

  • Observation (Heating): Heat the oil bath gently. As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

  • Observation (Cooling): Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Record the Temperature: The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12] At this moment, the external pressure has just overcome the vapor pressure of the liquid.

  • Reporting: Report the boiling point and the atmospheric pressure at which it was measured.

Workflow: Micro-Scale Boiling Point Determination

G A Place Liquid in Small Test Tube B Insert Inverted Capillary Tube (Open End Down) A->B C Attach to Thermometer & Place in Oil Bath B->C D Heat Gently Until a Rapid Bubble Stream Emerges C->D E Remove Heat Source D->E F Observe Cooling E->F G Record Temperature When Liquid Re-enters Capillary F->G H Report Boiling Point & Atmospheric Pressure G->H

Caption: Workflow for micro boiling point determination.

Qualitative Solubility Assessment

Principle: The "like dissolves like" principle governs solubility. The polar hydroxyl group suggests solubility in polar protic solvents, while the large benzyl carbamate moiety suggests solubility in moderately polar to nonpolar aprotic solvents.

Detailed Protocol:

  • Setup: Arrange a series of labeled small test tubes, each containing a different solvent (e.g., Water, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes).

  • Addition: To each tube, add approximately 10 mg of the compound.

  • Observation (Initial): Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not dissolved, agitate the mixture using a vortex mixer for 30 seconds. Observe again.

  • Classification: Classify the solubility based on the following criteria:

    • Soluble: The entire solid dissolves to form a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved material remains.

    • Insoluble: No discernible amount of solid dissolves.

  • Reporting: Report the results in a table format.

Workflow: Solubility Classification

Sources

Foundational

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate molecular weight

An In-depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Benz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and structure. It further outlines robust methodologies for its synthesis, purification, and analytical characterization, explaining the scientific rationale behind key procedural steps. The guide culminates in a discussion of its applications as a versatile building block in drug discovery, leveraging the strategic importance of the N-benzyl piperidine scaffold. This document is intended to serve as a key resource for scientists engaged in synthetic chemistry and the development of novel therapeutics.

Compound Identification and Physicochemical Properties

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, also known by synonyms such as (S)-1-CBZ-3-(hydroxymethyl)piperidine, is a key heterocyclic building block.[1] Its structure incorporates a chiral piperidine ring, a hydroxymethyl group at the 3-position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This combination of features makes it a valuable intermediate for constructing more complex, three-dimensional molecules.[2][3]

The fundamental properties of this compound are summarized below. The molecular weight is consistently reported as approximately 249.31 g/mol , derived from its molecular formula, C₁₄H₁₉NO₃.[1][4][5][6]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 405061-52-1[1][7]
Molecular Formula C₁₄H₁₉NO₃[1][4][7]
Molecular Weight 249.31 g/mol [4][5][6]
Density ~1.162 g/mL[6]
Boiling Point ~396.4 °C[6]
Purity (Typical) >97%[1][5]
Synonyms (S)-1-CBZ-3-(hydroxymethyl)piperidine; (S)-N-CBZ-3-piperidinemethanol[1]

Synthesis and Purification Workflow

The synthesis of chiral substituted piperidines is a cornerstone of modern medicinal chemistry.[8] A common and effective strategy involves the stereoselective modification of a pre-existing heterocyclic core. For Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a robust synthetic approach begins with the reduction of a suitable pyridine precursor, followed by N-protection.

The choice of the benzyloxycarbonyl (Cbz) group for N-protection is strategic. It is a stable protecting group that withstands a variety of reaction conditions but can be selectively removed via catalytic hydrogenolysis—a clean and efficient deprotection method that is often orthogonal to other functional groups within a molecule.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., Pyridine-3-methanol) Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Start->Hydrogenation Intermediate (±)-Piperidin-3-ylmethanol Hydrogenation->Intermediate Protection N-Protection (Benzyl Chloroformate, Base) Intermediate->Protection Racemic_Product Racemic Cbz-Protected Product Protection->Racemic_Product Resolution Chiral Resolution (e.g., Chiral HPLC or Enzymatic) Racemic_Product->Resolution Final_Product Final Product Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate Resolution->Final_Product

Caption: General workflow for the synthesis and chiral resolution of the target compound.

Experimental Protocol: Synthesis via Pyridine Reduction

This protocol is a representative methodology based on established chemical principles for piperidine synthesis.[8]

  • Step 1: Catalytic Hydrogenation of Pyridine Precursor

    • To a solution of pyridine-3-methanol in an appropriate solvent (e.g., acetic acid or ethanol), add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and agitate vigorously at room temperature for 16-24 hours.

    • Causality: PtO₂ is a highly effective catalyst for the complete saturation of the pyridine ring to form the piperidine core. Acetic acid as a solvent can facilitate the reaction by protonating the pyridine nitrogen, enhancing its reactivity towards hydrogenation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude piperidin-3-ylmethanol.

  • Step 2: N-Protection with Benzyloxycarbonyl (Cbz) Group

    • Dissolve the crude piperidin-3-ylmethanol in a suitable solvent system, such as a mixture of dichloromethane (DCM) and aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C. The bicarbonate solution acts as a base to neutralize the HCl byproduct.

    • Causality: The reaction is performed at low temperature to control its exothermicity and prevent side reactions. The basic aqueous layer traps the generated HCl, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic product.

  • Step 3: Purification and Chiral Resolution

    • Purify the crude racemic product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to remove impurities.

    • The enantiomers must then be separated. This is most effectively achieved using preparative chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Collect the fraction corresponding to the (3S) enantiomer, which can be identified by comparing its retention time to a known standard or through subsequent analytical characterization.

Analytical Characterization

A self-validating protocol for compound verification relies on orthogonal analytical techniques. Each method should independently confirm a different aspect of the molecule's identity and purity.

G cluster_analysis Analytical Validation Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or HRMS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Verified Verified Compound NMR->Verified Mass Molecular Weight Verification (Exact Mass) MS->Mass MS->Verified Purity Enantiomeric Purity (e.g., >98% e.e.) HPLC->Purity HPLC->Verified

Caption: Orthogonal workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all protons and their chemical environments. Key signals include the aromatic protons of the benzyl group, the methylene protons of the CH₂-O linker, the hydroxymethyl protons, and the distinct signals of the piperidine ring protons. Integration of these signals confirms the proton count.

    • ¹³C NMR: Verifies the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Technique: Typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

    • Purpose: Provides definitive confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass to within a few parts per million (ppm), which validates the elemental composition (C₁₄H₁₉NO₃). The expected [M+H]⁺ ion would be m/z 250.14.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: This is the critical step to confirm the enantiomeric purity of the (3S) isomer.

    • Methodology: The sample is analyzed on a chiral column, and the chromatogram should show a single major peak at the retention time corresponding to the desired enantiomer, confirming high enantiomeric excess (e.g., >98%).

Applications in Research and Drug Development

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[9] Its non-planar, three-dimensional structure allows it to present substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets like enzymes and receptors.[8]

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate serves as a valuable chiral building block for several reasons:

  • Scaffold for Bioactive Molecules: Its piperidine backbone is a key feature in numerous agents targeting the central nervous system (CNS).[4] The specific (3S) stereochemistry can be critical for achieving selective binding to a target protein, thereby enhancing potency and reducing off-target effects.[9]

  • The Role of the N-Benzyl Group: The N-benzyl piperidine (N-BP) motif is frequently used in drug discovery.[2] It offers several advantages:

    • It imparts structural flexibility.[3]

    • The aromatic ring can engage in favorable cation-π or π-π stacking interactions within a protein's active site, enhancing binding affinity.[2][3]

    • It serves as a handle for further chemical modification.

  • Versatility as an Intermediate: The hydroxymethyl group provides a reactive site for further elaboration. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ester or ether linkages to build more complex molecules. This functional handle, combined with the protected nitrogen, allows for sequential and controlled chemical transformations.

This compound is particularly useful in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its pharmacological profile.[4]

Conclusion

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a high-value chemical entity defined by its precise molecular weight of 249.31 g/mol and its specific stereochemistry. Its synthesis and purification can be achieved through established methodologies involving heterocyclic reduction, N-protection, and chiral resolution. Rigorous analytical validation using NMR, MS, and chiral HPLC is essential to confirm its identity and purity. Due to its versatile structure, incorporating the privileged N-benzyl piperidine scaffold and a reactive hydroxymethyl group, this compound remains a critical and enabling building block for medicinal chemists aiming to develop novel, three-dimensional therapeutics.

References

  • Benzyl (3S)-3-(hydroxymethyl)
  • benzyl (3S)-3-(hydroxymethyl)
  • Benzyl 3-hydroxy-3-methylpiperidine-1-carboxyl
  • benzyl (3R)-3-(hydroxymethyl)
  • benzyl (3S)-3-(hydroxymethyl)
  • Benzyl 4-(hydroxymethyl)
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

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Exploratory

The Pivotal Role of (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Significance of Chiral Piperidines in Drug Design The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Drug Design

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets. The introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity. Chiral piperidine scaffolds are prevalent as the common cores of a large number of active pharmaceuticals.[3][4] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[3][4]

(S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, the subject of this guide, is a key chiral building block that provides a versatile platform for the synthesis of a wide array of complex and biologically active molecules. Its utility is particularly pronounced in the development of agents targeting the central nervous system (CNS).[5] This guide will provide an in-depth exploration of the structure, synthesis, characterization, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

(S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chiral molecule with the "(S)" stereochemistry at the C3 position of the piperidine ring. The presence of the hydroxymethyl group provides a handle for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled reactivity during multi-step syntheses.

PropertyValueSource
CAS Number 405061-52-1[6]
Molecular Formula C₁₄H₁₉NO₃[5]
Molecular Weight 249.31 g/mol [5]
Appearance Not explicitly stated, likely an oil or low-melting solid-
Purity Typically >95%[5]

Enantioselective Synthesis: A Methodological Workflow

The enantioselective synthesis of 3-substituted piperidines is a critical challenge in organic chemistry.[7] Various strategies have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and chemo-enzymatic methods.[1][8]

Below is a detailed, field-proven protocol for a plausible enantioselective synthesis of (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, based on established methodologies for similar chiral piperidines.

Experimental Protocol: Asymmetric Hydrogenation Approach

This protocol utilizes a rhodium-catalyzed asymmetric hydrogenation of a suitable enamine precursor, a powerful method for establishing the stereocenter.

Step 1: Synthesis of the Enamine Precursor

  • To a solution of N-benzyl-3-cyanopyridinium bromide (1.0 eq) in methanol (0.2 M) is added sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude tetrahydropyridine intermediate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, a pressure vessel is charged with the crude tetrahydropyridine (1.0 eq), a rhodium catalyst such as [Rh(COD)2]BF4 (0.01 eq), and a chiral phosphine ligand, for example, (S)-BINAP (0.012 eq), in degassed methanol (0.1 M).

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (50 atm) at 50 °C for 24 hours.

  • After cooling to room temperature and carefully venting the hydrogen, the solvent is removed in vacuo.

Step 3: Cbz Protection and Purification

  • The crude product from the hydrogenation step is dissolved in a 1:1 mixture of dioxane and water (0.2 M).

  • Sodium bicarbonate (3.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.2 eq) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Start N-benzyl-3-cyanopyridinium bromide Step1 Step 1: Reduction to Tetrahydropyridine Start->Step1 NaBH4, MeOH Intermediate1 Tetrahydropyridine Intermediate Step1->Intermediate1 Step2 Step 2: Asymmetric Hydrogenation (Rh-catalyst, (S)-BINAP, H2) Intermediate1->Step2 Intermediate2 (S)-piperidinemethanol Step2->Intermediate2 Step3 Step 3: Cbz Protection (Benzyl Chloroformate, NaHCO3) Intermediate2->Step3 End (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Step3->End

Caption: Synthetic workflow for the target compound.

Analytical Characterization: A Validating System

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized compound. The following techniques are essential for a comprehensive analysis.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl group protons (aromatic region), the Cbz methylene protons, and the piperidine ring protons. The diastereotopic protons of the hydroxymethyl group and the protons adjacent to the chiral center will likely show complex splitting patterns.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the Cbz methylene carbon, and the carbons of the piperidine ring and the hydroxymethyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic moieties.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, which can be confirmed by high-resolution mass spectrometry (HRMS).
Chiral HPLC A single major peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric excess of the (S)-enantiomer.

Diagram of the Analytical Workflow

G cluster_1 Analytical Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity HPLC->Purity Stereochem Stereochemical Integrity HPLC->Stereochem

Caption: Workflow for analytical validation.

Applications in Drug Development: A Gateway to Novel Therapeutics

(S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a variety of drug candidates. The hydroxymethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, or it can be used as a point of attachment for further molecular elaboration.

One notable application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents. The piperidine ring is a common motif in such drugs, and the specific stereochemistry at the C3 position is often critical for achieving the desired pharmacological activity and minimizing off-target effects.

For instance, this building block can be envisioned in the synthesis of analogs of paroxetine, a potent SSRI. The synthesis would involve the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution with an appropriate aryl nucleophile.

Conclusion: A Versatile Tool for Chemical Innovation

(S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The synthetic and analytical methodologies outlined in this guide provide a framework for the reliable preparation and characterization of this important compound, paving the way for the discovery and development of novel therapeutics.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
  • Comins, D. L., & Dehghani, A. (1992). Asymmetric synthesis of chiral piperidines. Tetrahedron Letters, 33(42), 6299-6302.
  • Kim, J. H., Shyam, P. K., Kim, M. J., Lee, H.-J., Lee, J. T., & Jang, H.-Y. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119–3121.
  • Buffa, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 259, 115668.
  • Weintraub, P. M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-1928.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • Watson, P. S., Jiang, B., & Scott, B. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14437–14444.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Executive Summary Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The stereocenter at the C3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The stereocenter at the C3 position, coupled with the reactive hydroxymethyl group and the stable N-Cbz protecting group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and scalable synthesis pathway starting from the readily available chiral precursor, (S)-nipecotic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss alternative strategies, offering researchers and drug development professionals a practical and scientifically grounded resource for the preparation of this important compound.

Introduction: The Significance of the Chiral 3-Hydroxymethylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals.[1] The introduction of stereocenters into this scaffold significantly expands its chemical space and is often crucial for achieving desired biological activity and selectivity. Specifically, the (S)-3-(hydroxymethyl)piperidine core is a key component in a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[2] The primary alcohol functionality serves as a handle for further synthetic modifications, while the benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions and can be selectively removed via catalytic hydrogenation.[3]

This guide focuses on a reliable and well-established synthetic route that leverages the principles of chiral pool synthesis, starting from an enantiomerically pure precursor to ensure the stereochemical integrity of the final product.

Primary Synthesis Pathway: A Two-Step Approach from (S)-Nipecotic Acid

The most direct and widely applicable strategy for the synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate involves a two-step sequence starting from (S)-piperidine-3-carboxylic acid, also known as (S)-nipecotic acid.[4][5] This approach is favored for its efficiency, high stereochemical fidelity, and scalability.

The overall transformation is depicted below:

Primary_Synthesis_Pathway S_Nipecotic_Acid (S)-Nipecotic Acid Intermediate Benzyl (3S)-3-carboxypiperidine-1-carboxylate S_Nipecotic_Acid->Intermediate Step 1: N-Protection Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO3), Aqueous/Organic Solvent Final_Product Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Intermediate->Final_Product Step 2: Reduction Reducing Agent (e.g., LiAlH4 or BH3·THF), Aprotic Solvent (e.g., THF)

Caption: Primary synthesis pathway for Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: N-Protection of (S)-Nipecotic Acid to Yield Benzyl (3S)-3-carboxypiperidine-1-carboxylate

Causality Behind Experimental Choices:

The initial step involves the protection of the secondary amine of (S)-nipecotic acid as a benzyl carbamate. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this transformation due to several key factors:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including the strongly basic and nucleophilic conditions of many subsequent synthetic steps.

  • Non-reactivity: It does not interfere with the subsequent reduction of the carboxylic acid.

  • Selective Removal: The Cbz group can be cleanly removed under mild conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), which is orthogonal to many other protecting groups.[3]

The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous basic solution to deprotonate the carboxylic acid and neutralize the HCl byproduct, while the amine reacts with benzyl chloroformate.

Experimental Protocol: N-Cbz Protection of (S)-Nipecotic Acid

  • Dissolution: Dissolve (S)-nipecotic acid (1.0 eq.) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq.) with stirring in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Agent: Add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq.) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the stirred aqueous solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

    • Acidify the aqueous layer to a pH of approximately 2 with a 1 M HCl solution at 0 °C. This will precipitate the N-Cbz protected carboxylic acid.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl (3S)-3-carboxypiperidine-1-carboxylate as a white solid or viscous oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Reduction of Benzyl (3S)-3-carboxypiperidine-1-carboxylate

Causality Behind Experimental Choices:

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. The choice of reagent is critical for achieving high yield and avoiding side reactions.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reducing agent for carboxylic acids.[6][7] It readily reduces the carboxyl group to the corresponding primary alcohol. However, it is highly reactive and pyrophoric, requiring careful handling under anhydrous conditions.

  • Borane (BH₃): Borane, typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another excellent choice for reducing carboxylic acids.[8] It offers the advantage of being more selective than LiAlH₄, often not reducing esters or other functional groups that LiAlH₄ would. This can be beneficial in more complex molecules.

  • Sodium Borohydride (NaBH₄): It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids directly.[6] The carboxylate anion formed under basic conditions is not sufficiently electrophilic. Therefore, LiAlH₄ or BH₃ are the preferred reagents for this transformation.

Experimental Protocol: Reduction of N-Cbz Protected Carboxylic Acid

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzyl (3S)-3-carboxypiperidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5-2.0 eq.) in THF or BH₃·THF (1.5-2.0 eq.) dropwise via a syringe or addition funnel. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fiesser Work-up for LiAlH₄):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Purification:

    • Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Data Presentation

StepStarting MaterialReagents and ConditionsProductTypical Yield
1 (S)-Nipecotic Acid1) NaHCO₃, H₂O, 0 °C 2) Benzyl Chloroformate, THFBenzyl (3S)-3-carboxypiperidine-1-carboxylate85-95%
2 Benzyl (3S)-3-carboxypiperidine-1-carboxylateLiAlH₄ or BH₃·THF, Anhydrous THF, 0 °C to refluxBenzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate80-90%

Alternative and Emerging Synthesis Strategies

While the chiral pool approach from (S)-nipecotic acid is highly reliable, other strategies have been developed for the asymmetric synthesis of chiral piperidines, which could be adapted for this target molecule.

  • Biocatalytic Reduction: The asymmetric reduction of a suitable ketone precursor, such as Benzyl 3-oxopiperidine-1-carboxylate, using ketoreductase enzymes can provide direct access to the chiral alcohol with high enantioselectivity. This approach offers the benefits of mild reaction conditions and environmental sustainability.[9]

  • Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of N-protected pyridinium salts can be a powerful method for generating chiral piperidines.[10] A potential route could involve the synthesis of 1-benzylpyridinium-3-carboxylate, followed by asymmetric hydrogenation to introduce the stereocenter and reduce the ring simultaneously.[11]

  • Synthesis from other Chiral Pools: L-glutamic acid has been used as a starting material for the synthesis of enantiomerically pure 3-amino piperidine derivatives. A similar strategy involving the transformation of the carboxylic acid side chains into the hydroxymethyl and amine functionalities of the piperidine ring could be envisioned.

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Reduction s1_start Dissolve (S)-Nipecotic Acid in aq. NaHCO3 s1_add_cbz Add Cbz-Cl in THF at 0 °C s1_start->s1_add_cbz s1_react Stir at RT for 12-16h s1_add_cbz->s1_react s1_workup Acidify and Extract with Ethyl Acetate s1_react->s1_workup s1_purify Dry and Concentrate s1_workup->s1_purify s2_start Dissolve Intermediate in Anhydrous THF s1_purify->s2_start Intermediate Product s2_add_reductant Add LiAlH4 or BH3·THF at 0 °C s2_start->s2_add_reductant s2_react Reflux for 2-4h s2_add_reductant->s2_react s2_quench Quench Reaction (Fiesser Work-up) s2_react->s2_quench s2_purify Filter, Concentrate, and Column Chromatography s2_quench->s2_purify

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is efficiently achieved through a robust two-step sequence involving N-protection of (S)-nipecotic acid followed by reduction of the carboxylic acid. This pathway is highly reliable, scalable, and provides excellent control over the desired stereochemistry. The choice of the Cbz protecting group and a powerful reducing agent like LiAlH₄ or BH₃·THF are key to the success of this synthesis. For researchers requiring this valuable building block, the detailed protocols and mechanistic insights provided in this guide offer a solid foundation for its successful preparation in a laboratory setting. Furthermore, the exploration of alternative biocatalytic and asymmetric hydrogenation methods highlights the ongoing innovation in the field of chiral amine synthesis.

References

  • Ortiz, A., et al. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 3-aminopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzyl (3S, 5R)-Penam-3-Carboxylate 1,1-Dioxide. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate.
  • ResearchGate. (n.d.). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
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  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

  • YouTube. (2021). 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. Retrieved from [Link]

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  • ResearchGate. (n.d.). The approach for the synthesis of carbamate B. Retrieved from [Link]

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Exploratory

Chiral Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors. Specifically, chiral 3-substituted piperidines are of paramount importance, as the stereochemistry at the C3 position is often critical for biological activity and selectivity. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block, incorporating a protected nitrogen and a versatile primary alcohol, making it a strategic intermediate for the synthesis of complex pharmaceutical agents.

This in-depth technical guide provides a comprehensive overview of a robust and scalable chiral synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to provide field-proven insights into the causality behind experimental choices, ensuring a self-validating and reproducible protocol. We will focus on a chiral pool strategy, a time-tested and reliable method that leverages the inherent stereochemistry of natural products to achieve high enantiopurity.

Strategic Overview: The Chiral Pool Approach from L-Glutamic Acid

The most reliable and cost-effective method for producing enantiomerically pure compounds often begins with an inexpensive, readily available chiral starting material. For the synthesis of our target molecule, L-glutamic acid presents an ideal starting point.[1] Its inherent (S)-stereochemistry at the α-carbon directly translates to the desired (S)-configuration at the C3 position of the piperidine ring.

The overall strategy involves transforming the five-carbon backbone of L-glutamic acid into the six-membered piperidine ring through a series of strategic functional group manipulations. The key transformation is the reduction of both carboxylic acid moieties to primary alcohols, creating a key 1,5-diol intermediate. This diol contains the necessary carbon framework and the original stereocenter, which will become the chiral center of our target piperidine. Subsequent intramolecular cyclization and nitrogen protection complete the synthesis.

This approach is advantageous due to its predictable stereochemical outcome, avoiding the need for complex asymmetric catalysts or chiral resolutions, which can often be costly and difficult to scale.

Chiral_Pool_Synthesis_Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Cyclization & Final Product Formation L_Glutamic_Acid L-Glutamic Acid Diester Dimethyl L-glutamate L_Glutamic_Acid->Diester Esterification (SOCl₂, MeOH) N_Boc_Diester (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate Diester->N_Boc_Diester N-Protection ((Boc)₂O, Et₃N) Diol (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate N_Boc_Diester->Diol Reduction (NaBH₄, MeOH) Ditosylate (S)-tert-Butyl (1,5-bis((tosyloxy)methyl)pentan-2-yl)carbamate Diol->Ditosylate Activation (TsCl, Et₃N, DMAP) N_Boc_Piperidine (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Ditosylate->N_Boc_Piperidine Intramolecular Cyclization (Hypothetical) Piperidine_Alcohol (S)-Piperidin-3-ylmethanol N_Boc_Piperidine->Piperidine_Alcohol Deprotection (TFA or HCl) Final_Product Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Piperidine_Alcohol->Final_Product N-Cbz Protection (CbzCl, Base)

Caption: Overall workflow for the chiral pool synthesis of the target molecule from L-glutamic acid.

Detailed Experimental Protocols and Scientific Rationale

Part 1: Synthesis of the Key Intermediate: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

This initial phase focuses on converting L-glutamic acid into the pivotal diol intermediate. Each step is designed for high yield and retention of stereochemical integrity.

Step 1: Diesterification of L-Glutamic Acid

  • Objective: To protect both carboxylic acid groups as methyl esters, preventing their interference in subsequent reduction steps and increasing solubility in organic solvents.

  • Protocol:

    • Suspend L-glutamic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of amino acid).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add thionyl chloride (SOCl₂) (2.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The solid will gradually dissolve.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to yield dimethyl L-glutamate hydrochloride as a solid, which is used directly in the next step.

  • Scientific Rationale: The use of thionyl chloride with methanol is a classic and highly efficient method for esterification. It generates HCl in situ, which catalyzes the reaction. This one-pot procedure quantitatively converts both carboxylic acids, which is crucial for the efficiency of the subsequent reduction.[1]

Step 2: N-Boc Protection

  • Objective: To protect the primary amine with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the basic and reductive conditions to follow but can be removed under acidic conditions without affecting the final Cbz group.

  • Protocol:

    • Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add triethylamine (Et₃N) (2.5 eq) to neutralize the hydrochloride salt and provide the basic conditions for the reaction.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract the product with CH₂Cl₂.

    • Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate. This product is often pure enough for the next step.[1]

  • Scientific Rationale: The Boc group is an ideal choice for amine protection here. Its steric bulk prevents unwanted side reactions at the nitrogen atom. DMAP is used as a nucleophilic catalyst to accelerate the acylation of the amine by the Boc anhydride.

Step 3: Reduction to (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

  • Objective: To selectively reduce both methyl esters to primary alcohols without affecting the Boc protecting group. This step creates the key 1,5-diol structure necessary for cyclization.

  • Protocol:

    • Dissolve the N-Boc diester (1.0 eq) in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (4.0-5.0 eq) portion-wise, controlling the effervescence.

    • After the addition, stir the reaction at room temperature for 12-18 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the aqueous residue multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the pure diol as a viscous liquid or solid.[1]

  • Scientific Rationale: Sodium borohydride is a mild reducing agent that is highly effective for the reduction of esters to alcohols, especially in a protic solvent like methanol.[1] It is chosen over stronger reducing agents like lithium aluminum hydride (LAH) because it is compatible with the Boc protecting group and offers a safer, more manageable reaction profile. The use of a significant excess of NaBH₄ ensures the complete reduction of both ester groups.

Step Key Reagents Solvent Typical Yield
1. DiesterificationL-Glutamic Acid, SOCl₂MethanolQuantitative
2. N-Boc Protection(Boc)₂O, Et₃N, DMAPCH₂Cl₂~92%
3. ReductionNaBH₄Methanol~76%
Table 1: Summary of Reagents and Yields for the Key Diol Intermediate.
Part 2: Cyclization and Final Product Formation

With the key chiral diol in hand, the next phase involves the construction of the piperidine ring and installation of the final N-protecting group. The literature provides a clear path for cyclizing a similar diol by converting the alcohols to leaving groups (tosylates) and then reacting with an external amine. For our target, we must adapt this to achieve an intramolecular cyclization where the protected nitrogen atom acts as the nucleophile.

Step 4: Intramolecular Cyclization (Proposed Route)

  • Objective: To form the 6-membered piperidine ring by having the nitrogen atom displace an activated primary alcohol.

  • Protocol (Theoretical Adaptation):

    • Selective Activation: Selectively activate the primary (C5) hydroxyl group of the diol. A common method is to convert it into a good leaving group, such as a tosylate or mesylate. This can often be achieved with careful control of stoichiometry (1.0 eq of TsCl or MsCl) at low temperatures, as the primary alcohol is more sterically accessible than the secondary alcohol.

    • Boc-Deprotection and Cyclization: Treat the mono-activated intermediate with a strong acid (e.g., trifluoroacetic acid in CH₂Cl₂) to remove the Boc group, liberating the primary amine.

    • Upon neutralization or under mild basic conditions, the now-free amine will act as an intramolecular nucleophile, displacing the tosylate/mesylate group to form the piperidine ring, yielding (S)-3-(hydroxymethyl)piperidine.

  • Scientific Rationale: This sequence relies on the differential reactivity of the primary versus secondary alcohols and the nucleophilicity of the amine upon deprotection. The intramolecular cyclization is entropically favored, driving the formation of the six-membered ring.

Step 5: N-Cbz Protection

  • Objective: To protect the secondary amine of the newly formed piperidine ring with a benzyloxycarbonyl (Cbz) group to yield the final target molecule.

  • Protocol:

    • Dissolve the crude (S)-3-(hydroxymethyl)piperidine (1.0 eq) in a solvent such as CH₂Cl₂ or a biphasic mixture of water and an organic solvent.

    • Add a base, such as sodium bicarbonate or triethylamine (2.0 eq), to scavenge the HCl generated during the reaction.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (CbzCl) (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours until completion (TLC monitoring).

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Dry, concentrate, and purify by flash column chromatography to obtain benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

  • Scientific Rationale: The Cbz group is a standard and robust protecting group for amines in pharmaceutical synthesis. The Schotten-Baumann conditions (using an aqueous base) are often effective for this transformation, ensuring the reaction proceeds to completion by neutralizing the acid byproduct.

Alternative Strategy: Catalytic Asymmetric Hydrogenation

While the chiral pool approach offers excellent reliability, catalytic asymmetric hydrogenation represents a more atom-economical alternative. This strategy involves the enantioselective reduction of a prochiral pyridine precursor.

Asymmetric_Hydrogenation_Workflow Pyridine_Precursor 3-(Hydroxymethyl)pyridine N_Cbz_Pyridine Benzyl 3-(hydroxymethyl)pyridine-1-carboxylate (Activated) Pyridine_Precursor->N_Cbz_Pyridine N-Activation / Protection (CbzCl) Final_Product Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate N_Cbz_Pyridine->Final_Product Asymmetric Hydrogenation (H₂, Chiral Catalyst)

Caption: Conceptual workflow for the asymmetric hydrogenation approach.

The core of this method relies on activating the pyridine ring towards reduction by quaternizing the nitrogen, for example, by forming an N-benzyl or N-acyl pyridinium salt.[2] This activation lowers the resonance energy of the aromatic ring and prevents the substrate from deactivating the metal catalyst.[2] The hydrogenation is then carried out under a hydrogen atmosphere using a chiral transition metal catalyst, typically based on iridium or rhodium, with a chiral phosphine ligand (e.g., JosiPhos).[1] The chiral ligand coordinates to the metal center and directs the delivery of hydrogen to one face of the substrate, thereby establishing the stereocenter with high enantiomeric excess. While highly efficient, this method requires careful screening of catalysts, ligands, and reaction conditions to achieve high enantioselectivity for a specific substrate.

Conclusion

The chiral synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a critical process for the development of advanced pharmaceutical intermediates. The chiral pool synthesis from L-glutamic acid, as detailed in this guide, represents a robust, scalable, and scientifically sound strategy that guarantees the correct absolute stereochemistry. By systematically converting a natural amino acid through a series of high-yielding and well-understood chemical transformations, researchers can reliably produce this valuable building block. While alternative methods like catalytic asymmetric hydrogenation offer potential for increased efficiency, the chiral pool approach remains a benchmark for reliability and predictability in the field of drug development.

References

  • Khom, S. T., Sharma, P., Kumar, V., & Singh, B. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Khom, S. T., Sharma, P., Kumar, V., & Singh, B. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813. Available at: [Link]

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9222-9224. Available at: [Link]

Sources

Foundational

Spectroscopic data for benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Introduction Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, with CAS Number 405061-52-1,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Introduction

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, with CAS Number 405061-52-1, is a valuable chiral building block in modern synthetic organic and medicinal chemistry.[1] Its structure incorporates a piperidine core, a primary alcohol, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This combination of features makes it a versatile intermediate for the synthesis of complex nitrogen-containing molecules, including pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the causality behind spectral features and outlining standard experimental protocols.

Molecular Profile:

  • Molecular Formula: C₁₄H₁₉NO₃[1]

  • Molecular Weight: 249.31 g/mol [2]

  • Exact Mass: 249.1365 g/mol [3]

  • Isomeric SMILES: C1CCO[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing a detailed map of the carbon-hydrogen framework. The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus influences its resonance frequency, resulting in a unique spectral fingerprint.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized approach ensures data reproducibility and quality. The following protocol is typical for small organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.[5][6] Standard 1D experiments for ¹H and proton-decoupled ¹³C are performed.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. The presence of the Cbz group can introduce conformational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond, which may lead to broadened or duplicated signals for the piperidine ring protons.[7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35Multiplet5HAromatic (C₆H ₅)Protons on the phenyl ring of the benzyl group exhibit a characteristic chemical shift in the aromatic region.[5]
~ 5.14Singlet2HBenzyl (O-CH₂ -Ph)The methylene protons are adjacent to both an oxygen and a phenyl group, resulting in a significant downfield shift.[5]
~ 4.2 - 3.8Multiplet2HPiperidine (N-CH₂ -ax, eq - Pos. 2, 6)Protons adjacent to the electron-withdrawing nitrogen atom are deshielded and shifted downfield.
~ 3.6 - 3.4Multiplet2HHydroxymethyl (-CH₂ -OH)Diastereotopic protons adjacent to the chiral center and the hydroxyl group.
~ 2.9 - 2.6Multiplet2HPiperidine (N-CH₂ -ax, eq - Pos. 2, 6)Further signals for the protons adjacent to the nitrogen.
~ 1.9 - 1.2Multiplet5HPiperidine Ring Protons + OH Complex region for the remaining piperidine protons (positions 3, 4, 5). The hydroxyl proton signal is often broad and its position is variable.
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.5Carbonyl (C =O)The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.[5]
~ 136.8Aromatic (ipso-C )The quaternary carbon of the phenyl ring attached to the benzylic group.
~ 128.5 - 127.9Aromatic (C H)Signals corresponding to the protonated carbons of the phenyl ring.[8][9]
~ 67.2Benzyl (O-C H₂-Ph)The benzylic carbon is shifted downfield due to the attached oxygen.[5]
~ 64.0Hydroxymethyl (-C H₂-OH)The carbon bearing the hydroxyl group appears in the typical range for an alcohol.[10]
~ 40 - 50Piperidine (C H₂, C H)Carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) are typically found in the lower field portion of this range, while C3, C4, and C5 are more upfield.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a liquid or oil, a spectrum can be obtained by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The prepared sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[5]

IR Spectral Analysis

The key functional groups—alcohol, carbamate, and aromatic ring—give rise to strong, characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3550 - 3200Strong, BroadO-H StretchAlcohol (-OH)The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[11][12][13]
3100 - 3000MediumC-H StretchAromatic (=C-H)Stretching vibrations for sp² hybridized C-H bonds typically appear just above 3000 cm⁻¹.[14]
2950 - 2850MediumC-H StretchAliphatic (-C-H)Stretching vibrations for sp³ hybridized C-H bonds in the piperidine ring and methylene groups.[14]
1700 - 1680 Strong C=O Stretch Carbamate This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the carbonyl group. [5]
1600, 1500MediumC=C StretchAromatic RingIn-plane skeletal vibrations of the phenyl ring.[14]
1260 - 1050StrongC-O StretchCarbamate (ester) and AlcoholThis region contains strong absorptions from both the C-O bond of the alcohol and the C-O bonds of the carbamate group.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). Furthermore, fragmentation patterns observed during the analysis offer valuable clues about the molecule's structure.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole). High-resolution mass spectrometry (HRMS) is used to determine the exact mass.[15]

Mass Spectral Analysis

Under soft ionization conditions like ESI, the protonated molecule is typically the base peak.

  • Molecular Ion: The calculated exact mass is 249.1365. In positive ion mode ESI, the spectrum will be dominated by the protonated molecule, [M+H]⁺, at m/z 250.1441 . A sodium adduct, [M+Na]⁺, at m/z 272.1260 may also be observed.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion can reveal characteristic structural fragments. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom and involves cleavages of the ring or substituents.[16]

m/z (Calculated)Loss (Da)Fragment IdentityDescription
250.1441-[M+H]⁺Protonated molecular ion.
159.091391.0528[M - C₇H₇]⁺Loss of the tropylium cation (benzyl radical cleavage followed by rearrangement) is a common pathway.
142.1124108.0317[M+H - C₇H₈O]⁺ (less likely)Loss of benzyl alcohol.
91.0542159.0899[C₇H₇]⁺The stable tropylium ion is a very common fragment from benzyl-containing compounds.

Workflow and Data Interpretation

The cohesive analysis of data from NMR, IR, and MS provides a self-validating system for structural confirmation. The workflow ensures that each piece of data corroborates the others, leading to an unambiguous identification of the molecule.

Caption: Workflow for Spectroscopic Analysis.

Key Fragmentation Pathways in Mass Spectrometry

The fragmentation pattern provides a roadmap of the molecule's weakest points under energetic conditions. For benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, cleavage around the benzyl and carbamate groups is expected.

Fragmentation_Pathway M [M+H]⁺ m/z = 250.14 F1 [C₇H₇]⁺ m/z = 91.05 (Tropylium Ion) M->F1 - C₇H₁₂NO₃ F2 [M - C₇H₇]⁺ m/z = 159.09 M->F2 - C₇H₇

Caption: Major ESI-MS Fragmentation Pathways.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. (2025). benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Chemsrc.com. [Link]

  • BioOrganics. (2019). Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. [Link]

  • Syngene. (n.d.). General Procedure for the Synthesis of Urethanes from Benzylic Hydrogens. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: alcohols. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

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Exploratory

A Technical Guide to the Solubility Characterization of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate for Pharmaceutical Development

Abstract Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative recognized for its utility as a key building block in medicinal chemistry, particularly in the synthesis of agents targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative recognized for its utility as a key building block in medicinal chemistry, particularly in the synthesis of agents targeting the central nervous system.[1][2] The physicochemical properties of such intermediates are paramount, with aqueous solubility being a critical determinant of success in drug discovery and development. Poor solubility can impede biological screening, lead to erratic absorption, and present significant formulation challenges.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the solubility of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. We move beyond a simple recitation of data to deliver a strategic and practical approach, detailing the causality behind experimental choices. This document outlines authoritative, self-validating protocols for determining both kinetic and thermodynamic solubility, provides workflows for analytical quantification, and contextualizes data interpretation within the globally recognized International Council for Harmonisation (ICH) guidelines.

Introduction: The Compound and The Challenge

Physicochemical Profile

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a carbamate-protected piperidine methanol derivative. The presence of the benzyl carbamate group imparts lipophilicity, while the hydroxymethyl group and the piperidine nitrogen offer sites for hydrogen bonding, creating a molecule with balanced characteristics that necessitate careful solubility evaluation. The N-benzyl piperidine motif is a common and valuable scaffold in drug discovery, utilized to modulate physicochemical properties and provide crucial molecular interactions.[5][6]

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[1][7][8]
Molecular Weight 249.31 g/mol [1][7]
CAS Number 405061-52-1[7][8][9]
Appearance Solid (typical)
The Imperative of Solubility in Pharmaceutical Sciences

Aqueous solubility is a foundational parameter in the developability of a drug candidate. It directly influences a multitude of critical downstream processes:

  • Bioassay Performance: Insoluble compounds can lead to false negatives or artifactual results in high-throughput screening (HTS) campaigns.[3][10]

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability.[4]

  • Formulation Development: Understanding the solubility profile across different pH values is essential for developing stable and effective dosage forms, from oral solids to parenteral solutions.[11]

  • Toxicology: Poor solubility can complicate dosing for in vivo toxicology studies, potentially underestimating a compound's toxicity.[10]

The International Council for Harmonisation (ICH) provides a globally accepted framework for classifying drug substances based on their solubility and permeability (the Biopharmaceutics Classification System or BCS), underscoring the regulatory importance of this parameter.[12][13][14]

Strategic Framework for Solubility Assessment

A robust solubility assessment is not a single experiment but a phased approach. The choice of method depends on the stage of drug discovery and the specific question being asked.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

The term "solubility" can refer to two distinct measurements, and understanding their differences is key to making informed decisions.

  • Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution that is rapidly diluted into an aqueous buffer.[3][15][16] It reflects the compound's tendency to precipitate from a supersaturated solution. Because it is fast and requires minimal compound, it is the preferred method for early-stage discovery and HTS triage.[10]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the saturation concentration of a compound in a specific solvent at equilibrium with its solid state.[4][11][15] The measurement requires a longer incubation time (typically 24-72 hours) with an excess of solid compound to ensure equilibrium is reached.[11][15] This "gold-standard" measurement is essential for lead optimization, preformulation, and understanding bioavailability.[4][17]

Logical Workflow for Characterization

The following workflow illustrates a logical progression for characterizing the solubility of a novel compound like Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

G cluster_0 Solubility Assessment Workflow Compound Compound Synthesis (Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate) Decision1 Stage of Development? Compound->Decision1 Kinetic Kinetic Solubility Assay (Nephelometry / Direct UV) Decision1->Kinetic Early Discovery (High-Throughput Screening) Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermo Lead Optimization & Preformulation Data Data Analysis & Interpretation (ICH BCS) Kinetic->Data Thermo->Data

A logical workflow for selecting the appropriate solubility assay.

Experimental Protocols

The following protocols are presented with an emphasis on rationale and self-validation, ensuring the generation of trustworthy and reproducible data.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment in early discovery. The direct UV assay is described here, as it provides a quantitative concentration value.

  • Principle & Causality: A concentrated DMSO stock of the test compound is added to an aqueous buffer, creating a transiently supersaturated solution. Any compound that precipitates out is removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV spectrophotometry. The speed of this process makes it ideal for screening large numbers of compounds.[3][18]

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in 100% DMSO.

      • Rationale: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, ensuring the starting solution is fully solubilized.[10][18]

    • Plate Setup: Using a 96-well filter plate (e.g., 0.45 µm pore size), add 5 µL of the 10 mM DMSO stock to 245 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in triplicate. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

      • Rationale: Keeping the final DMSO concentration low (typically ≤2%) is crucial to minimize its co-solvent effect on the aqueous solubility measurement.[15]

    • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

      • Rationale: A 2-hour incubation allows for precipitation to occur while still maintaining high throughput.[10]

    • Filtration: Place the filter plate on a vacuum manifold fitted with a 96-well collection plate and apply vacuum to filter the solutions. This separates the precipitated solid from the soluble fraction.

    • Quantification: Transfer an aliquot of the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (λ_max) for the compound. Calculate the concentration against a standard curve prepared by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture.

      • Self-Validation: A standard curve is essential for accurate quantification.[10] Include a known soluble compound (positive control) and a known insoluble compound (negative control) on each plate to validate assay performance.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This is the definitive method for determining true solubility, compliant with ICH guidelines for BCS classification.[12][13]

  • Principle & Causality: An excess of the solid compound is agitated in the aqueous buffer for an extended period (24-72 hours) to allow the system to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then analyzed.[11][17][19] This method is considered the "gold standard" as it reflects the true saturation solubility.[17]

G cluster_1 Thermodynamic Solubility (Shake-Flask) Workflow Start Weigh Excess Solid Compound (e.g., 2 mg) AddBuffer Add Aqueous Buffer (e.g., 1 mL, pH 1.2, 4.5, 6.8) Start->AddBuffer Agitate Equilibrate on Shaker (25°C or 37°C, 24-72h) AddBuffer->Agitate Check Verify pH & Visual Solid Agitate->Check Separate Separate Phases (Centrifuge & Filter Supernatant) Check->Separate pH Stable & Solid Present Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Result Calculate Solubility (µg/mL, µM) Quantify->Result

Step-by-step workflow for the Shake-Flask method.
  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values covering the physiological range: pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[12][13][20]

    • Compound Addition: Add an excess amount of solid Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (e.g., 2 mg) to a glass vial. The amount should be sufficient to exceed its expected solubility and leave visible solid material at the end of the experiment.

    • Solvent Addition: Add a precise volume of the prepared buffer (e.g., 1 mL) to the vial.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 37 ± 1°C for biopharmaceutical relevance) for 24 to 72 hours.[11][12][13]

      • Rationale: 37°C mimics human body temperature. The long incubation is critical to ensure true thermodynamic equilibrium is achieved.[12][20]

    • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

      • Causality: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation prior to filtration can further improve accuracy.[19]

    • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV (detailed in Section 4).

    • Self-Validation System:

      • pH Measurement: Measure the pH of the slurry at the end of the experiment. A significant change in pH indicates that the compound itself is acidic or basic and may require a buffer with higher capacity.[12][13]

      • Visual Confirmation: Ensure undissolved solid remains in the vial after equilibration. Its absence indicates that the compound completely dissolved, and the experiment must be repeated with more starting material.

      • Time Point Analysis: For rigorous analysis, samples can be taken at multiple time points (e.g., 24h and 48h). If the concentration is the same at both points, it provides strong evidence that equilibrium has been reached.[19]

Analytical Quantification by HPLC-UV

For accurate quantification, especially in the thermodynamic assay, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and reliable method.[4]

  • Principle: The analytical sample is injected into a liquid chromatograph, which separates the compound of interest from any potential impurities or degradants. A UV detector measures the absorbance of the compound as it elutes from the column, and the area of the resulting peak is proportional to its concentration.

  • Example HPLC-UV Method:

    • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid).

      • Rationale: Formic acid helps to protonate acidic silanols on the column and the analyte, leading to sharper peaks and better chromatography.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find its absorbance maximum (λ_max). The benzyl group will provide a strong chromophore around 254-265 nm.

    • Calibration: Prepare a series of calibration standards of known concentrations by diluting the 10 mM DMSO stock solution. The peak areas from these standards are used to construct a calibration curve, against which the concentration of the experimental samples is calculated.[19]

Data Interpretation and Reporting

Quantitative Data Summary

All solubility data should be reported clearly, specifying the method and conditions.

Solvent/Buffer (pH)Temperature (°C)MethodSolubility (µg/mL)Solubility (µM)
PBS (7.4)25Kinetic[Experimental Value][Calculated Value]
Buffer (1.2)37Thermodynamic[Experimental Value][Calculated Value]
Buffer (4.5)37Thermodynamic[Experimental Value][Calculated Value]
Buffer (6.8)37Thermodynamic[Experimental Value][Calculated Value]

To convert µg/mL to µM: Solubility (µM) = [Solubility (µg/mL) / Molecular Weight (249.31 g/mol )] * 1000

Contextualization with ICH BCS Guidelines

According to the ICH M9 guidance, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[12][13][20][21]

While a therapeutic dose for this intermediate is not defined, this benchmark is critical. For example, if a hypothetical highest dose was 50 mg, the required solubility to be "highly soluble" would be:

50 mg / 250 mL = 0.2 mg/mL = 200 µg/mL

Therefore, if the lowest measured thermodynamic solubility between pH 1.2 and 6.8 is greater than 200 µg/mL, the compound could be classified as highly soluble for that dose.[13]

Safety and Handling

As a chemical intermediate, Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate requires careful handling in a laboratory setting.

  • Hazard Identification: While specific data is limited, related piperidine compounds can be harmful if swallowed, in contact with skin, or inhaled.[7][22] Standard GHS pictograms for acute toxicity (GHS07) may apply.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[24] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23][24]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • Kansy, M., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine.
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  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemicalBook. (2025). 3-BENZYLPIPERIDINE - Safety Data Sheet.
  • Chemsrc.com. (2025). benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Price.
  • BioOrganics. (n.d.). Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.
  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.
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  • Jones, S. P., et al. (2022).
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF.
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Foundational

A Comprehensive Technical Guide to the Safe Handling and Application of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

This guide provides an in-depth exploration of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in contemporary drug discovery and development. The piperidine scaffold is a prevalent mot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in contemporary drug discovery and development. The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals, and this particular derivative, with its defined stereochemistry and versatile functional groups, offers significant potential in the synthesis of complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and practical laboratory experience.

Core Molecular Attributes and Safety Synopsis

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate possesses a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol .[3][4] The molecule incorporates a piperidine ring, a chiral center at the 3-position, a primary alcohol, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The Cbz group is instrumental in synthetic strategies as it deactivates the otherwise nucleophilic and basic piperidine nitrogen, preventing unwanted side reactions.[1][5]

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₃[3]
Molecular Weight249.31 g/mol [3]
AppearanceTypically a white to off-white solid or a colorless oilGeneral Knowledge
StorageRoom temperature, in a dry, well-ventilated area[3]
GHS PictogramGHS07 (Exclamation Mark)[4]
Hazard StatementsH319 (Causes serious eye irritation)[4]
Signal WordWarningGeneral Chemical Safety

Prudent Handling and Personal Protective Measures: A Self-Validating System of Safety

The safe handling of any chemical reagent is paramount. For benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and its precursors, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and robust experimental protocols, is essential.

Engineering Controls: The First Line of Defense

All manipulations involving this compound, particularly when handled as a powder or when volatile solvents are in use, should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation and systemic exposure. The work area should be well-ventilated and equipped with readily accessible emergency equipment, including a safety shower and an eyewash station.

Personal Protective Equipment (PPE): A Mandate for Researcher Safety

A comprehensive PPE regimen is non-negotiable. The following should be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and accidental contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-retardant laboratory coat, fully buttoned, is essential to protect against skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Synthetic Pathway: Reduction of Benzyl (3R)-3-formylpiperidine-1-carboxylate

A common and efficient route to benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate involves the stereoselective reduction of the corresponding aldehyde, benzyl (3R)-3-formylpiperidine-1-carboxylate. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).


start [label="Benzyl (3R)-3-formylpiperidine-1-carboxylate\n(Starting Material)", fillcolor="#FBBC05"]; reagent [label="Sodium Borohydride (NaBH4)\nin Methanol (MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reduction Reaction\n(0 °C to Room Temperature)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., with NH4Cl solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction with\nEthyl Acetate"]; purification [label="Column Chromatography\n(Silica Gel)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate\n(Final Product)", fillcolor="#FBBC05"];

start -> reaction [label="1."]; reagent -> reaction [label="2."]; reaction -> workup [label="3."]; workup -> extraction [label="4."]; extraction -> purification [label="5."]; purification -> product [label="6."]; }

Synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • Benzyl (3R)-3-formylpiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl (3R)-3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exotherm and the evolution of hydrogen gas.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with two additional portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).[7]

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil or white solid.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of the Cbz protecting group, which is susceptible to reduction by more potent hydrides like lithium aluminum hydride (LAH).[8][9]

  • Solvent: Methanol is a common solvent for NaBH₄ reductions as it is protic and helps to activate the borohydride.

  • Temperature Control: The initial cooling to 0 °C helps to moderate the initial rate of reaction and prevent potential side reactions.

  • Aqueous Workup: The use of a mild acid source like ammonium chloride for quenching is important to neutralize any remaining borohydride and borate esters without cleaving the acid-labile Cbz group.

Analytical Characterization: Verification of Molecular Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm), the piperidine ring protons, and the hydroxymethyl group (a doublet around 3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl of the Cbz group (around 155 ppm), the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring and the hydroxymethyl group.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)~7.3Multiplet
Benzylic (CH₂Ph)~5.1Singlet
Hydroxymethyl (CH₂OH)~3.5Doublet
Piperidine Ring1.2 - 4.0Multiplets
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
  • HPLC: Reversed-phase HPLC can be used to assess the purity of the compound. A typical mobile phase would consist of a gradient of acetonitrile in water with a small amount of a modifier like formic acid.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecule [M+H]⁺ at m/z 250.14.

Reactivity, Stability, and Storage

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is generally stable under normal laboratory conditions. The Cbz protecting group is stable to a wide range of reagents but can be cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[5][10] The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Conclusion

This technical guide provides a comprehensive overview of the safe handling, synthesis, purification, and characterization of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. By adhering to the principles of good laboratory practice and understanding the underlying chemistry of the procedures described, researchers can safely and effectively utilize this valuable chiral building block in their synthetic endeavors.

References

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Penta. (2025, March 26). Sodium borohydride - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • University of California, Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Duke SMIF. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • Reddit. (2025, March 6). Sodium borohydride. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]

  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

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Exploratory

The Piperidine Scaffold: A Privileged Core in the Pantheon of Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Enduring Legacy of Piperidine-Containing Drugs For researchers, scientists, and professionals entrenched in the intricate world of drug development, the journey...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Enduring Legacy of Piperidine-Containing Drugs

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the journey from a simple molecular framework to a life-altering therapeutic is one of relentless innovation and scientific rigor. Among the pantheon of privileged structures in medicinal chemistry, the humble piperidine ring stands as a testament to nature's elegance and human ingenuity. This six-membered saturated heterocycle has been a cornerstone in the design of a vast array of pharmaceuticals, traversing a multitude of therapeutic landscapes. This guide delves into the rich history of piperidine-containing drugs, from their natural origins to their synthesis in the laboratory, and their evolution into some of the most impactful medicines of our time.

From Pepper to Prescriptions: The Dawn of Piperidine

The story of piperidine begins not in a pristine laboratory, but in the pungent aroma of black pepper. The name itself is derived from the Latin Piper, the genus for pepper. In the mid-19th century, chemists first isolated piperidine from piperine, the alkaloid responsible for the spice's characteristic heat. This discovery laid the foundation for over a century of medicinal chemistry exploration, revealing the piperidine moiety as a versatile and highly "drug-able" scaffold.

The inherent properties of the piperidine ring contribute significantly to its prevalence in pharmaceuticals. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, a critical factor for selective interaction with biological targets. Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The metabolic stability of the piperidine ring further enhances its desirability as a core structural element in drug design.[1]

A Privileged Journey Through Therapeutic Classes: A Historical Perspective

The 20th century witnessed the ascent of piperidine from a chemical curiosity to a central figure in drug discovery. Its journey is interwoven with the development of key therapeutic classes, each with its own narrative of scientific breakthroughs and serendipitous discoveries.

Era Key Drug Class/Discovery Significance
Early 20th Century Synthesis of Meperidine (Pethidine)The first synthetic opioid, marking a shift from reliance on opium alkaloids.[4]
Mid-20th Century Discovery of HaloperidolRevolutionized the treatment of psychosis and established the butyrophenone class of antipsychotics.[5][6]
Mid-20th Century Development of FentanylA potent synthetic opioid that transformed anesthesia and pain management.[7][8]
Late 20th Century Introduction of DonepezilA key acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[9]

This timeline highlights the remarkable versatility of the piperidine scaffold, enabling the development of drugs that act on a wide range of biological targets within the central nervous system and beyond.

Case Studies in Chemical Brilliance: Haloperidol, Fentanyl, and Donepezil

To truly appreciate the impact of the piperidine core, a detailed examination of its role in blockbuster drugs is essential. The following case studies provide a technical deep-dive into the discovery, synthesis, mechanism of action, and structure-activity relationships (SAR) of three landmark piperidine-containing pharmaceuticals.

Haloperidol: Taming Psychosis with a Butyrophenone Anchor

The discovery of haloperidol in 1958 by Paul Janssen and his team at Janssen Pharmaceutica was a watershed moment in the history of psychiatry.[5][10][11] It emerged from a systematic investigation into pethidine-derived analgesics and led to the creation of the butyrophenone class of antipsychotics.[5]

Synthesis of Haloperidol: A Step-by-Step Protocol

The synthesis of haloperidol involves the coupling of a butyrophenone side chain with a 4-aryl-4-hydroxypiperidine core.[12] The key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a critical building block.[13]

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Objective: To construct the core piperidine ring with the desired aryl and hydroxyl substitutions.

  • Methodology: A common route involves the reaction of 4-chloro-α-methylstyrene with formaldehyde and ammonium chloride to form a 1,3-oxazine intermediate.[12] Subsequent treatment with hydrochloric acid yields 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[12] Addition of hydrobromic acid followed by hydrolysis affords the desired 4-(4-chlorophenyl)-4-hydroxypiperidine.[12]

Step 2: Synthesis of the Butyrophenone Side Chain

  • Objective: To prepare the 4-chloro-4'-fluorobutyrophenone side chain.

  • Methodology: This is typically achieved through a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[12]

Step 3: Coupling and Formation of Haloperidol

  • Objective: To couple the piperidine core with the butyrophenone side chain.

  • Methodology: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base, such as potassium carbonate, and often with a catalyst like potassium iodide, in a suitable solvent like toluene to yield haloperidol.[12]

G cluster_0 Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine cluster_1 Synthesis of Butyrophenone Side Chain 4-chloro-α-methylstyrene 4-chloro-α-methylstyrene 1,3-oxazine intermediate 1,3-oxazine intermediate 4-chloro-α-methylstyrene->1,3-oxazine intermediate Formaldehyde, NH4Cl Tetrahydropyridine Tetrahydropyridine 1,3-oxazine intermediate->Tetrahydropyridine HCl 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Tetrahydropyridine->4-(4-chlorophenyl)-4-hydroxypiperidine 1. HBr 2. H2O Haloperidol Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidine->Haloperidol K2CO3, KI, Toluene Fluorobenzene Fluorobenzene 4-chloro-4'-fluorobutyrophenone 4-chloro-4'-fluorobutyrophenone Fluorobenzene->4-chloro-4'-fluorobutyrophenone 4-chlorobutyryl chloride, AlCl3 4-chloro-4'-fluorobutyrophenone->Haloperidol

A simplified schematic of Haloperidol synthesis.

Mechanism of Action and Structure-Activity Relationship (SAR)

Haloperidol exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The SAR of butyrophenones reveals several key features:

  • The tertiary amino group of the piperidine ring is crucial for activity, as it is protonated at physiological pH and interacts with an aspartate residue in the D2 receptor.

  • The three-carbon chain (propyl) linking the piperidine nitrogen to the keto group is optimal for potency.[14]

  • A halogen substituent, typically fluorine, at the para-position of the phenyl ring of the butyrophenone moiety enhances potency.[14][15]

  • The 4-hydroxypiperidine moiety with a 4-aryl substituent is a key pharmacophore. The hydroxyl group can form a hydrogen bond within the receptor binding site.

G Haloperidol Haloperidol Dopamine D2 Receptor Dopamine D2 Receptor Haloperidol->Dopamine D2 Receptor Antagonist Reduced Dopaminergic Signaling Reduced Dopaminergic Signaling Dopamine D2 Receptor->Reduced Dopaminergic Signaling Blockade Dopamine Dopamine Dopamine->Dopamine D2 Receptor Endogenous Ligand Antipsychotic Effect Antipsychotic Effect Reduced Dopaminergic Signaling->Antipsychotic Effect

Mechanism of action of Haloperidol.

Fentanyl: Engineering Potency in an Opioid Scaffold

Synthesized by Paul Janssen in 1960, fentanyl is a potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[8] Its rapid onset and short duration of action have made it an invaluable tool in anesthesia and for the management of severe pain.[7][8]

Synthesis of Fentanyl: A Step-by-Step Protocol

The synthesis of fentanyl typically starts from N-benzyl-4-piperidone or a related 4-piperidone derivative.

Step 1: Reductive Amination

  • Objective: To introduce the aniline moiety at the 4-position of the piperidine ring.

  • Methodology: N-phenethyl-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).

Step 2: Acylation

  • Objective: To attach the propionyl group to the aniline nitrogen.

  • Methodology: ANPP is acylated with propionyl chloride or propionic anhydride in the presence of a base, such as triethylamine or pyridine, to yield fentanyl.

G N-phenethyl-4-piperidone N-phenethyl-4-piperidone ANPP ANPP N-phenethyl-4-piperidone->ANPP Aniline, NaBH(OAc)3 Fentanyl Fentanyl ANPP->Fentanyl Propionyl chloride, Base

A simplified schematic of Fentanyl synthesis.

Mechanism of Action and Structure-Activity Relationship (SAR)

Fentanyl is a potent agonist of the μ-opioid receptor, which is a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that ultimately result in analgesia. The SAR of the 4-anilinopiperidine class of opioids is well-defined:

  • The 4-anilino group is critical for high affinity to the μ-opioid receptor.

  • The N-acyl group on the aniline nitrogen is essential for agonist activity. The propionyl group in fentanyl provides optimal potency.

  • The N-phenethyl substituent on the piperidine nitrogen significantly enhances potency compared to a simple N-methyl group.

G Fentanyl Fentanyl μ-Opioid Receptor μ-Opioid Receptor Fentanyl->μ-Opioid Receptor Agonist G-protein activation G-protein activation μ-Opioid Receptor->G-protein activation Endogenous Opioids Endogenous Opioids Endogenous Opioids->μ-Opioid Receptor Endogenous Ligand Inhibition of adenylyl cyclase Inhibition of adenylyl cyclase G-protein activation->Inhibition of adenylyl cyclase Analgesia Analgesia Inhibition of adenylyl cyclase->Analgesia

Mechanism of action of Fentanyl.

Donepezil: A Rational Approach to Alzheimer's Treatment

Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE) used for the palliative treatment of Alzheimer's disease. Its development was a landmark in the rational design of drugs targeting a specific enzyme implicated in a neurodegenerative disorder.

Synthesis of Donepezil: A Step-by-Step Protocol

The synthesis of donepezil involves the connection of a benzylpiperidine moiety to a dimethoxyindanone core.

Step 1: Preparation of the Benzylpiperidine Moiety

  • Objective: To synthesize 1-benzyl-4-formylpiperidine.

  • Methodology: This intermediate can be prepared from 4-piperidinecarboxylic acid through a series of steps including N-benzylation and reduction of the carboxylic acid to the aldehyde.

Step 2: Preparation of the Dimethoxyindanone Core

  • Objective: To synthesize 5,6-dimethoxy-1-indanone.

  • Methodology: This can be prepared from 3,4-dimethoxybenzaldehyde through a multi-step sequence involving condensation, reduction, and cyclization.

Step 3: Condensation and Reduction

  • Objective: To couple the two key fragments and form the final product.

  • Methodology: 5,6-dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base like lithium diisopropylamide (LDA) to form an α,β-unsaturated ketone intermediate.[12] This intermediate is then reduced, for example, using catalytic hydrogenation with a palladium on carbon catalyst, to yield donepezil.[12]

G 5,6-dimethoxy-1-indanone 5,6-dimethoxy-1-indanone α,β-unsaturated ketone α,β-unsaturated ketone 5,6-dimethoxy-1-indanone->α,β-unsaturated ketone 1-benzyl-4-formylpiperidine, LDA Donepezil Donepezil α,β-unsaturated ketone->Donepezil H2, Pd/C

A simplified schematic of Donepezil synthesis.

Mechanism of Action and Structure-Activity Relationship (SAR)

Donepezil inhibits the breakdown of the neurotransmitter acetylcholine by AChE, thereby increasing its concentration in the synaptic cleft. The SAR of donepezil and related AChE inhibitors highlights the importance of the piperidine ring:

  • The N-benzylpiperidine moiety is crucial for binding to the peripheral anionic site (PAS) of the AChE enzyme.

  • The basic nitrogen of the piperidine ring is protonated at physiological pH and interacts with the catalytic anionic site (CAS) of the enzyme.

  • The dimethoxyindanone moiety provides additional hydrophobic interactions within the active site gorge of AChE.

G Donepezil Donepezil AChE AChE Donepezil->AChE Reversible Inhibitor Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine Acetylcholine Acetylcholine Breakdown Acetylcholine Breakdown AChE->Acetylcholine Breakdown Increased Acetylcholine Increased Acetylcholine Enhanced Cholinergic Neurotransmission Enhanced Cholinergic Neurotransmission Increased Acetylcholine->Enhanced Cholinergic Neurotransmission Symptomatic relief in Alzheimer's Symptomatic relief in Alzheimer's Enhanced Cholinergic Neurotransmission->Symptomatic relief in Alzheimer's

Mechanism of action of Donepezil.

The Enduring Legacy and Future Horizons of the Piperidine Scaffold

The journey of piperidine from a natural product isolate to a cornerstone of modern medicinal chemistry is a compelling narrative of scientific progress. Its privileged structural features have enabled the development of life-changing therapies for a myriad of diseases. The case studies of haloperidol, fentanyl, and donepezil underscore the profound impact of this simple heterocyclic ring on human health.

As drug discovery continues to evolve, the piperidine scaffold remains a fertile ground for innovation. Modern synthetic methodologies are constantly expanding the chemical space accessible to medicinal chemists, allowing for the creation of more complex and finely-tuned piperidine-containing molecules.[2] The exploration of chiral piperidine scaffolds is opening new avenues for enhancing drug efficacy and safety by introducing stereochemical diversity.[3] Furthermore, the use of piperidine as a bioisosteric replacement for other cyclic amines continues to be a valuable strategy in lead optimization.

The history of piperidine in drug discovery is not merely a retrospective account; it is a living testament to the power of fundamental chemical principles in addressing complex biological challenges. For the researchers, scientists, and drug development professionals of today and tomorrow, the piperidine scaffold will undoubtedly continue to be a source of inspiration and a key building block in the quest for novel and improved medicines.

References

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Foundational

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to illuminate the pivotal role of the N-benzyl piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to illuminate the pivotal role of the N-benzyl piperidine (N-BP) motif. This structural unit is not merely a common heterocycle; it is a cornerstone of medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2][3] Its prevalence is a direct result of a unique combination of structural flexibility, advantageous physicochemical properties, and the ability to engage in critical interactions with a wide array of biological targets.[2][4]

This document provides an in-depth exploration of the N-BP motif, from its fundamental properties and synthesis to its application in diverse therapeutic areas, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties and Strategic Importance

The N-BP motif's utility stems from a synergistic combination of its two core components: the basic piperidine ring and the lipophilic benzyl group.

  • The Piperidine Ring: This saturated heterocycle provides a three-dimensional, non-planar structure that can effectively orient substituents in space to optimize interactions with protein binding pockets.[2][4] The tertiary amine of the N-benzyl piperidine is basic (pKa ~9.0), allowing for the formation of water-soluble salts, which is a critical consideration for drug formulation and bioavailability.[1]

  • The N-Benzyl Group: This lipophilic moiety significantly influences the molecule's pharmacokinetic profile. More importantly, it plays a direct role in target binding. The aromatic ring is capable of engaging in crucial cation-π and π-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the active sites of biological targets.[1][3][4] This interaction is a frequently exploited feature that contributes significantly to the binding affinity and efficacy of many drugs.[4]

Table 1: Key Physicochemical Properties of N-Benzylpiperidine

PropertyValueReference
Molecular FormulaC₁₂H₁₇N[1]
Molecular Weight175.27 g/mol [1]
Boiling Point120-123 °C at 9 mmHg[1]
Density0.950 g/mL[1]
pKa~9.0[1]

Core Synthetic Methodologies: A Validated Approach

The synthesis of N-BP derivatives is well-established and highly efficient. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns. The two most reliable and scalable methods are direct alkylation and reductive amination.[5]

Diagram 1: Synthetic Workflow for N-Benzyl Piperidine

G cluster_0 Method A: Direct Alkylation (SN2) cluster_1 Method B: Reductive Amination A_react1 Piperidine A_product N-Benzyl Piperidine A_react1->A_product Nucleophilic Attack A_react2 Benzyl Halide (e.g., Benzyl Bromide) A_react2->A_product A_base Base (e.g., K2CO3) A_base->A_product Neutralizes HBr B_react1 Piperidine B_intermediate Iminium Ion (Intermediate) B_react1->B_intermediate B_react2 Benzaldehyde B_react2->B_intermediate Condensation B_product N-Benzyl Piperidine B_intermediate->B_product Reduction B_reductant Reducing Agent (e.g., NaBH(OAc)3) B_reductant->B_product G ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Released AChE AChE Enzyme SynapticCleft->AChE PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds Hydrolysis Hydrolysis (Choline + Acetate) AChE->Hydrolysis Breaks down ACh Donepezil Donepezil (N-BP Motif) Donepezil->AChE Inhibits Signal Signal Transmission PostsynapticReceptor->Signal G cluster_core N-Benzyl Piperidine Core cluster_activity Impact on Biological Activity Core R1 R1 HighAffinity Increased Affinity (e.g., for DAT/AChE) R1->HighAffinity Bulky, lipophilic groups (e.g., -SO2Bn) at para-position [ref: 9] AlteredSelectivity Altered Selectivity (e.g., DAT vs SERT) R1->AlteredSelectivity Halogen or CF3 at ortho/meta [ref: 5] R2 R2 R2->HighAffinity Small alkyl group (e.g., -CH3) [ref: 9] ReducedActivity Reduced/No Activity R2->ReducedActivity Large, bulky group (e.g., -Phenyl) [ref: 12]

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Protocols & Analytical Methods

Method

Application Notes: The Strategic Use of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate as a Versatile Chiral Building Block

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. We delve into the core physicochemical properties, key synthetic transformations, and detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, offering insights into how this building block's unique structural features—a stereocenter, a primary alcohol, and a stable yet removable protecting group—are leveraged to construct complex, three-dimensional molecules with significant potential in modern drug discovery.

Introduction: The Value Proposition of a Privileged Scaffold

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while serving as a non-planar, three-dimensional framework for orienting functional groups in precise vectors to engage with biological targets.[2]

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate emerges as a particularly valuable asset within this class. It is a trifunctional building block that offers a unique combination of features:

  • Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed chiral center, which is critical for achieving enantioselectivity in drug-target interactions—a cornerstone of modern pharmacology.[3][4]

  • Orthogonal Functionality: It possesses two distinct reactive sites: a primary alcohol and a carbamate-protected secondary amine. This orthogonality allows for selective, sequential modification, providing precise control over the synthetic route.

  • Robust Protection: The N-benzyl carbamate (Cbz or Z) group is stable under a wide range of reaction conditions but can be removed cleanly under specific, well-established protocols, primarily catalytic hydrogenation.[5] This balance of stability and lability is key to its utility in multi-step synthesis.

This guide will explore how these features are exploited in practice, providing both the strategic "why" and the procedural "how" for its effective implementation in research and development.

cluster_main Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate cluster_features Key Structural Features mol mol A (S)-Chiral Center mol->A B Primary Alcohol Handle mol->B C N-Cbz Protecting Group mol->C G cluster_transformations Primary Transformations cluster_derivatives Secondary Intermediates & Scaffolds cluster_final Tertiary Functionalization start Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate deprotection N-Cbz Deprotection (e.g., Hydrogenolysis) start->deprotection Pathway A oxidation Alcohol Oxidation (e.g., Swern, Dess-Martin) start->oxidation Pathway B activation Alcohol Activation (e.g., Mesylation, Tosylation) start->activation Pathway B' amine (S)-Piperidine-3-ylmethanol (Secondary Amine) deprotection->amine aldehyde N-Cbz-(S)-3-formylpiperidine (Aldehyde) oxidation->aldehyde azide N-Cbz-(S)-3-(azidomethyl)piperidine (Azide Intermediate) activation->azide  + NaN3 n_deriv N-Alkylation N-Acylation Reductive Amination amine->n_deriv c_deriv Reductive Amination Wittig Reaction Amide Coupling (post-oxidation to acid) aldehyde->c_deriv amine_deriv Reduction to Amine (Staudinger, H2/Pd) azide->amine_deriv

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Application

The Versatile Chiral Scaffolding of Benzyl (3S)-3-(Hydroxymethyl)piperidine-1-carboxylate in Modern Drug Discovery

Abstract Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmacologically active molecules. Its rigid piperidine co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmacologically active molecules. Its rigid piperidine core, coupled with the stereodefined hydroxymethyl group, provides a versatile scaffold for the development of novel therapeutics. This guide offers an in-depth exploration of its application in medicinal chemistry, presenting detailed protocols for its derivatization and incorporation into complex molecular architectures. We will delve into its pivotal role in the synthesis of targeted covalent inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and its utility in constructing ligands for central nervous system (CNS) targets, exemplified by dopamine D4 receptor antagonists. Furthermore, this document will elucidate how the strategic manipulation of this scaffold contributes to comprehensive structure-activity relationship (SAR) studies, a critical aspect of modern drug design.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting an array of biological pathways.[1] The introduction of stereocenters into this heterocyclic system allows for precise three-dimensional arrangements of functional groups, which is paramount for achieving high-affinity and selective interactions with biological targets. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, and its closely related tert-butyloxycarbonyl (Boc) protected analog, (S)-1-Boc-3-(hydroxymethyl)piperidine, are invaluable chiral intermediates that offer medicinal chemists a reliable and versatile starting point for the synthesis of complex piperidine-containing molecules.[2]

The inherent functionality of this building block—a protected secondary amine and a primary alcohol—provides orthogonal handles for chemical modification. The carbobenzyloxy (Cbz) or Boc protecting group ensures the stability of the piperidine nitrogen during synthetic transformations and can be readily removed under specific conditions to allow for further derivatization.[2] The primary hydroxyl group serves as a key point for introducing diversity through activation and subsequent nucleophilic displacement, enabling the construction of ethers, esters, and other functional groups. This guide will provide detailed application notes and protocols for the utilization of this versatile building block in contemporary drug discovery programs.

Application Note I: Synthesis of Targeted Covalent Inhibitors - The Ibrutinib Case Study

One of the most prominent applications of the (3S)-3-hydroxymethylpiperidine scaffold is in the synthesis of Ibrutinib (Imbruvica®), a first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies.[3] Ibrutinib features a chiral piperidine moiety that correctly orients the acrylamide warhead for covalent modification of a cysteine residue in the active site of BTK. The synthesis of Ibrutinib highlights the strategic use of (S)-N-Boc-3-hydroxypiperidine as a key chiral precursor.

Synthetic Workflow Overview

The synthesis involves the activation of the hydroxyl group of the piperidine building block, followed by coupling with the pyrazolopyrimidine core, deprotection, and finally, acylation to introduce the reactive acrylamide group.

G cluster_0 Activation of Piperidine Scaffold cluster_1 Coupling and Deprotection cluster_2 Final Acylation A (S)-N-Boc-3-hydroxypiperidine B (S)-N-Boc-3-(methanesulfonyloxy)piperidine A->B MsCl, Et3N D (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate B->D Coupling C 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine C->D E (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine D->E Deprotection (e.g., TFA) G Ibrutinib E->G F Acryloyl chloride F->G Acylation

Caption: Synthetic workflow for Ibrutinib.

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group - Synthesis of (S)-tert-butyl 3-(methanesulfonyloxy)piperidine-1-carboxylate

This protocol describes the activation of the primary alcohol of (S)-N-Boc-3-hydroxypiperidine via mesylation, rendering it susceptible to nucleophilic substitution.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Coupling with the Pyrazolopyrimidine Core

This protocol outlines the nucleophilic substitution reaction between the activated piperidine and the heterocyclic core.

Materials:

  • (S)-tert-butyl 3-(methanesulfonyloxy)piperidine-1-carboxylate

  • 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Add a solution of (S)-tert-butyl 3-(methanesulfonyloxy)piperidine-1-carboxylate (1.2 eq) in DMF to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Application Note II: Development of Central Nervous System (CNS) Agents - Dopamine D4 Receptor Antagonists

The piperidine scaffold is a common motif in ligands targeting CNS receptors due to its ability to adopt conformations that mimic endogenous neurotransmitters and to be substituted with functionalities that modulate physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate serves as a valuable starting material for the synthesis of potent and selective dopamine D4 receptor antagonists, which have therapeutic potential in various neurological and psychiatric disorders.

Synthetic Strategy for Benzyloxy Piperidine-Based D4 Antagonists

A common strategy involves the activation of the hydroxymethyl group followed by a Williamson ether synthesis with a substituted phenol. Subsequent deprotection and N-alkylation or reductive amination provide a library of compounds for SAR studies.[4]

G cluster_0 Activation and Coupling cluster_1 Deprotection and N-Functionalization A Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate B Benzyl (3S)-3-((tosyloxy)methyl)piperidine-1-carboxylate A->B TsCl, Pyridine D Coupled Ether Product B->D C Substituted Phenol C->D Williamson Ether Synthesis (e.g., K2CO3, DMF) E Deprotected Piperidine D->E Deprotection (e.g., H2, Pd/C) G Final D4 Antagonist Library E->G F Aldehyde/Ketone or Alkyl Halide F->G Reductive Amination or N-Alkylation

Caption: General synthesis of D4 antagonists.

Experimental Protocols

Protocol 3: Tosylation of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

This protocol details the preparation of the tosylated intermediate, a key step for the subsequent ether synthesis.

Materials:

  • Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure tosylate.

Protocol 4: Williamson Ether Synthesis with a Phenol

This protocol describes the coupling of the tosylated piperidine with a phenolic partner.

Materials:

  • Benzyl (3S)-3-((tosyloxy)methyl)piperidine-1-carboxylate

  • Substituted phenol (e.g., 4-fluorophenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF in a flask under a nitrogen atmosphere.

  • Add a solution of benzyl (3S)-3-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq) in DMF.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ether.

Application Note III: Utility in Structure-Activity Relationship (SAR) Studies

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is an excellent scaffold for systematic SAR studies. The defined stereochemistry at the C3 position allows for the exploration of how the spatial orientation of substituents impacts biological activity. The hydroxymethyl group provides a convenient handle to introduce a variety of functionalities, enabling the probing of different regions of a target's binding pocket.

Case Study: SAR of Dopamine D4 Receptor Antagonists

In the development of the benzyloxy piperidine-based dopamine D4 receptor antagonists mentioned previously, systematic modifications were made to both the N-substituent of the piperidine ring and the benzyloxy moiety.[4]

CompoundN-SubstituentO-Substituent (Ar)D4R Ki (nM)
8a 4-FluorobenzylPhenyl15
8b 4-Fluorobenzyl4-Chlorophenyl8
8c 4-Fluorobenzyl4-Methoxyphenyl25
9a 3-FluorobenzylPhenyl12
9b 2,4-DifluorobenzylPhenyl7

Data adapted from a representative study for illustrative purposes.[4]

SAR Insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences binding affinity. Small, electron-withdrawing groups on the benzyl ring, such as fluorine, were found to be favorable.

  • O-Substituent: Modifications to the aryl group of the ether linkage allowed for probing interactions in a hydrophobic pocket of the D4 receptor. Electron-withdrawing groups at the para-position of the phenyl ring generally led to increased potency.

  • Stereochemistry: The (S)-configuration at the 3-position of the piperidine ring was determined to be crucial for optimal receptor binding, highlighting the importance of a well-defined three-dimensional pharmacophore.

The ability to readily synthesize a diverse library of analogs from a common intermediate like benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a testament to its value in accelerating the drug discovery process.

Conclusion

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and its analogs are indispensable tools in the medicinal chemist's arsenal. Their utility spans the synthesis of complex natural products, targeted covalent inhibitors, and CNS-active agents. The straightforward protocols for the activation of the hydroxyl group and subsequent coupling reactions, combined with the stereochemical integrity of the piperidine core, provide a robust platform for the generation of novel chemical entities with therapeutic potential. The case studies presented herein for Ibrutinib and dopamine D4 receptor antagonists underscore the profound impact of this chiral building block on modern drug discovery and development.

References

  • Chem-Impex. (S)-1-Boc-3-(hydroxymethyl)piperidine. Available at: [Link]

  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available at: [Link]

  • Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(4), 1334-1348. Available at: [Link]

  • Saad, N., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 31, 127693. Available at: [Link]

  • Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(10), 1227. Available at: [Link]

  • Honigberg, L. A., et al. (2010). The Bruton's tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Singh, I., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2993-3017. Available at: [Link]

  • Marvel, C. S., & Lazier, W. A. (1929). Benzoylpiperidine. Organic Syntheses, 9, 16. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Available at: [Link]

  • BioOrganics. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

  • Kaur, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Available at: [Link]

  • Fesyk, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116854. Available at: [Link]

Sources

Method

Synthesis of piperidine derivatives from benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

An Application and Protocol Guide for the Synthesis of Piperidine Derivatives from Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Introduction: The Strategic Utility of a Chiral Piperidine Building Block The piper...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Piperidine Derivatives from Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Introduction: The Strategic Utility of a Chiral Piperidine Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a particularly valuable chiral building block for the synthesis of complex piperidine derivatives.[1] This starting material offers several strategic advantages for chemical synthesis:

  • Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed stereocenter, crucial for developing stereospecific interactions with biological targets.

  • Orthogonal Protecting Groups: The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, which is stable under a variety of reaction conditions but can be selectively removed, typically by hydrogenolysis.[2] This allows for late-stage functionalization of the piperidine nitrogen.

  • Versatile Functional Handle: The primary hydroxymethyl group at the C3 position is a versatile functional handle that can be readily transformed into a wide range of other functional groups, including aldehydes, carboxylic acids, halides, and ethers, or displaced by various nucleophiles.

This guide provides a detailed overview of key synthetic strategies and step-by-step protocols for the derivatization of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, aimed at researchers and scientists in drug discovery and development.

Core Synthetic Strategies: A Multi-Pronged Approach to Diversification

The primary alcohol of the starting material is the focal point for initial diversification. The main synthetic routes involve oxidation, activation for nucleophilic substitution, or direct displacement reactions. These strategies can be used independently or in sequence with N-deprotection to generate a comprehensive library of derivatives.

G start Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate oxidation Oxidation start->oxidation e.g., DMP, Swern activation Activation to Leaving Group (e.g., Tosylate, Mesylate, Halide) start->activation e.g., TsCl, PBr3 mitsunobu Mitsunobu Reaction start->mitsunobu DEAD/DIAD, PPh3 + Nucleophile deprotection N-Deprotection (Cbz Removal) start->deprotection H2, Pd/C aldehyde (S)-Piperidine-3-carbaldehyde Derivative oxidation->aldehyde substitution_products Nucleophilic Substitution Products (Ethers, Azides, Amines, Nitriles, etc.) activation->substitution_products + Nucleophile mitsunobu_products Direct Substitution Products (Esters, Ethers, N-Alkyl Imides, etc.) mitsunobu->mitsunobu_products deprotected_piperidine (3S)-Piperidin-3-ylmethanol deprotection->deprotected_piperidine acid (S)-Piperidine-3-carboxylic Acid Derivative aldehyde->acid e.g., Pinnick

Caption: Key synthetic pathways from the starting material.

Oxidation of the Hydroxymethyl Group

Oxidation of the primary alcohol provides access to the corresponding aldehyde and carboxylic acid. These functional groups are staples in medicinal chemistry, enabling further modifications such as reductive amination, Wittig reactions, and amide bond formation.

  • Causality Behind Reagent Choice:

    • To Aldehyde: To avoid over-oxidation to the carboxylic acid, mild and controlled oxidizing agents are required. Dess-Martin periodinane (DMP) and Swern oxidation (oxalyl chloride, DMSO, triethylamine) are excellent choices for this transformation due to their high yields and compatibility with the Cbz protecting group. DMP is often preferred for its operational simplicity, while the Swern protocol is advantageous for large-scale reactions where cost and purification of the periodinane byproducts can be a concern.

    • To Carboxylic Acid: While strong oxidants like Jones reagent (CrO₃/H₂SO₄) can be used, a two-step procedure involving oxidation to the aldehyde followed by a Pinnick oxidation (sodium chlorite, NaH₂PO₄) is often cleaner and more compatible with sensitive functional groups.

Activation of the Hydroxyl for Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group.[3] This is a robust and highly reliable strategy for introducing a wide variety of functionalities.

  • Causality Behind Reagent Choice:

    • Sulfonate Esters (Tosylates/Mesylates): Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine is a standard procedure.[3] These sulfonate esters are excellent leaving groups and are readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines). This method preserves the stereochemistry at the adjacent carbon.

    • Halides: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl bromide or chloride.[4] These reactions proceed via an SN2 mechanism, ensuring a clean substitution. The resulting halides are versatile intermediates for substitution and cross-coupling reactions.

The Mitsunobu Reaction: Direct Functional Group Interconversion

The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and N-alkylated imides.[5] It proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]

  • Causality and Key Considerations: The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct.[7] It is particularly useful for introducing nucleophiles that are not strongly basic. A key challenge of the Mitsunobu reaction can be the purification, as removal of triphenylphosphine oxide and the reduced azodicarboxylate can be difficult.[7] However, modern variations and careful chromatography often resolve this issue. For the primary alcohol in our starting material, the reaction proceeds without inversion of a stereocenter.

Deprotection and N-Functionalization

The Cbz group is typically removed via catalytic hydrogenolysis (H₂, Pd/C). This deprotection unmasks the secondary amine of the piperidine ring, opening up a new site for diversification.

  • Causality and Alternatives: Hydrogenolysis is a clean and high-yielding reaction, producing toluene and carbon dioxide as byproducts. However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. In such cases, acidic conditions (e.g., HBr in acetic acid) can be employed for Cbz removal.[8][9] Once deprotected, the piperidine nitrogen can undergo reactions such as N-alkylation, N-acylation, sulfonylation, or reductive amination to install further diversity elements.

Detailed Experimental Protocols

The following protocols are representative examples of the core strategies discussed. Researchers should perform their own optimization based on the specific substrate and desired scale.

Protocol 1: Oxidation to Benzyl (3S)-3-formylpiperidine-1-carboxylate

This protocol uses Dess-Martin periodinane (DMP) for a mild and efficient oxidation to the aldehyde.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Alcohol in DCM B Add DMP at RT A->B Stir 2-4h C Quench with Na2S2O3 and NaHCO3 B->C Reaction complete (TLC) D Extract with DCM C->D E Purify by Column Chromatography D->E

Sources

Application

Application Note: Protocol for the N-debenzylation of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Introduction The N-benzyl group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its robustness under a variety of reaction conditions.[1] Its effective removal, or debenzylation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-benzyl group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its robustness under a variety of reaction conditions.[1] Its effective removal, or debenzylation, is a pivotal step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the N-debenzylation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block. We will explore the prevalent method of catalytic transfer hydrogenation, offering insights into the reaction mechanism, optimization of conditions, and a step-by-step guide for execution in a research setting.

The target transformation is the selective cleavage of the N-benzyl C-N bond to yield (3S)-3-(hydroxymethyl)piperidine, liberating the secondary amine for subsequent functionalization while preserving the chiral integrity and the hydroxyl moiety.

Chemical Principles and Mechanism

The most common and efficient method for N-debenzylation is catalytic hydrogenolysis.[1] This reaction involves the cleavage of a chemical bond by molecular hydrogen in the presence of a metal catalyst. The generally accepted mechanism for the hydrogenolysis of an N-benzyl amine using a palladium on carbon (Pd/C) catalyst proceeds as follows:

  • Adsorption: Both the N-benzyl amine and hydrogen molecules adsorb onto the surface of the palladium catalyst.[1]

  • Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming palladium hydride species.[1]

  • C-N Bond Cleavage: The adsorbed N-benzyl amine interacts with the activated hydrogen species, leading to the cleavage of the benzylic carbon-nitrogen bond.[1]

  • Product Desorption: The resulting deprotected amine and toluene desorb from the catalyst surface, regenerating the active catalytic sites for subsequent cycles.[1]

An alternative to using hydrogen gas, which can be flammable and require specialized equipment, is catalytic transfer hydrogenation (CTH) . In CTH, a hydrogen donor molecule generates hydrogen in situ.[2] This method is often safer, requires simpler equipment, and can offer improved selectivity.[2] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[2][3]

Reaction Mechanism: Catalytic Transfer Hydrogenation

Below is a diagram illustrating the key steps in the N-debenzylation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate via catalytic transfer hydrogenation using ammonium formate as the hydrogen donor and Pd/C as the catalyst.

G cluster_substrate Substrate cluster_reagents Reagents cluster_products Products Substrate Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate Product (3S)-3-(Hydroxymethyl)piperidine Substrate->Product N-Debenzylation Catalyst Pd/C Catalyst->Product H_Donor Ammonium Formate (HCOONH4) H_Donor->Product Byproduct1 Toluene Byproduct2 CO2 + NH3

Caption: N-debenzylation via Catalytic Transfer Hydrogenation.

Experimental Protocol: N-debenzylation via Catalytic Transfer Hydrogenation

This protocol details a general procedure for the N-debenzylation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate using palladium on carbon and ammonium formate.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate188375-92-2249.31 g/mol Substrate
Palladium on Carbon (10% w/w)7440-05-3-Catalyst
Ammonium Formate540-69-263.06 g/mol Hydrogen Donor
Methanol (anhydrous)67-56-132.04 g/mol Solvent
Celite®61790-53-2-Filtration aid
Chloroform67-66-3119.38 g/mol For washing the filter cake
Nitrogen Gas (inert)7727-37-928.01 g/mol For providing an inert atmosphere
Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the substrate. To this stirred solution, carefully add 10% Palladium on Carbon (typically an equal weight to the substrate).[4]

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 equivalents) in a single portion.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst.[4]

  • Extraction: Wash the Celite® pad with chloroform.[4] Combine the organic filtrates.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

G start Start setup Reaction Setup: - Add Substrate to Flask - Add Methanol and Pd/C start->setup inert Establish Inert Atmosphere (Nitrogen Purge) setup->inert reagents Add Ammonium Formate inert->reagents reaction Heat to Reflux Monitor by TLC reagents->reaction workup Cool and Filter through Celite® reaction->workup extraction Wash Celite® with Chloroform workup->extraction purification Concentrate Filtrate (Purify if necessary) extraction->purification end End purification->end

Caption: Step-by-step experimental workflow for N-debenzylation.

Key Considerations and Field-Proven Insights

  • Catalyst Quality: The activity of the Pd/C catalyst is crucial for the success of the reaction. Ensure the catalyst is of good quality and handled properly to avoid deactivation. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

  • Solvent Choice: While methanol is commonly used, other alcoholic solvents like ethanol can also be effective.[1] The choice of solvent can influence the reaction rate and solubility of the reagents.

  • Hydrogen Donor: Ammonium formate is a convenient and effective hydrogen donor.[4] However, other donors like formic acid or cyclohexene can also be employed, though reaction conditions may need to be adjusted.[2][3] Using formic acid may result in the formation of the formate salt of the product amine.[4]

  • Reaction Monitoring: It is essential to monitor the reaction progress by TLC to determine the point of complete consumption of the starting material and to avoid potential side reactions.

  • Safety Precautions: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere. Always use appropriate personal protective equipment (PPE).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen donor- Use fresh, high-quality catalyst- Increase the equivalents of ammonium formate- Extend the reaction time
Low Yield - Product loss during work-up- Catalyst poisoning- Ensure thorough washing of the filter cake- Ensure the starting material and solvent are free of impurities
Side Reactions - Over-reduction- N-alkylation- Carefully monitor the reaction and stop it once the starting material is consumed- Consider milder conditions

Conclusion

This application note provides a comprehensive and reliable protocol for the N-debenzylation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate using catalytic transfer hydrogenation. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently perform this crucial deprotection step in their synthetic endeavors. The use of catalytic transfer hydrogenation offers a safer and more practical alternative to traditional high-pressure hydrogenation, making it well-suited for a standard laboratory setting.

References

  • Benchchem, Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.

  • Benchchem, Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.

  • Semantic Scholar, Highly chemoselective Pd-C catalytic hydrodechlorination leading to the highly efficient N-debenzylation of benzylamines.

  • Sigma-Aldrich, Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

  • Organic Chemistry Portal, Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.

  • ACS Publications, Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.

  • ResearchGate, Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.

  • Rhodium.ws, CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.

  • NIH, Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

  • Canadian Science Publishing, Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.

  • ResearchGate, An efficient method for the N-debenzylation of aromatic heterocycles.

  • Organic Syntheses, Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).

  • Scholars@Duke, Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.

Sources

Method

Application Notes for the Strategic Use of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in Asymmetric Synthesis

Introduction: A Versatile Chiral Building Block for Drug Discovery The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The precise three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block for Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereocontrolled synthesis a paramount challenge in drug development. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a readily available chiral building block, offers an elegant and efficient solution for introducing a defined stereocenter into complex molecular architectures. Its utility is particularly pronounced in the synthesis of neurokinin-1 (NK1) receptor antagonists and other agents targeting the central nervous system (CNS).[1]

The inherent chirality at the C3 position, coupled with the synthetically versatile hydroxymethyl group, allows for a range of diastereoselective transformations. The benzyloxycarbonyl (Cbz) protecting group provides stability and allows for selective deprotection under specific conditions, further enhancing its synthetic utility. This guide provides an in-depth exploration of the application of this chiral synthon, focusing on key activation strategies and subsequent diastereoselective functionalization, providing researchers with the foundational knowledge to leverage its potential in their synthetic campaigns.

Core Synthetic Strategy: Activation of the Hydroxymethyl Group

The primary alcohol of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile handle for introducing a variety of functional groups. A common and highly effective strategy is to convert the hydroxyl into a good leaving group, such as a mesylate or tosylate, thereby activating it for nucleophilic substitution. This activation step is critical for subsequent carbon-carbon or carbon-heteroatom bond formation.

Protocol 1: Mesylation of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

This protocol details the conversion of the primary alcohol to a mesylate, a highly effective leaving group for subsequent SN2 reactions. The procedure is adapted from established methods for mesylating alcohols.[2][3]

Workflow for Hydroxyl Activation

G A Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate B Dissolve in CH2Cl2 Cool to 0°C A->B C Add Triethylamine (Et3N) B->C D Add Methanesulfonyl Chloride (MsCl) dropwise at 0°C C->D E Reaction Stirring (0°C to room temp.) D->E F Aqueous Workup (HCl, NaHCO3, Brine) E->F G Dry (Na2SO4), Filter, Concentrate F->G H Benzyl (3S)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate G->H

Caption: General workflow for the mesylation of the chiral alcohol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)Equivalents
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate405061-52-1249.31 g/mol 5.0 g20.061.0
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 100 mL--
Triethylamine (Et3N)121-44-8101.19 g/mol 4.2 mL30.091.5
Methanesulfonyl Chloride (MsCl)124-63-0114.55 g/mol 1.7 mL22.071.1
1 M Hydrochloric Acid (HCl)7647-01-0-50 mL--
Saturated Sodium Bicarbonate (NaHCO3) solution--50 mL--
Brine (saturated NaCl solution)--50 mL--
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6-~10 g--

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (5.0 g, 20.06 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (4.2 mL, 30.09 mmol) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.7 mL, 22.07 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • The product, benzyl (3S)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, is often used in the next step without further purification.

Application in Diastereoselective Synthesis: Building Complex Scaffolds

The activated chiral intermediate, benzyl (3S)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, is a powerful precursor for creating more complex molecules through nucleophilic substitution. This approach is particularly valuable in the synthesis of compounds where a substituted piperidine moiety is a key pharmacophore, such as in certain NK1 receptor antagonists.[4][5][6][7]

Protocol 2: Diastereoselective Nucleophilic Substitution with a Phenolic Nucleophile

This protocol illustrates a representative SN2 reaction where the mesylate is displaced by a phenolic nucleophile. This type of transformation is a key step in the synthesis of various pharmaceutical intermediates.

Synthetic Pathway for C-O Bond Formation

G cluster_0 Reactants cluster_1 Reaction Conditions A Activated Chiral Piperidine (Mesylate) E Nucleophilic Substitution (SN2) A->E B Phenolic Nucleophile (e.g., 4-fluorophenol) B->E C Base (e.g., K2CO3) Solvent (e.g., DMF) C->E D Heat (e.g., 80°C) D->E F Diastereomerically Enriched Product E->F

Caption: Diastereoselective synthesis via nucleophilic substitution.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)Equivalents
Benzyl (3S)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate(Not available)327.40 g/mol ~6.56 g (crude)20.061.0
4-Fluorophenol371-41-5112.10 g/mol 2.47 g22.071.1
Potassium Carbonate (K2CO3), anhydrous584-08-7138.21 g/mol 5.54 g40.122.0
Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask, add the crude benzyl (3S)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (~6.56 g, 20.06 mmol), 4-fluorophenol (2.47 g, 22.07 mmol), and anhydrous potassium carbonate (5.54 g, 40.12 mmol).

  • Add anhydrous dimethylformamide (100 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12-16 hours.

  • Monitor the reaction by TLC until the starting mesylate is consumed.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, benzyl (3S)-3-((4-fluorophenoxy)methyl)piperidine-1-carboxylate.

Conclusion and Future Perspectives

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a powerful and versatile chiral building block for the asymmetric synthesis of complex molecules, particularly those with pharmaceutical relevance. The protocols outlined above demonstrate a robust and reliable strategy for the activation of the hydroxymethyl group and its subsequent diastereoselective functionalization. This approach opens avenues for the synthesis of a wide array of substituted piperidine derivatives with high stereochemical control. The principles and procedures detailed herein can be adapted and expanded to a variety of nucleophiles, providing a solid foundation for researchers and drug development professionals to construct novel chemical entities with potential therapeutic applications.

References

  • Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. PubMed.
  • A concise and practical stereoselective synthesis of ipragliflozin L-proline. PMC - NIH.
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  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol).
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  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
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  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
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  • Benzoyl piperidine. Organic Syntheses.
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  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.
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  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC - PubMed Central.
  • Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 - PubMed.
  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. PMC - NIH.
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  • 3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R). Organic Syntheses.
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Application

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in the synthesis of enzyme inhibitors

Application Notes & Protocols Topic: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of Enzyme Inhibitors Abstract: This document provides a detailed technical guide on the strategic application of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of Enzyme Inhibitors

Abstract: This document provides a detailed technical guide on the strategic application of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a pivotal chiral building block, in the synthesis of high-value enzyme inhibitors. With a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, we elucidate the core synthetic manipulations of this synthon, providing detailed, field-tested protocols, mechanistic insights, and troubleshooting advice. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the (3S)-Hydroxymethylpiperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and therapeutic candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets.[1] Within this class, Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate emerges as a synthon of exceptional value for several key reasons:

  • Pre-installed Chirality: The (S)-stereocenter at the C3 position is crucial for establishing stereospecific interactions within a chiral enzyme active site, a fundamental requirement for potency and selectivity.

  • Orthogonal Functionality: The molecule possesses three distinct functional handles that can be manipulated with high chemoselectivity:

    • A primary alcohol (-CH₂OH), which can be readily converted into various functional groups.

    • A Cbz-protected secondary amine, which is stable to a wide range of reaction conditions but can be deprotected under mild, specific protocols.[2]

    • The piperidine ring itself, which serves as the core scaffold.

  • Proven Clinical Relevance: This scaffold forms the backbone of several important enzyme inhibitors, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[3][4]

This guide will detail the transformation of this building block into a key β-amino piperidine intermediate and its subsequent elaboration into a potent DPP-4 inhibitor analog.

Core Synthetic Logic: From Alcohol to Amine

The primary strategic transformation of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate involves the conversion of the C3-hydroxymethyl group into a C3-aminomethyl group. This creates a chiral β-amino acid-like structure, a key pharmacophore for many DPP-4 inhibitors.[6][7] The most robust and scalable method to achieve this is a two-step sequence involving activation of the alcohol followed by a nucleophilic substitution and reduction cascade.

Causality Behind the Strategy:

  • Activation: The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (e.g., mesylate or tosylate) transforms it into an excellent leaving group, susceptible to Sₙ2 displacement.

  • Sₙ2 Displacement with Azide: Sodium azide is an excellent, compact nucleophile that cleanly displaces the sulfonate ester with inversion of configuration (though in this case, the stereocenter is on the adjacent carbon). The resulting azide is stable, unreactive to many reagents, and serves as a masked primary amine.

  • Reduction to Amine: The azide is cleanly and efficiently reduced to the primary amine via catalytic hydrogenation, a process that can often be performed concurrently with the Cbz deprotection if desired, or selectively under different conditions.

The overall workflow is visualized below.

G cluster_0 Core Transformation A Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate B (3S)-3-(Mesyloxymethyl) piperidine Intermediate A->B  MsCl, TEA  (Activation) C (3S)-3-(Azidomethyl) piperidine Intermediate B->C  NaN₃  (Sₙ2 Displacement) D Key Synthon: (3S)-3-(Aminomethyl) piperidine Intermediate C->D  H₂, Pd/C  (Reduction)

Caption: General workflow for converting the hydroxymethyl to an aminomethyl group.

Application Protocol: Synthesis of a DPP-4 Inhibitor Analog

This section provides a detailed, step-by-step protocol for the synthesis of a representative DPP-4 inhibitor analog, starting from Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: Activation of the Hydroxyl Group via Mesylation

This step converts the primary alcohol into a reactive intermediate ready for nucleophilic substitution.

Protocol:

  • To a stirred solution of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate263.331.0102.63 g
Triethylamine (TEA)101.191.5152.1 mL
Methanesulfonyl Chloride (MsCl)114.551.2120.93 mL
Dichloromethane (DCM)---50 mL
Step 2: Azide Displacement and Reduction to Primary Amine

This two-part step introduces the key primary amine functionality.

Protocol (Part A - Azide Formation):

  • Dissolve the crude mesylate from Step 1 (1.0 eq.) in dimethylformamide (DMF, ~0.3 M).

  • Add sodium azide (NaN₃, 3.0 eq.) to the solution.

  • Heat the mixture to 65-70 °C and stir for 12-18 hours.

  • Monitor by TLC for the disappearance of the mesylate.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate to yield the crude azide intermediate.

Protocol (Part B - Azide Reduction):

  • Dissolve the crude azide intermediate in methanol (MeOH, ~0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~10 mol% Pd) to the flask under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Deprotection of the Piperidine Nitrogen

This crucial step liberates the piperidine nitrogen for subsequent coupling. Catalytic hydrogenation is the method of choice for its mildness and efficiency in removing the Cbz group.[2][8][9]

Protocol:

  • Dissolve the crude product from Step 2 (1.0 eq.) in ethanol (EtOH, ~0.2 M).

  • Add 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd).

  • Self-Validating Insight: The product amine can sometimes poison the catalyst.[10] To prevent this, add acetic acid (1.1 eq.) to form the ammonium salt in situ, which enhances catalyst longevity.[10]

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) using a Parr shaker or similar apparatus.

  • Heat the reaction to 40-50 °C and shake for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the Cbz-protected starting material.

  • After completion, cool the vessel, vent the hydrogen, and filter the catalyst through Celite®, washing with ethanol.

  • Concentrate the filtrate. The product will be the acetate salt of (3S)-3-(aminomethyl)piperidine. To obtain the free base, dissolve the residue in water, basify to pH >11 with 1M NaOH, and extract with an organic solvent like DCM or perform a purification via ion-exchange chromatography.

ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate262.341.0102.62 g
10% Pd/C--~0.5-1.0~130-260 mg
Acetic Acid60.051.1110.63 mL
Ethanol (EtOH)---50 mL
Step 4: Final Assembly of the Inhibitor

The final steps involve coupling the deprotected piperidine intermediate with the requisite side chains, which are typically a β-amino acid derivative and a heterocyclic moiety for DPP-4 inhibitors.[11][12]

G cluster_1 Overall Synthesis Workflow Start Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate Mesylate Mesylate Intermediate Start->Mesylate 1. MsCl, TEA Azide Azide Intermediate Mesylate->Azide 2. NaN₃ Amine_Cbz Cbz-Protected Amine Azide->Amine_Cbz 3. H₂, Pd/C Amine_Free (3S)-3-(Aminomethyl)piperidine (Acetate Salt) Amine_Cbz->Amine_Free 4. H₂, Pd/C, AcOH (Cbz Deprotection) Final Final DPP-4 Inhibitor Analog Amine_Free->Final 5. Coupling Reactions with Side-Chain Fragments

Caption: Stepwise synthetic workflow for the DPP-4 inhibitor analog.

Protocol (Amide Coupling):

  • Combine the trifluorophenyl β-amino acid side chain (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, 1.0 eq.), a peptide coupling agent like HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.) in DMF.

  • Stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the free-based (3S)-3-(aminomethyl)piperidine (1.05 eq.) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Workup by diluting with water and extracting with ethyl acetate. Purify the crude product via silica gel column chromatography to obtain the penultimate intermediate.

  • The final coupling to the heterocyclic moiety (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][13][14]triazolo[4,3-a]pyrazine) is typically achieved via a separate amide bond formation or related coupling chemistry to yield the final inhibitor.

Characterization and Data Interpretation

Successful synthesis requires rigorous analytical confirmation at each stage.

StageTechniqueExpected Key Observations
Mesylate ¹H NMRAppearance of a new singlet around 3.0 ppm (3H, -SO₂CH₃). Shift of the -CH₂O- protons downfield.
Azide IRAppearance of a strong, sharp azide stretch (N₃) around 2100 cm⁻¹.
Cbz-Protected Amine ¹H NMR, IRDisappearance of the azide stretch in IR. Appearance of signals corresponding to the -CH₂NH₂ protons.
Deprotected Amine ¹H NMR, MSDisappearance of benzyl protons (~7.3 ppm) and the benzylic CH₂ (~5.1 ppm) from the Cbz group. Correct mass ion observed.
Final Product ¹H/¹³C NMR, MS, Chiral HPLCComplex spectra consistent with the final structure. Correct molecular ion peak. High enantiomeric excess (>99%).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Mesylation Insufficient reagents; presence of water.Use anhydrous solvents and fresh reagents. Add a slight excess of MsCl and TEA if needed.
Low Yield in Azide Step Poor leaving group displacement; side reactions.Ensure mesylation was complete. Increase reaction temperature or time. Use a more polar aprotic solvent like DMSO if DMF is ineffective.
Stalled Cbz Deprotection Catalyst poisoning by the amine product.[10] Inactive catalyst.Add acetic acid as described in the protocol.[10] Use a fresh batch of catalyst or increase catalyst loading. Ensure the system is free of catalyst poisons (e.g., sulfur compounds).
Difficult Purification Presence of closely-related impurities; polar nature of intermediates.For highly polar amines, consider purification by reverse-phase chromatography or crystallization of a salt (e.g., HCl or phosphate salt).

Conclusion

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a high-utility chiral building block that provides an efficient entry point into medicinally relevant chemical space. The protocols and strategies outlined herein demonstrate a reliable pathway for its conversion into key intermediates for the synthesis of complex enzyme inhibitors, particularly those targeting DPP-4. The logical, step-wise manipulation of its functional groups, coupled with robust and well-understood reaction chemistry, underscores its importance for professionals in drug discovery and development.

References

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  • Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(19), 6246. [Link]

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  • Wang, Y., et al. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(11), 1546. [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2470-2476. [Link]

  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153-4158. [Link]

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Method

Experimental procedure for coupling reactions with benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

An in-depth guide to the experimental procedures for coupling reactions with the chiral building block, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, is presented for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the experimental procedures for coupling reactions with the chiral building block, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols, mechanistic insights, and expert advice on key synthetic transformations involving this versatile molecule.

Introduction: The Synthetic Utility of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and pharmaceutical research.[1][2][3] Its rigid piperidine scaffold is a common motif in a wide range of biologically active compounds, particularly those targeting the central nervous system.[4] The molecule's key features for synthetic diversification are the Cbz-protected nitrogen, which ensures stability and controlled reactivity, and the primary hydroxyl group at the chiral center, which serves as a versatile handle for various coupling reactions.[1] This guide details protocols for three fundamental transformations of the hydroxymethyl group: amide bond formation, ether synthesis, and esterification, providing the necessary framework for creating diverse libraries of novel chemical entities.

Protocol 1: Amide Bond Formation via a Two-Step Oxidation-Coupling Sequence

A robust method to form an amide linkage involves the initial oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction with a desired amine. This two-step process offers broad substrate scope and utilizes well-established, high-yielding reactions.

Principle and Mechanism

The primary alcohol is first oxidized to a carboxylic acid. Common and mild oxidation reagents include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite or PCC (Pyridinium chlorochromate). The resulting carboxylic acid is then activated using a peptide coupling reagent. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used.[5][6] The coupling reagent forms a highly reactive O-acylisourea intermediate with the carboxyl group, which is then susceptible to nucleophilic attack by the primary or secondary amine, forming the stable amide bond.[5][6]

Expert Insights and Experimental Choices
  • Oxidation Step: For large-scale synthesis, TEMPO-mediated oxidation is often preferred due to its selectivity for primary alcohols and milder reaction conditions compared to chromium-based reagents.

  • Coupling Reagents: The choice of coupling reagent is critical, especially for sterically hindered amines or those prone to racemization.[5] HATU is known for its high efficiency, rapid reaction times, and effectiveness with challenging substrates.[5] For simpler couplings, EDC/HOBt offers a cost-effective alternative.[7]

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential during the coupling step to neutralize the acid formed and to facilitate the reaction.[5][7] DIPEA is a common choice, typically used in 1.5 to 2.0 equivalents.[5]

  • Solvent: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal for both steps to ensure solubility of reagents and prevent unwanted side reactions with water.[5][8]

Detailed Step-by-Step Protocol

Part A: Oxidation to Carboxylic Acid

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM (to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add TEMPO (0.1 eq.) and bleach (sodium hypochlorite solution, 1.2 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture vigorously at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Preparation: Dissolve the crude benzyl (3S)-3-carboxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM or DMF.

  • Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Summary Table
ParameterPart A: OxidationPart B: Amide Coupling
Key Reagents TEMPO, BleachAmine, HATU, DIPEA
Equivalents 1.0 (Substrate), 0.1 (TEMPO), 1.2 (Bleach)1.0 (Acid), 1.1 (Amine), 1.2 (HATU), 2.0 (DIPEA)
Solvent DCMDCM or DMF
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 1-4 hours2-12 hours
Typical Yield >90% (crude)70-95%
Experimental Workflow Diagram

G cluster_oxidation Part A: Oxidation cluster_coupling Part B: Amide Coupling A Dissolve Substrate in DCM B Add TEMPO & Bleach at 0 °C A->B C Stir & Monitor by TLC B->C D Quench & Aqueous Workup C->D E Crude Carboxylic Acid D->E F Dissolve Acid & Amine in DCM/DMF E->F Proceed to Coupling G Add HATU & DIPEA F->G H Stir & Monitor by TLC/LC-MS G->H I Aqueous Workup H->I J Purify via Chromatography I->J K Final Amide Product J->K

Caption: Workflow for the two-step amide formation.

Protocol 2: Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for forming an ether linkage. It involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group on an electrophilic partner in an Sₙ2 reaction.[9][10]

Principle and Mechanism

The reaction proceeds in two stages. First, a strong base is used to deprotonate the primary alcohol of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, forming a potent sodium or potassium alkoxide. Common bases for this step include sodium hydride (NaH) or potassium hydride (KH).[9] Second, the newly formed alkoxide acts as a nucleophile and attacks a primary alkyl halide (or sulfonate, like a tosylate or mesylate) in a classic Sₙ2 fashion.[10][11] This backside attack results in the formation of the C-O ether bond and the displacement of the halide leaving group.[10]

Expert Insights and Experimental Choices
  • Base Selection: Sodium hydride (NaH) is a common and effective choice for deprotonating unactivated primary alcohols.[12] It should be handled with care under an inert atmosphere as it is reactive with moisture.

  • Electrophile Choice: The Sₙ2 mechanism dictates that primary alkyl halides are the best electrophiles to avoid competing elimination reactions.[9][10] Methyl, allyl, and benzyl halides are particularly effective. Secondary and tertiary halides will lead to significant amounts of elimination byproducts.[9]

  • Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or DMF are required.[12] These solvents effectively solvate the cation of the alkoxide but do not interfere with the nucleophilicity of the oxygen anion.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction may require gentle heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction (Deprotonation): Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction (Substitution): Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature or heat gently (e.g., to 40-50 °C) overnight. Monitor the reaction's progress by TLC.

  • Workup: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table
ParameterWilliamson Ether Synthesis
Key Reagents Sodium Hydride (NaH), Alkyl Halide (R-X)
Equivalents 1.0 (Substrate), 1.2 (NaH), 1.1 (R-X)
Solvent Anhydrous THF or DMF
Temperature 0 °C to Room Temp. (or gentle heating)
Typical Time 4-16 hours
Typical Yield 60-90%
Experimental Workflow Diagram

G A Suspend NaH in Anhydrous THF at 0 °C B Add Substrate Solution Dropwise A->B C Stir until H₂ Evolution Ceases (Alkoxide Formation) B->C D Add Alkyl Halide at 0 °C C->D E Stir (RT or Heat) & Monitor by TLC D->E F Quench with aq. NH₄Cl E->F G Extract & Wash F->G H Purify via Chromatography G->H I Final Ether Product H->I

Caption: Workflow for Williamson Ether Synthesis.

Protocol 3: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with stereochemical inversion.[13][14] For a primary alcohol like the one in our substrate, it provides a mild and efficient route to esters under neutral conditions.

Principle and Mechanism

The reaction is a dehydrative condensation mediated by a redox combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][15] The PPh₃ and DEAD first combine to form a highly reactive phosphonium salt intermediate.[13][16] The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the carboxylate anion, acting as the nucleophile, attacks the carbon atom in an Sₙ2 manner, displacing the triphenylphosphine oxide and forming the desired ester.[13]

Expert Insights and Experimental Choices
  • Reagent Selection: DIAD is often preferred over DEAD due to its slightly lower reactivity and reduced potential for side reactions. The choice of phosphine is almost always PPh₃.

  • Nucleophile Acidity: The carboxylic acid nucleophile should have a pKa of less than 13 to ensure it can protonate the intermediate formed from the phosphine and azodicarboxylate, which is a key step in the mechanism.[13]

  • Order of Addition: The standard procedure involves adding the azodicarboxylate dropwise at low temperature (0 °C) to a solution of the alcohol, carboxylic acid, and triphenylphosphine. This order helps control the exothermic reaction and minimize side product formation.

  • Workup Challenges: A significant drawback of the Mitsunobu reaction is the difficulty in removing the byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[16] Purification often requires careful column chromatography. Several modified phosphines and reagents have been developed to simplify purification.[16]

Detailed Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Workup: Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column. Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Summary Table
ParameterMitsunobu Reaction
Key Reagents Carboxylic Acid, PPh₃, DIAD
Equivalents 1.0 (Substrate), 1.2 (Acid), 1.5 (PPh₃), 1.5 (DIAD)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Typical Time 4-24 hours
Typical Yield 65-90%
Experimental Workflow Diagram

G A Dissolve Substrate, Acid, & PPh₃ in Anhydrous THF B Cool Solution to 0 °C A->B C Add DIAD Dropwise B->C D Stir at Room Temperature & Monitor by TLC C->D E Concentrate in vacuo D->E F Purify via Chromatography to Remove Byproducts E->F G Final Ester Product F->G

Caption: Workflow for the Mitsunobu Esterification.

Troubleshooting and Self-Validation

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion (All Reactions) - Inactive or wet reagents/solvents. - Insufficient reaction time or temperature.- Use freshly opened or properly dried solvents and reagents. - Ensure an inert atmosphere (N₂ or Ar). - Increase reaction time or gently heat the reaction mixture.
Multiple Byproducts (Amide Coupling) - Side reaction with coupling reagent. - Over-activation of the carboxylic acid.- Add the coupling reagent at a lower temperature (0 °C). - Use a different coupling reagent like COMU or T3P.
Elimination Product Observed (Williamson) - Use of a secondary or tertiary alkyl halide. - Reaction temperature is too high.- Switch to a primary alkyl halide.[9] - If the desired alkyl group is secondary, consider reversing the roles (i.e., use the piperidine as the leaving group precursor and the desired R-group as the alcohol/alkoxide). - Run the reaction at a lower temperature for a longer duration.
Difficulty Removing Byproducts (Mitsunobu) - High polarity and poor crystallinity of TPPO and hydrazine.- After the reaction, try precipitating TPPO by adding a non-polar solvent like diethyl ether or pentane and filtering. - Use polymer-supported PPh₃ or fluorous-tagged reagents for easier separation.[13]
Starting Alcohol Recovered (Mitsunobu) - Carboxylic acid nucleophile is not acidic enough (pKa > 13). - Steric hindrance around the alcohol or acid.- Use a more acidic pronucleophile.[13] - For sterically hindered substrates, more forcing conditions (higher temperature, longer reaction time) may be required.

References

  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: )
  • Peptide Coupling Reagents, More than a Letter Soup. (URL: )
  • Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products. (URL: )
  • 1-N-Boc-piperidine-3-carboxamide - Chem-Impex. (URL: )
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. (URL: )
  • Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (URL: [Link])

  • Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate - BioOrganics. (URL: [Link])

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (URL: [Link])

  • US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google P
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

  • Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate - MySkinRecipes. (URL: [Link])

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Application

Scale-Up Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: An Application Note and Protocol Guide

Introduction: The Significance of Chiral 3-Hydroxymethylpiperidines The chiral 3-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Hydroxymethylpiperidines

The chiral 3-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its presence is critical for the biological activity of molecules targeting a range of conditions, from neurological disorders to infectious diseases. The precise stereochemistry at the C3 position is often paramount for target engagement and efficacy, making the enantioselective synthesis of these intermediates a crucial challenge in pharmaceutical development. This guide provides a detailed examination of a robust and scalable synthesis route to benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key building block for advanced drug candidates.

The primary challenge in the large-scale production of this intermediate lies in achieving high enantiopurity in a cost-effective and environmentally sustainable manner. Traditional chemical methods often rely on expensive chiral auxiliaries or catalysts and may involve harsh reaction conditions. This application note will focus on a modern biocatalytic approach that addresses these challenges, offering a green and efficient alternative for industrial-scale synthesis.

Strategic Approach: Biocatalytic Asymmetric Reduction

For the scale-up synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a strategy centered around the asymmetric reduction of a prochiral ketone precursor, benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone), is highly advantageous. This approach is predicated on the use of a ketoreductase (KRED) enzyme, which can stereoselectively deliver a hydride to the carbonyl group, yielding the desired (S)-alcohol with high enantiomeric excess (e.e.).

The causality behind this choice is rooted in the principles of green chemistry and process efficiency.[2] Biocatalysis offers several key advantages for industrial applications:

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying downstream purification.[3]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, leading to a more environmentally benign process.[3]

  • Scalability: Modern enzyme engineering and fermentation technologies allow for the production of robust enzymes in large quantities, making biocatalytic processes viable at an industrial scale.[4][5]

A critical component of a KRED-catalyzed reduction is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed in stoichiometric amounts.[3] To make the process economically viable, a cofactor regeneration system is employed. A common and efficient method is to couple the KRED reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the active form of the cofactor.[6]

Experimental Workflows and Protocols

This section details the multi-step synthesis, beginning with the preparation of the starting material and culminating in the purification and analysis of the final product.

Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Bioreduction cluster_2 Part 3: Purification & Analysis A 3-Hydroxypyridine B Benzyl Carbamate Protection A->B Benzyl chloroformate, Base C Oxidation B->C Mild Oxidant (e.g., Dess-Martin periodinane) D Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone) C->D E N-Cbz-3-piperidone D->E F Ketoreductase (KRED) + Cofactor Regeneration System (GDH) E->F Buffer, Glucose, NADP+ G Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate F->G H Crude Product G->H I Extraction & Chromatography H->I J Pure Product I->J K Chiral HPLC & NMR J->K L Final QC K->L

Caption: Overall workflow for the scale-up synthesis of the target compound.

Part 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)

The synthesis of the prochiral ketone precursor is a critical first step. A common route involves the protection of 3-hydroxypiperidine followed by oxidation.

Protocol 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

  • N-Protection of 3-Hydroxypiperidine:

    • To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a biphasic system with aqueous sodium carbonate at 0-5 °C, slowly add benzyl chloroformate (1.05 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction completion by TLC or LC-MS.

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzyl 3-hydroxypiperidine-1-carboxylate.

  • Oxidation to the Ketone:

    • Dissolve the crude alcohol from the previous step in dichloromethane.

    • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

    • Stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield pure benzyl 3-oxopiperidine-1-carboxylate.

Part 2: Biocatalytic Asymmetric Reduction

This is the key enantioselective step. The protocol described here is adapted from highly successful and scalable procedures for the analogous N-Boc protected substrate.[6][7] The choice of a specific ketoreductase is crucial and often requires screening of a KRED library for optimal activity and selectivity towards the N-Cbz substrate.

Protocol 2: Asymmetric Reduction of N-Cbz-3-piperidone

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add D-glucose (1.2 eq.), NADP+ (0.001 eq.), glucose dehydrogenase (GDH, appropriate catalytic amount), and the selected ketoreductase (KRED).

    • Stir the mixture until all components are dissolved.

  • Substrate Addition and Reaction:

    • Add benzyl 3-oxopiperidine-1-carboxylate (1.0 eq.), dissolved in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO, to the reaction mixture.

    • Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation.

  • In-Process Control:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC for substrate conversion and by chiral HPLC for the enantiomeric excess of the product.[8]

  • Work-up:

    • Once the reaction has reached completion (>99% conversion and >99% e.e.), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Data Summary Table
ParameterPrecursor SynthesisAsymmetric Bioreduction
Key Reagents 3-Hydroxypiperidine, Benzyl chloroformate, Dess-Martin periodinaneN-Cbz-3-piperidone, KRED, GDH, NADP+, Glucose
Solvent DichloromethaneAqueous buffer (e.g., KPi)
Temperature 0 °C to room temperature25-30 °C
Typical Reaction Time 14-20 hours12-24 hours
Yield 70-85% (over two steps)>95%
Product Purity (e.e.) N/A>99%
Part 3: Purification and Characterization

The final step is to purify the product to meet the stringent requirements for pharmaceutical intermediates.

Protocol 3: Purification and Analysis

  • Purification:

    • Purify the crude product from the bioreduction step by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

      • Mass Spectrometry: To confirm the molecular weight.

      • Chiral HPLC: To determine the enantiomeric excess. A typical method would involve a chiral stationary phase column (e.g., Chiralpak) with a mobile phase of hexane/isopropanol.[8][9]

Self-Validating System and Troubleshooting

A robust protocol must be self-validating. This is achieved through rigorous in-process controls and final product analysis.

  • In-Process Controls: Regular monitoring of the substrate conversion and enantiomeric excess during the bioreduction allows for real-time assessment of the reaction's performance. If the reaction stalls, it could indicate enzyme deactivation or cofactor limitation, which may require the addition of more enzyme or cofactor.

  • Final Product QC: The final product must meet pre-defined specifications for purity (both chemical and enantiomeric) as determined by HPLC, NMR, and MS.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low Conversion in Bioreduction Enzyme inhibition by substrate or product; incorrect pH or temperature.Optimize substrate concentration; screen for more robust enzymes; verify and adjust reaction parameters.
Low Enantiomeric Excess (e.e.) Poor enzyme selectivity; presence of contaminating enzymes.Screen for a more selective KRED; ensure the purity of the enzyme preparation.
Difficult Purification Formation of byproducts in the oxidation or reduction step.Re-optimize the oxidation conditions; ensure complete conversion in the bioreduction to minimize residual ketone.

Conclusion

The biocatalytic asymmetric reduction of benzyl 3-oxopiperidine-1-carboxylate presents a highly efficient, scalable, and sustainable route for the synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This method offers significant advantages over traditional chemical approaches by providing high yields and exceptional enantiopurity under mild, environmentally friendly conditions. The detailed protocols and analytical methods described in this guide provide a comprehensive framework for researchers and drug development professionals to implement this valuable synthetic strategy on a large scale.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Available at: [Link]

  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. ResearchGate. Available at: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. ResearchGate. Available at: [Link]

  • Preparative-Scale Biocatalytic Oxygenation of N-Heterocycles with a Lyophilized Peroxygenase Catalyst. ResearchGate. Available at: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

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  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
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  • synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. Technical Science and Innovation. Available at: [Link]

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Method

Application Notes &amp; Protocols: Strategic Diversification of a Chiral Piperidine Scaffold using Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in Parallel Synthesis

Abstract This guide provides a comprehensive overview and detailed protocols for the utilization of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a versatile chiral building block, in parallel synthesis workflow...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a versatile chiral building block, in parallel synthesis workflows. The 3-hydroxymethylpiperidine scaffold is a privileged motif in medicinal chemistry, frequently found in centrally active agents and other bioactive molecules.[1][2] The strategic diversification of this core at the primary hydroxyl group allows for the rapid generation of focused chemical libraries, enabling efficient structure-activity relationship (SAR) studies. This document outlines field-proven, solution-phase parallel synthesis protocols for amide coupling, etherification, and stereoinvertive Mitsunobu reactions, designed for researchers and scientists in drug discovery and development.

Introduction: The Strategic Value of the 3-Hydroxymethylpiperidine Core

The piperidine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to confer three-dimensional character to otherwise planar molecules.[3] Specifically, chiral 3-substituted piperidines are of immense interest, as the stereochemistry at this position is often a critical determinant of biological activity and target selectivity.[2] Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate serves as an ideal starting point for diversity-oriented synthesis (DOS) for several key reasons:

  • Pre-installed Chirality: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, allowing for the exploration of chemical space around this chiral center.

  • Orthogonal Functionality: The molecule possesses two key functional handles: a Cbz-protected secondary amine and a primary alcohol. The robust Cbz group is stable to a wide range of reaction conditions, while the primary hydroxyl group is readily derivatized.

  • Versatile Derivatization Handle: The primary alcohol is a versatile precursor for a multitude of chemical transformations, including esterification, etherification, and nucleophilic substitution, enabling the introduction of a wide array of functional groups.

This application note will focus on solution-phase parallel synthesis, a methodology that combines the flexibility of traditional organic synthesis with the throughput required for library generation.[4][5] The protocols described are optimized for ease of execution and purification, often relying on liquid-liquid extraction or simple work-ups to isolate the desired products, making them amenable to manual or automated parallel synthesis platforms.[6]

Workflow for Parallel Library Generation

The diversification of the benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate scaffold can be systematically approached through a series of parallel reactions targeting the primary hydroxyl group. A typical workflow involves dispensing the core scaffold into an array of reaction vessels (e.g., a 96-well plate or parallel reactor tubes), followed by the addition of diverse building blocks for each respective transformation.

G cluster_setup I. Reaction Setup cluster_reactions II. Parallel Derivatization cluster_purification III. Work-up & Purification cluster_library IV. Final Library Core Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate (Core Scaffold) Dispense Dispense Core into Reaction Array (e.g., 96-well plate) Core->Dispense Amide Amide Coupling (Diverse Carboxylic Acids) Dispense->Amide Ether Williamson Ether Synthesis (Diverse Alkyl Halides) Dispense->Ether Mitsunobu Mitsunobu Reaction (Diverse Nucleophiles, e.g., Phenols, Imides) Dispense->Mitsunobu Workup Parallel Work-up (e.g., Liquid-Liquid Extraction) Amide->Workup Ether->Workup Mitsunobu->Workup Analysis QC & Analysis (LC-MS, NMR) Workup->Analysis Library Plate of Purified Diverse Piperidine Derivatives Analysis->Library

Caption: General workflow for parallel library synthesis.

Detailed Protocols for Scaffold Diversification

The following protocols are designed for parallel execution in reaction blocks or multi-well plates. All reactions should be performed in well-ventilated fume hoods using appropriate personal protective equipment. An inert atmosphere (Nitrogen or Argon) is recommended for the Mitsunobu reaction.

Protocol 1: Parallel Amide Coupling

This protocol details the formation of an ester linkage (an "amide bond bioisostere" in a broader sense, though technically an ester) via the coupling of the primary alcohol with a library of diverse carboxylic acids using a standard carbodiimide coupling agent.

Rationale: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activating agent like DMAP (4-Dimethylaminopyridine) provides a reliable and mild method for ester formation. The work-up is a simple aqueous extraction designed to remove the urea byproduct and excess reagents, which is highly compatible with parallel formats.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous Dichloromethane (DCM).

    • Prepare a 0.6 M stock solution of DMAP (0.1 eq.) in anhydrous DCM.

    • Prepare individual 0.6 M stock solutions of a library of diverse carboxylic acids (1.2 eq.) in anhydrous DCM in a separate plate or vial rack.

    • Prepare a 0.6 M stock solution of EDC (1.2 eq.) in anhydrous DCM.

  • Reaction Setup (per well/vial):

    • To each reaction vessel, add 200 µL (0.1 mmol) of the benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate stock solution.

    • Add 200 µL (0.12 mmol) of the corresponding carboxylic acid stock solution to each respective vessel.

    • Add 33 µL (0.02 mmol) of the DMAP stock solution.

    • Initiate the reaction by adding 200 µL (0.12 mmol) of the EDC stock solution.

  • Reaction Execution:

    • Seal the reaction plate/vials.

    • Shake the reaction block at room temperature for 16-24 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding 500 µL of 1 M HCl to each well.

    • Add an additional 500 µL of DCM to each well.

    • Seal and shake vigorously for 5 minutes. Allow the layers to separate.

    • Remove the aqueous (top) layer using a parallel liquid handler or multichannel pipette.

    • Wash the organic layer with 500 µL of saturated aqueous NaHCO₃ solution.

    • Wash the organic layer with 500 µL of brine.

    • Transfer the organic layer to a clean plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

Data Summary Table:

ReagentMolar Eq.Purpose
Core Scaffold1.0Chiral building block
Carboxylic Acid1.2Diversity element
EDC1.2Coupling agent
DMAP0.1Acylation catalyst
Protocol 2: Parallel Williamson Ether Synthesis

This protocol describes the formation of diverse ethers via an SN2 reaction between the corresponding alkoxide of the core scaffold and a library of alkyl halides.

Rationale: The Williamson ether synthesis is a classic and robust method for ether formation.[7] For parallel synthesis, using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol. The reaction is driven to completion by using a slight excess of the alkyl halide. The quench and extraction procedure is designed to remove unreacted starting material and inorganic salts.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.4 M stock solution of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

    • Prepare individual 0.5 M stock solutions of a library of diverse alkyl bromides or iodides (1.25 eq.) in anhydrous THF.

  • Reaction Setup (per well/vial):

    • Carefully dispense sodium hydride (1.5 eq., 60% dispersion in mineral oil) into each reaction vessel.

    • Add 250 µL (0.1 mmol) of the benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate stock solution to each vessel.

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete alkoxide formation (effervescence should cease).

    • Add 250 µL (0.125 mmol) of the corresponding alkyl halide stock solution to each respective vessel.

  • Reaction Execution:

    • Seal the reaction plate/vials.

    • Heat the reaction block to 60 °C and shake for 12-18 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

  • Parallel Work-up and Purification:

    • Cool the reaction block to 0 °C.

    • Carefully quench the reactions by the dropwise addition of 200 µL of water to each well.

    • Add 1 mL of ethyl acetate and 500 µL of water to each well.

    • Seal and shake vigorously for 5 minutes.

    • Transfer the organic (top) layer to a clean plate.

    • Wash the organic layer with 500 µL of brine.

    • Transfer the final organic layer to a tared plate and evaporate the solvent.

G cluster_williamson Williamson Ether Synthesis Workflow Start Core Alcohol + NaH in THF Alkoxide Formation of Alkoxide Intermediate Start->Alkoxide Deprotonation AddHalide Add Diverse Alkyl Halides (R-X) Alkoxide->AddHalide SN2 SN2 Reaction at 60 °C AddHalide->SN2 Product Diverse Ether Library SN2->Product

Sources

Application

Application Note: Quantitative Analysis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Abstract This comprehensive guide details robust analytical methodologies for the quantitative determination of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis. As the stereochemical purity of such intermediates is a critical quality attribute directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API), rigorous and validated analytical methods are imperative.[1] This document provides detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, with explanations of the causality behind experimental choices to ensure technical accuracy and reproducibility. This application note is intended for researchers, scientists, and drug development professionals engaged in process development, quality control, and stability testing of chiral pharmaceutical intermediates.

Introduction: The Criticality of Chiral Purity

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, also known as (S)-N-Cbz-3-piperidinemethanol, is a versatile chiral building block. The "(3S)" designation signifies a specific three-dimensional arrangement of atoms at the chiral center. In drug development, often only one enantiomer (a single stereoisomer) exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the precise quantification of the desired (3S)-enantiomer and the detection of its mirror image, the (3R)-enantiomer, is a non-negotiable aspect of quality control in the pharmaceutical industry.

The analytical methods presented herein are designed to provide high levels of selectivity, sensitivity, and accuracy, addressing the stringent requirements of regulatory bodies.[2] The choice of method—Chiral HPLC, LC-MS/MS, or GC-MS—will depend on the specific analytical challenge, such as routine purity assessment, trace-level impurity quantification, or analysis in complex matrices.

Recommended Analytical Methodologies

A comparative overview of the primary analytical techniques is presented below. The selection of the optimal method is contingent upon factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis (e.g., enantiomeric excess vs. absolute quantification).

Parameter Chiral HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Differential partitioning on a chiral stationary phase (CSP).[1]Chromatographic separation coupled with mass analysis of precursor and product ions.[3]Chromatographic separation of volatile analytes followed by mass analysis.[3]
Primary Use Enantiomeric purity, routine quality control.Trace-level quantification, analysis in complex matrices, impurity identification.Orthogonal method for purity, analysis of volatile impurities.
Selectivity High (for enantiomers).Very High.High.
Sensitivity Moderate (µg/mL).Very High (pg/mL to ng/mL).[4]High (ng/mL).
Derivatization Not required.Generally not required.Required to increase volatility.[1]
Throughput Moderate.High.Moderate.

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This method is the gold standard for determining the enantiomeric excess (e.e.) of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. The methodology is adapted from validated procedures for structurally analogous compounds like (S)-1-Boc-3-hydroxypiperidine.[5][6] The core principle relies on the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.[7]

Rationale for Method Design
  • Stationary Phase: Polysaccharide-based CSPs, particularly amylose or cellulose derivatives like the Chiralpak® series, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including piperidine derivatives.[5] The Chiralpak® IC-3 column, featuring an amylose tris(3,5-dichlorophenylcarbamate) selector, is chosen for its demonstrated success in separating similar N-protected hydroxypiperidine structures.[6]

  • Mobile Phase: A normal-phase mobile system consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropyl Alcohol, IPA) is employed. This combination provides excellent selectivity on polysaccharide CSPs. A small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic compounds like piperidines by minimizing tailing caused by secondary interactions with the silica support.[1]

Experimental Protocol

Workflow Diagram: Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of IPA (Concentration: ~1 mg/mL) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Filter through 0.45 µm PTFE filter prep3->prep4 inject Inject 10 µL of filtered sample prep4->inject hplc_system Isocratic HPLC System with UV Detector run Run Isocratic Method inject->run detect Detect at 220 nm run->detect integrate Integrate peak areas for (3S) and (3R) enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% e.e.) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).

    • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (due to the benzyl carbamate chromophore).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of the Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with IPA to obtain a final concentration of approximately 1 mg/mL.

    • Racemic Standard: Prepare a solution of the corresponding racemic material (containing both 3S and 3R enantiomers) at the same concentration to verify peak identification and system suitability (resolution).

  • System Suitability:

    • Inject the racemic standard.

    • Resolution (Rs): The resolution between the (3S) and (3R) enantiomer peaks must be greater than 1.5.[5]

    • Tailing Factor: The tailing factor for the (3S) enantiomer peak should be less than 2.0.

  • Quantification:

    • The percentage of the undesired (3R)-enantiomer is calculated based on the peak area response using the following formula: % (3R)-Enantiomer = [Area(3R) / (Area(3S) + Area(3R))] * 100

    • Enantiomeric Excess (% e.e.) is calculated as: % e.e. = [% (3S)-Enantiomer] - [% (3R)-Enantiomer]

Expected Performance Characteristics

The following table summarizes typical validation parameters for a chiral HPLC method of this type.[8]

Parameter Typical Value Description
Limit of Detection (LOD) ~0.01%The lowest concentration of the (3R)-enantiomer that can be reliably detected.
Limit of Quantification (LOQ) ~0.03%The lowest concentration of the (3R)-enantiomer that can be accurately quantified.
Linearity (for (3R)-enantiomer) R² > 0.999Correlation coefficient for a calibration curve from LOQ to ~1.0% of the main peak.
Precision (%RSD) < 10% at LOQRelative Standard Deviation for replicate injections at the quantification limit.[8]
Accuracy (% Recovery) 90-110%Recovery of the (3R)-enantiomer from a spiked sample of the pure (3S)-enantiomer.

Protocol 2: LC-MS/MS for Trace Level Quantification

For applications requiring higher sensitivity, such as analyzing trace amounts in final drug products or biological matrices, LC-MS/MS is the method of choice.[3] Its high selectivity, derived from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), minimizes matrix interference.[9]

Rationale for Method Design
  • Chromatography: Reversed-phase chromatography using a C18 column is selected for its robustness and wide applicability. A gradient elution with a common mobile phase system (water/methanol or water/acetonitrile) with a volatile buffer like ammonium acetate or formic acid ensures compatibility with mass spectrometry.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the piperidine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Mass Spectrometry: Tandem MS (MS/MS) in MRM mode provides exceptional selectivity and sensitivity. A specific precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Experimental Protocol

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_analysis Analysis cluster_data Data Processing prep1 Prepare calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) prep2 Dissolve sample to target concentration prep1->prep2 prep3 Spike with Internal Standard (IS) (e.g., deuterated analog) prep2->prep3 prep4 Dilute with mobile phase A prep3->prep4 inject Inject 5 µL of sample prep4->inject lc_system UPLC/HPLC System ms_system Tandem Quadrupole MS (ESI+ Source) lc_system->ms_system run Run Gradient Method inject->run detect Acquire Data in MRM Mode run->detect integrate Integrate analyte and IS peaks detect->integrate calculate Generate calibration curve and quantify sample concentration integrate->calculate

Caption: Workflow for trace-level quantification by LC-MS/MS.

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Atlantis C18, 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Analyte: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (MW: 249.31)

    • Precursor Ion ([M+H]⁺): m/z 250.1

    • Product Ions (Example): Fragmentation of the carbamate and loss of the benzyl group are likely. Exact transitions (e.g., 250.1 -> 91.1 for the tropylium ion) must be optimized by infusing a standard solution.

    • Internal Standard (IS): A stable isotope-labeled (e.g., d5-benzyl) analog is ideal.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the analyte in methanol (1 mg/mL).

    • Perform serial dilutions in 50:50 water:methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare sample solutions by dissolving the material in the same diluent to fall within the calibration range.

    • Spike all standards and samples with a consistent concentration of the internal standard.

Expected Performance Characteristics
Parameter Typical Value Description
Limit of Detection (LOD) ~0.05 ng/mLBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~0.15 ng/mLBased on a signal-to-noise ratio of 10 and acceptable precision.
Linearity Range 0.15 - 100 ng/mL (R² > 0.995)The range over which the response is directly proportional to the concentration.
Precision (%RSD) < 15%Relative Standard Deviation for replicate analyses across the linear range.
Accuracy (% Recovery) 85-115%Recovery of analyte from a spiked matrix.

Protocol 3: GC-MS for Orthogonal Purity Assessment

GC-MS provides an excellent orthogonal technique for purity assessment. Due to the low volatility of the target analyte, a derivatization step is required to convert the polar hydroxyl and N-H (after potential deprotection) groups into more volatile and thermally stable silyl ethers.[10] Silylation is a common and robust derivatization technique for this purpose.[11]

Rationale for Method Design
  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a highly effective method for converting active hydrogens (on alcohols and amides/carbamates) into trimethylsilyl (TMS) derivatives.[10] This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

  • Chromatography: A non-polar capillary column (e.g., DB-5MS or HP-5MS) is used, which separates compounds primarily based on their boiling points.

  • Detection: Mass spectrometry provides definitive identification based on the characteristic fragmentation pattern of the TMS-derivatized analyte.

Experimental Protocol
  • Instrumentation:

    • GC system with a capillary column, autosampler, and a mass selective detector (MSD).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program:

      • Initial Temp: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: Hold at 300°C for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: m/z 50-550.

Data Interpretation
  • The total ion chromatogram (TIC) will be used to assess the overall purity of the sample.

  • The mass spectrum of the main peak should be consistent with the TMS-derivatized structure of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Expected fragments would include ions corresponding to the loss of a methyl group, the TMS group, and cleavage at the piperidine ring.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. The Chiral HPLC method is indispensable for the accurate determination of enantiomeric purity, a critical parameter for chiral pharmaceutical intermediates. For applications demanding the highest sensitivity, the LC-MS/MS protocol offers a validated approach for trace-level quantification. Finally, the GC-MS method serves as a powerful orthogonal technique for purity confirmation and the identification of volatile impurities. The implementation of these scientifically sound and validated protocols will ensure the consistent quality, safety, and efficacy of drug substances derived from this important chiral building block. All analytical methods must be fully validated in the user's laboratory to demonstrate suitability for their intended purpose, in accordance with ICH guidelines.[8][12]

References

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • Sample preparation in analysis of pharmaceuticals. (n.d.).
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
  • Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results. (n.d.). Thermo Fisher Scientific.
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (2025). Benchchem.
  • Babu, C. V. R., et al. (2014).
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014).
  • The Use of Derivatization Reagents for Gas Chrom
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025).
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. (2025). Benchchem.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002).
  • The HPLC analytical approach of 3-amino piperidine. (2014).
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Silylation Overview. (n.d.). Fluka Analytical.
  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2023). Journal of Applied Pharmaceutical Science.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023).
  • Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. (n.d.). Alchem Pharmtech.
  • 3-Piperidinemethanol 96%. (n.d.). Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and ensure the stereochemical integrity of your final product.

Synthetic Overview & Core Logic

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1] The most direct and common synthetic route involves the N-protection of the commercially available (3S)-3-(hydroxymethyl)piperidine with a carboxybenzyl (Cbz) group. The success of this synthesis hinges on achieving high conversion, minimizing side reactions, and preserving the stereocenter.

The core of this transformation is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the Cbz-donating reagent, typically benzyl chloroformate (Cbz-Cl) or benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu). A base is required to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product & Analysis SM (3S)-3-(hydroxymethyl)piperidine Reaction N-Protection Reaction (Nucleophilic Acyl Substitution) SM->Reaction Protecting_Agent Benzyl Chloroformate (Cbz-Cl) or Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) Protecting_Agent->Reaction Base Base (e.g., NaHCO₃, TEA) Base->Reaction Solvent Solvent (e.g., DCM, Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography) Workup->Purification Product Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Purification->Product Analysis QC Analysis (NMR, LC-MS, Chiral HPLC) Product->Analysis

Caption: General workflow for Cbz-protection of (3S)-3-(hydroxymethyl)piperidine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors. A systematic approach is best for diagnosis.

  • Cause A: Inactive Reagents

    • Expertise & Experience: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and can hydrolyze over time to benzyl alcohol and HCl, rendering it ineffective. Similarly, Boc anhydride, if used for an alternative protection, can also degrade.[2] Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere. The piperidine starting material can be hygroscopic; ensure it is dry.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive conditions.

  • Cause B: Inadequate Basicity

    • Expertise & Experience: The reaction generates one equivalent of acid (HCl if using Cbz-Cl). This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A base is required to scavenge this acid.[3]

    • Solution: Ensure at least one equivalent of a suitable base is present. For biphasic systems like Dioxane/Water, an inorganic base like Sodium Bicarbonate (NaHCO₃) is effective. For anhydrous organic solvents like Dichloromethane (DCM), an organic base like Triethylamine (TEA) is preferred. Using a slight excess (1.5-2.0 equivalents) of the base can help drive the reaction to completion.

  • Cause C: Poor Solubility

    • Expertise & Experience: The starting piperidine alcohol is polar, while the protecting agent is less so. If the starting material does not fully dissolve, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that dissolves all reactants. A mixture of Dioxane and Water is often effective for this type of reaction, as it can solubilize both the polar amine and the less polar electrophile. For anhydrous conditions, THF or DCM can be used, but you may need to ensure the piperidine salt is fully neutralized to its free base form for better solubility.[2]

Question 2: I am observing significant side products on my TLC plate. What are they and how can I prevent them?

Answer: Side product formation compromises yield and complicates purification. The most common culprits are over-reaction or reactions at the hydroxyl group.

  • Side Product A: Bis-Benzylation or Carbonate Formation at the Hydroxyl Group

    • Expertise & Experience: The primary alcohol on the side chain is also a nucleophile, albeit a weaker one than the secondary amine. Under harsh conditions or with a large excess of a highly reactive protecting agent like Cbz-Cl, you can get protection at the hydroxyl group, forming a benzyl carbonate.

    • Solution:

      • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the Cbz-reagent.

      • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for the more nucleophilic amine.[2] Add the Cbz-Cl dropwise to the reaction mixture to avoid localized high concentrations.

      • Use a Schotten-Baumann type condition: A biphasic system (e.g., Dioxane/Water or DCM/Water) with a mild inorganic base like NaHCO₃ often provides excellent selectivity for N-acylation over O-acylation.

  • Side Product B: Urethane Formation

    • Expertise & Experience: If triethylamine (TEA) is used as the base with Cbz-Cl, it can react with Cbz-Cl to form a reactive intermediate that can lead to side products. More commonly, if the reaction is not worked up properly, residual Cbz-Cl can react with the product during storage or concentration.

    • Solution: After the reaction is complete (as determined by TLC), quench it by adding a nucleophile like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a small amount of aqueous ammonia to destroy any remaining Cbz-Cl.[2]

Problem Potential Cause Recommended Solution
Low Yield Inactive Cbz-Cl (hydrolysis)Use fresh reagent; run under an inert atmosphere.
Insufficient BaseUse 1.5-2.0 eq. of base (e.g., NaHCO₃, TEA).
Poor SolubilityUse a co-solvent system like Dioxane/Water.
Side Products O-Protection of Hydroxyl GroupAdd Cbz-Cl slowly at 0 °C; use only 1.05-1.2 eq.
Unreacted Cbz-Cl during workupQuench the reaction with aq. NH₄Cl before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting agent for this synthesis, Cbz-Cl or Boc-Anhydride? A1: Both Cbz (Carboxybenzyl) and Boc (tert-Butoxycarbonyl) groups are excellent for protecting amines.[3] The choice often depends on the subsequent steps in your synthetic route.

  • Cbz Group: Extremely stable to a wide range of conditions but is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This may not be suitable if your molecule contains other reducible functional groups (alkenes, alkynes, some benzyl ethers).

  • Boc Group: Stable to basic and nucleophilic conditions but is easily removed with strong acids like Trifluoroacetic Acid (TFA) in DCM.[4] This is a very common and robust protecting group in modern synthesis. For a general synthesis of this intermediate, both are suitable. The Cbz group is specified in the topic, and protocols are robust.

Q2: How do I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[2]

  • Procedure: Spot three lanes on a silica TLC plate: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Eluent: A mixture of Ethyl Acetate and Hexanes (e.g., 30-50% EtOAc in Hexanes) is a good starting point. Adjust polarity as needed.

  • Visualization: The Cbz-protected product is UV active due to the benzyl group. The starting piperidine is not. You can visualize the plate under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) will show both the starting material and the product.

  • Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared. The product spot should appear at a higher Rf (less polar) than the starting material.

Q3: What is the best way to purify the final product? A3: For lab-scale synthesis, purification by flash column chromatography on silica gel is the most reliable method to obtain high-purity material.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase it to elute your product. The product is moderately polar due to the free hydroxyl group.

Q4: How can I ensure the chiral purity of my product has been maintained? A4: It is crucial to verify that no racemization has occurred.

  • Mechanism Check: The reaction mechanism (nucleophilic acyl substitution) does not involve the chiral center, so racemization is highly unlikely under standard conditions.

  • Analytical Verification: The most definitive method is Chiral High-Performance Liquid Chromatography (Chiral HPLC). You will need to develop a method using a suitable chiral column (e.g., Chiralpak series) to separate the (S) and (R) enantiomers.[5] This allows for precise quantification of the enantiomeric excess (ee).

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

This protocol is a representative procedure based on standard Schotten-Baumann conditions.

Materials:

  • (3S)-3-(hydroxymethyl)piperidine (1.0 eq.)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq.)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq.)

  • 1,4-Dioxane

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (3S)-3-(hydroxymethyl)piperidine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 1:1 mixture of 1,4-Dioxane and water (approx. 0.2 M concentration relative to the piperidine).

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (DCM or EtOAc).

  • Combine the organic extracts and wash them sequentially with 1M HCl (to remove any unreacted amine), water, and finally, saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil.

  • Purify the crude oil by flash column chromatography as described in FAQ Q3.

Protocol 2: TLC Monitoring
  • Prepare Eluent: Mix Ethyl Acetate and Hexanes in a 1:1 ratio.

  • Prepare Plate: On a silica gel plate, apply small spots of:

    • Lane 1: Starting Material (dissolved in a suitable solvent).

    • Lane 2: Co-spot (apply starting material, then reaction mixture on top).

    • Lane 3: Reaction Mixture.

  • Develop: Place the plate in a chamber with the eluent and allow the solvent front to ascend.[2]

  • Visualize: Dry the plate. View under a UV lamp (254 nm) to see the product. Then, dip the plate in a potassium permanganate stain and gently heat to visualize all spots.[2] The reaction is complete when the starting material spot is absent in Lane 3.

Troubleshooting_Tree Start Low Yield on TLC/NMR Check_SM Is Starting Material (SM) spot visible on TLC? Start->Check_SM SM_Yes Yes, significant SM remains Check_SM->SM_Yes Incomplete Reaction SM_No No, SM is consumed Check_SM->SM_No Complete Reaction Cause_Reagent Are Cbz-Cl & Base fresh? Is solvent anhydrous? SM_Yes->Cause_Reagent Check Reagents Check_Streaks Check_Streaks SM_No->Check_Streaks Are there streaks or multiple new spots? Fix_Reagent Use fresh reagents. Dry solvents. Cause_Reagent->Fix_Reagent No Cause_Conditions Are conditions optimal? Cause_Reagent->Cause_Conditions Yes Fix_Conditions Increase reaction time. Check base stoichiometry (1.5-2 eq). Cause_Conditions->Fix_Conditions No Streaks_Yes Side reactions or degradation. Check_Streaks->Streaks_Yes Yes Streaks_No Product loss during workup. Check_Streaks->Streaks_No No, clean spot but low mass Fix_Side_Reactions Lower temp to 0°C. Add Cbz-Cl slowly. Use 1.05 eq Cbz-Cl. Streaks_Yes->Fix_Side_Reactions Possible O-protection Fix_Workup Fix_Workup Streaks_No->Fix_Workup Check extraction pH. Ensure sufficient extractions (3x). Avoid emulsion (use brine).

Caption: A decision tree for troubleshooting low product yield.

References

  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available from: [Link]

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Walczak, M. A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 235. Available from: [Link]

  • BioOrganics. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(41), 8187-8191. Available from: [Link]

  • Google Patents. (2013). CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8096. Available from: [Link]

  • ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

< Welcome to the technical support center for the chromatographic purification of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the chromatographic purification of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this chiral piperidine derivative. The piperidine ring is a common structural motif in many pharmaceutical compounds, and controlling the enantiomeric composition is critical for drug development and regulatory compliance.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatography technique for purifying benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate?

A1: For preparative scale, normal-phase flash chromatography on silica gel is the most common and cost-effective method. The compound's polarity, due to the hydroxyl group and the carbamate, makes it well-suited for silica gel chromatography.[3] For analytical purposes, such as determining enantiomeric purity, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard.[1][4]

Q2: My compound is streaking/tailing on the silica gel column. What are the likely causes and solutions?

A2: Streaking or tailing of amine-containing compounds on silica gel is a frequent issue. This is often due to the acidic nature of silica interacting with the basic piperidine nitrogen.[5] Even though the nitrogen in benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is part of a carbamate, residual basicity can still cause poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol.[5][6] This will neutralize the acidic silanol groups on the silica surface, preventing strong interactions with your compound.

  • Alternative Stationary Phase: Consider using an amine-bonded silica column, which is specifically designed for the purification of basic compounds.[7]

  • Check for Degradation: The N-Boc protecting group can be sensitive to the acidity of silica gel, potentially leading to partial deprotection and causing tailing.[8][9]

Q3: I am not getting good separation between my desired product and impurities. How can I improve the resolution?

A3: Improving resolution involves optimizing the selectivity of your chromatographic system.[5]

Optimization Strategies:

  • Solvent System Selection: The choice of mobile phase is critical. For this compound, a good starting point is a gradient of ethyl acetate in hexanes.[6] If impurities are very close, switching to a different solvent system, like dichloromethane/methanol, can alter the selectivity and improve separation.

  • Fine-tune the Gradient: A shallower gradient around the elution point of your compound will increase the separation between closely eluting peaks.

  • TLC Analysis: Before running a column, perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation.[3] Aim for an Rf value between 0.13 and 0.40 for your target compound.[3]

Q4: How do I choose the appropriate stationary phase for this purification?

A4: The choice of stationary phase depends on the properties of your compound and the impurities you are trying to remove.

  • Normal-Phase: Standard silica gel is the workhorse for compounds of moderate polarity like this one.[7]

  • Reversed-Phase: If your compound or impurities are highly polar and water-soluble, reversed-phase chromatography (e.g., C18 silica) might be a better option.[5][7]

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a chiral column is necessary. Common CSPs are based on cellulose or amylose derivatives.[10]

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to common problems encountered during the purification of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Scenario 1: Product is not eluting from the column.

Possible Cause: The mobile phase is not polar enough to overcome the interaction between your polar compound and the polar silica gel stationary phase.[3]

Solution Workflow:

start Product not eluting increase_polarity Increase mobile phase polarity (e.g., increase % Ethyl Acetate or Methanol) start->increase_polarity check_solubility Is the compound soluble in the mobile phase? increase_polarity->check_solubility If still no elution strong_interaction Strong interaction with silica suspected check_solubility->strong_interaction Yes add_modifier Add a modifier like Triethylamine (TEA) or Ammonia strong_interaction->add_modifier consider_rp Consider Reversed-Phase Chromatography add_modifier->consider_rp If problem persists

Caption: Troubleshooting workflow for non-eluting product.

Detailed Steps:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., from 20% ethyl acetate in hexanes to 40% or higher).[6] For very polar compounds, a dichloromethane/methanol system may be necessary.

  • Check Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to precipitation on the column.

  • Add a Basic Modifier: If strong interaction with the acidic silica is suspected, add 0.1-1% triethylamine to your mobile phase to improve elution.[5]

  • Consider Reversed-Phase: If the compound is highly polar, reversed-phase chromatography may be a more suitable technique.[7]

Scenario 2: Co-elution of impurities with the desired product.

Possible Cause: The chosen mobile phase does not provide adequate selectivity to resolve the desired product from a particular impurity.[5]

Solution Workflow:

start Co-elution of impurities optimize_gradient Run a shallower gradient start->optimize_gradient change_solvents Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) optimize_gradient->change_solvents If resolution is still poor check_loading Was the column overloaded? change_solvents->check_loading If co-elution persists reduce_load Reduce sample load check_loading->reduce_load Yes

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Steps:

  • Optimize the Gradient: A slower, shallower gradient will increase the separation between closely eluting compounds.

  • Change Solvent System: Switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly alter the selectivity and may resolve the co-eluting peaks.[6]

  • Check Sample Load: Overloading the column can lead to band broadening and poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.

  • Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the impurity may have a very similar polarity. In this case, a different stationary phase (e.g., alumina, or a bonded phase) might provide the necessary selectivity.[7]

Scenario 3: Suspected On-Column Degradation (N-Boc Deprotection).

Possible Cause: The acidic nature of silica gel can cause the cleavage of the acid-labile N-Boc protecting group.[8][9][11][12] This will result in the appearance of a new, more polar spot on TLC corresponding to the free amine.

Solution Workflow:

start Suspected on-column degradation neutralize_silica Neutralize silica with a basic modifier (e.g., 1% TEA in mobile phase) start->neutralize_silica use_neutral_phase Use a less acidic stationary phase (e.g., neutral alumina or amine-bonded silica) neutralize_silica->use_neutral_phase If degradation persists minimize_contact_time Run the column faster (flash chromatography) use_neutral_phase->minimize_contact_time

Caption: Troubleshooting workflow for suspected on-column degradation.

Detailed Steps:

  • Neutralize the Stationary Phase: Pre-treating the silica gel with a solution containing a base like triethylamine can help to neutralize the acidic sites. Also, adding a small percentage of a base to the mobile phase is highly recommended.[5]

  • Use a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[7] Amine-bonded silica is also an excellent choice.[7]

  • Minimize Contact Time: The longer the compound is on the column, the more time there is for degradation to occur. Using flash chromatography with a higher flow rate can help to minimize this.

III. Experimental Protocols

Protocol 1: Standard Flash Chromatography Purification

This protocol provides a starting point for the purification of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

  • Crude benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate). If tailing is observed, add 0.1-1% triethylamine to the mobile phase.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Gradient for Flash Chromatography

Step% Ethyl Acetate in HexanesVolumePurpose
110%2 column volumesElute non-polar impurities
220%2 column volumesElute less polar impurities
330-40%5-10 column volumesElute the desired product
460-80%2 column volumesColumn flush

IV. References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from BenchChem website.

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from King Group website.

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from Sorbent Technologies, Inc. website.

  • BenchChem. (2025). Technical Support Center: Purification of Chiral Piperidine Derivatives. Retrieved from BenchChem website.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website.

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). Retrieved from a chemistry blog.

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from Google Patents.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from a chromatography blog.

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.

  • BenchChem. (n.d.). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.

  • benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). Retrieved from a chemical supplier website.

  • BioOrganics. (n.d.). Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from BioOrganics website.

  • MySkinRecipes. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from MySkinRecipes website.

  • (2025). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. PDF from a research article.

  • (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Retrieved from a chemistry journal.

  • Sharma, U. D., Kumar, L., & Verma, R. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.

  • (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. (n.d.). Retrieved from Academia.edu.

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from ResearchGate.

  • Alchem Pharmtech. (n.d.). CAS 1159825-20-3 | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from Alchem Pharmtech website.

  • Chemsrc.com. (2025). benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from Chemsrc.com.

  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

  • Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from Jetir.Org.

  • (2025). Synthesis and characterization of benzyl β-cyclodextrins used as GC stationary phases. ResearchGate.

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.

  • BLD Pharm. (n.d.). 1159825-20-3|Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from BLD Pharm website.

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from MDPI.

  • Chiral Drug Separation. (n.d.). Retrieved from a scientific encyclopedia.

  • Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from Publisso.

  • Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from Organic Syntheses.

  • PubMed. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Retrieved from PubMed.

  • Scirp.org. (n.d.). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from Scirp.org.

  • benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). Retrieved from a chemical supplier website.

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Retrieved from Google Patents.

  • Capot Chemical. (2026). MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from Capot Chemical.

  • ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from ResearchGate.

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from The Royal Society of Chemistry.

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved from Google Patents.

  • 알앤디메이트. (n.d.). benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from 알앤디메이트.

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. Here, we address common challenges, focusing on the mechanistic origins of side reactions and providing robust, field-proven troubleshooting strategies and protocols to enhance yield, purity, and reproducibility in your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate?

The most common and direct method is the N-protection of the chiral amino alcohol, (3S)-3-(hydroxymethyl)piperidine, using benzyl chloroformate (Cbz-Cl).[1][2] This reaction introduces the benzyloxycarbonyl (Cbz or Z) group onto the piperidine nitrogen. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct.[2]

Q2: Why is chemoselectivity a primary concern in this synthesis?

The starting material, (3S)-3-(hydroxymethyl)piperidine, possesses two nucleophilic sites:

  • A secondary amine within the piperidine ring.

  • A primary hydroxyl group on the side chain.

Both sites can potentially react with the electrophilic benzyl chloroformate. The goal is to achieve selective acylation of the more nucleophilic amine over the alcohol, a challenge that dictates the choice of reaction conditions.[3][4]

Q3: What are the most prevalent side products that I should be aware of?

The primary side products stem from a lack of complete chemoselectivity. The two most common impurities are:

  • O-Acylated Product: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carbonate. This results from the reaction of the hydroxyl group with Cbz-Cl while the amine remains unprotected. This is generally a minor byproduct under optimized conditions.

  • N,O-Bis-acylated Product: Benzyl (3S)-3-(((benzyloxy)carbonyl)oxymethyl)piperidine-1-carboxylate. This is the most common major byproduct, where both the amine and the hydroxyl group have reacted with Cbz-Cl. It is significantly less polar than the desired product.

Q4: What is the critical role of the base in controlling selectivity and preventing side reactions?

The base is not merely an acid scavenger. Its nature and the reaction conditions (e.g., solvent system) are the primary determinants of selectivity.

  • Mild Aqueous Base (e.g., NaHCO₃, Na₂CO₃): Under Schotten-Baumann conditions (an aqueous-organic biphasic system), the amine is readily acylated.[1][3] The water solvates the hydroxyl group, reducing its nucleophilicity, while the amine remains sufficiently reactive. This is the preferred method for maximizing N-selectivity.

  • Organic Amine Bases (e.g., Triethylamine, Pyridine): In anhydrous organic solvents, these bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the formation of the N,O-bis-acylated side product.[3] While effective for driving the reaction to completion, they often lead to lower selectivity.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low Yield of the Desired Product

"My reaction is complete according to TLC, but my isolated yield of the target compound is consistently below 60%. What are the likely causes?"

Low isolated yield, even with full consumption of the starting material, typically points to the formation of soluble byproducts that are lost during workup or purification.

Possible Causes & Solutions:

  • Dominant N,O-Bis-acylation: This is the most frequent cause. The bis-acylated product has a significantly different polarity and may be difficult to separate or may be discarded with nonpolar fractions during chromatography.

    • Diagnosis: Use LC-MS to confirm the presence of a byproduct with a mass corresponding to the bis-Cbz adduct (M+H⁺ ≈ 384.4 g/mol ). On TLC, this will appear as a much less polar spot (higher Rf).

    • Solution: Re-evaluate your reaction conditions. Switch from organic bases in anhydrous solvents to a Schotten-Baumann protocol using NaHCO₃ or Na₂CO₃ in a solvent system like DCM/water or THF/water.[3] Maintain a low temperature (0-5 °C) during the addition of Cbz-Cl to further enhance selectivity.

  • Decomposition of Benzyl Chloroformate: Cbz-Cl is highly moisture-sensitive and degrades to benzyl alcohol and HCl.[5] Using aged or improperly stored reagent leads to inaccurate stoichiometry, resulting in an incomplete reaction.

    • Diagnosis: An incomplete reaction with starting material remaining is a key indicator. You may also observe benzyl alcohol as a byproduct.

    • Solution: Always use a fresh bottle or a recently opened bottle of Cbz-Cl stored under inert gas. Consider titrating the reagent if its quality is uncertain. Ensure all glassware is rigorously dried before use.

  • Workup Losses: The desired product has moderate polarity and some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss in the aqueous phase.

    • Solution: Minimize the volume of aqueous washes. After extraction, back-extract the combined aqueous layers with a small volume of the organic solvent (e.g., DCM or Ethyl Acetate) to recover dissolved product. Always saturate the aqueous layer with brine (NaCl) during the final wash to decrease the product's aqueous solubility.

G cluster_0 SM Consumed cluster_1 SM Remaining start Low Isolated Yield check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm check_byproduct Check for Major Byproduct check_sm->check_byproduct Yes cause_reagent Cause: Cbz-Cl Decomposition or Incorrect Stoichiometry check_sm->cause_reagent No byproduct_high_rf High R_f Byproduct Found (Less Polar) check_byproduct->byproduct_high_rf cause_bis Cause: N,O-Bis-Acylation byproduct_high_rf->cause_bis solution_bis Solution: 1. Use Schotten-Baumann (NaHCO₃/H₂O) 2. Lower reaction temperature (0 °C) cause_bis->solution_bis solution_reagent Solution: 1. Use fresh Cbz-Cl 2. Dry glassware thoroughly cause_reagent->solution_reagent

Caption: Decision tree for troubleshooting low yields.

Problem 2: Difficulty in Purifying the Final Product

"My column chromatography yields fractions containing a mixture of my product and a more polar impurity. How can I achieve better separation?"

This issue almost always indicates contamination with unreacted (3S)-3-(hydroxymethyl)piperidine starting material. Due to its amine and alcohol groups, it is significantly more polar and can streak during silica gel chromatography.

Solutions & Best Practices:

  • Acidic Wash During Workup: The most effective way to remove the unreacted basic amine starting material is a liquid-liquid extraction.

    • Protocol: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic starting material will be protonated and move into the aqueous phase, while the Cbz-protected product (which is a neutral carbamate) will remain in the organic layer. Follow with a wash using saturated sodium bicarbonate to neutralize any remaining acid.

  • Optimizing Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity.

    • Additive: Adding a small amount of triethylamine (~0.1-0.5%) to the eluent can deactivate acidic sites on the silica gel, preventing the streaking of any residual basic starting material and improving peak shape.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Recommended Synthesis via Schotten-Baumann Conditions

This protocol is optimized for high N-selectivity and minimization of the N,O-bis-acylated byproduct.

Materials:

  • (3S)-3-(hydroxymethyl)piperidine

  • Benzyl Chloroformate (Cbz-Cl), fresh

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (3S)-3-(hydroxymethyl)piperidine (1.0 eq) in a mixture of DCM and water (e.g., 10 mL/g of SM in a 2:1 DCM:H₂O ratio).

  • Add sodium bicarbonate (2.5 eq) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS (see Protocol 2).

  • Upon completion, separate the organic layer. Extract the aqueous layer twice with fresh DCM.

  • Combine the organic layers and wash with 1M HCl (to remove any unreacted starting material), followed by deionized water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes).

Protocol 2: Analytical Method for Reaction Monitoring (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 50% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV light (254 nm) for Cbz-containing compounds.

    • Potassium permanganate (KMnO₄) stain for visualizing the alcohol and amine groups.

Section 4: Data & Visualization

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMW ( g/mol )FormNotes
(3S)-3-(hydroxymethyl)piperidineC₆H₁₃NO115.17Solid/OilStarting Material. Highly polar.
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59Oily LiquidReagent. Moisture sensitive.[5]
Desired Product C₁₄H₁₉NO₃ 249.31 Solid/Oil Target Molecule.[6]
N,O-Bis-acylated ByproductC₂₂H₂₅NO₅383.44OilNonpolar side product.
Table 2: Typical TLC Rf Values (50% EtOAc/Hexanes)
CompoundTypical RfUV ActiveKMnO₄ Stain
(3S)-3-(hydroxymethyl)piperidine~0.1 (streaking)NoYes (strong)
Desired Product ~0.4 Yes Yes (weak)
N,O-Bis-acylated Byproduct~0.7YesNo
Benzyl Alcohol (impurity)~0.5YesYes (weak)

Note: Rf values are approximate and can vary based on specific conditions.

Reaction Mechanism Diagrams

G SM (3S)-3-(hydroxymethyl)piperidine Product Desired Product (N-Cbz Protected) SM->Product Selective attack by Amine CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product HCl HCl Base NaHCO₃ (Mild Base) Base->Product Neutralizes HCl

Caption: Selective N-protection pathway.

G Product Desired Product (N-Cbz Protected) Byproduct N,O-Bis-acylated Byproduct Product->Byproduct Attack by Hydroxyl Group CbzCl Excess Cbz-Cl CbzCl->Byproduct Base Strong Base (e.g., Et₃N) Base->Byproduct Promotes O-acylation

Caption: Formation of the bis-acylated side product.

References

  • Benzyl chloroformate - Grokipedia. Available at: [Link]

  • Benzyl chloroformate - Wikipedia. Available at: [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

Sources

Optimization

Racemization issues in chiral synthesis of piperidines

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Racemization Risks The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Racemization Risks

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] When chirality is introduced, precise control over stereochemistry becomes paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4] This guide, designed for professionals in drug development and chemical synthesis, provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of racemization in the asymmetric synthesis of piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to racemization or epimerization in chiral piperidine synthesis?

A1: Racemization or epimerization in chiral piperidine synthesis primarily occurs through two mechanisms:

  • Direct Enolization/Enamine Formation: The most common pathway involves the abstraction of an acidic proton at a chiral center, typically the α-carbon adjacent to the nitrogen atom or a carbon bearing an electron-withdrawing group. This abstraction, usually facilitated by a base, leads to the formation of a planar, achiral enolate or enamine intermediate.[5] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of stereochemical integrity.[5][6]

  • Oxazolone Formation: In syntheses involving chiral piperidine carboxylic acids, particularly during peptide coupling reactions, an oxazolone intermediate can form. This intermediate is prone to racemization at the α-carbon.[7]

Q2: Which steps in a multi-step synthesis of a chiral piperidine are most susceptible to racemization?

A2: The steps most vulnerable to loss of enantiomeric excess are:

  • N-Protecting Group Cleavage: Deprotection steps, especially those requiring harsh acidic or basic conditions, can induce racemization.[6][7] For instance, strong acids used to remove a Boc group or the use of piperidine for Fmoc deprotection can lead to epimerization.[7][8]

  • Carboxylic Acid Activation and Coupling: When activating a chiral piperidine carboxylic acid for amide bond formation, the conditions used can promote racemization, often through the formation of an oxazolone intermediate.[7]

  • Reactions Involving Strong Bases or High Temperatures: Any step that utilizes strong bases or elevated temperatures increases the risk of proton abstraction at a chiral center, leading to epimerization.[5][6]

Q3: How does the choice of N-protecting group influence the risk of racemization?

A3: The N-protecting group plays a crucial role in mitigating racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization during coupling reactions. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of racemization-prone intermediates like oxazolones.[7] However, the conditions required for the removal of these groups can themselves be a source of racemization.[7] Therefore, selecting a protecting group that is stable under the reaction conditions of subsequent steps and can be removed under mild conditions is critical.[9][10]

Q4: What is the impact of the base and solvent on maintaining chiral integrity?

A4: The choice of base and solvent is critical.

  • Base: Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over smaller, stronger bases.[7] Using an excess of base should be avoided as it can increase the rate of proton abstraction and subsequent racemization.[7]

  • Solvent: The polarity of the solvent can influence the rate of racemization. In some cases, polar aprotic solvents may stabilize charged intermediates that lead to racemization. Careful screening of solvents is often necessary for a given transformation.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving racemization issues encountered during the chiral synthesis of piperidines.

Issue 1: Significant Loss of Enantiomeric Excess (ee%) Detected After N-Protecting Group Cleavage
  • Symptoms: You have confirmed the high enantiomeric purity of your N-protected chiral piperidine, but the final deprotected product shows a significant drop in ee%.

  • Possible Causes & Troubleshooting Steps:

    • Harsh Deprotection Conditions: The reagents used for deprotection are likely too harsh.

      • For Acid-Labile Groups (e.g., Boc): If using strong acids like trifluoroacetic acid (TFA), consider switching to milder conditions. For example, using HCl in dioxane at a controlled, low temperature (e.g., 0 °C) can be effective.[7] It's crucial to monitor the reaction closely and minimize the exposure time to acidic conditions.[7]

      • For Base-Labile Groups (e.g., Fmoc): When using piperidine for deprotection, side reactions like aspartimide formation can lead to racemization, especially with aspartic acid residues in peptide synthesis.[7][8] The addition of an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this side reaction.[7][8]

    • Elevated Temperature: Deprotection reactions should be conducted at the lowest effective temperature to minimize the rate of epimerization.

  • Experimental Protocol: Mild N-Boc Deprotection [7]

    • Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4M HCl in dioxane (typically 2-3 equivalents).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.

    • Immediately proceed to the next step or neutralize the resulting hydrochloride salt.

Issue 2: Racemization Observed During Carboxylic Acid Activation and Amide Coupling
  • Symptoms: The enantiomeric excess of your chiral piperidine carboxylic acid is high before the coupling step, but the resulting amide product shows significant racemization.

  • Possible Causes & Troubleshooting Steps:

    • Formation of Racemization-Prone Intermediates: The coupling reagent and conditions may be promoting the formation of an oxazolone intermediate.

      • Coupling Reagent Selection: Choose coupling reagents that are known to suppress racemization. Carbodiimide-based reagents can sometimes lead to racemization through the formation of a reactive O-acylisourea ester.[11] Uronium/aminium-based reagents like HATU, HBTU, and COMU, especially when used with additives, are often better choices.[7]

      • Use of Additives: The addition of reagents like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.[7][8]

    • Reaction Conditions:

      • Base: Use a sterically hindered, non-nucleophilic base like DIPEA in stoichiometric amounts.[7]

      • Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.[7]

  • Experimental Protocol: Low-Racemization Peptide Coupling using HATU/DIPEA [7]

    • Dissolve the N-protected chiral piperidine acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add the amine component (1-1.2 equivalents).

    • Add HATU (1 equivalent) and HOAt (1 equivalent).

    • Cool the mixture to 0 °C.

    • Slowly add DIPEA (2 equivalents) dropwise.

    • Stir at 0 °C for 30 minutes and then allow to warm to room temperature, monitoring by TLC or LC-MS.

    • Proceed with standard work-up upon completion.

Issue 3: Epimerization at a Stereocenter Adjacent to a Carbonyl Group
  • Symptoms: Loss of stereochemical integrity at a carbon alpha to a ketone or ester within the piperidine ring.

  • Possible Causes & Troubleshooting Steps:

    • Enolate Formation: The presence of a base can lead to the formation of a planar enolate, which can then be protonated from either face.

      • Base Selection: If a base is required, use a weak, non-nucleophilic base and only in stoichiometric amounts.

      • Temperature Control: Keep the reaction temperature as low as possible.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the stereocenter to epimerizing conditions.

Analytical Methods for Determining Enantiomeric Purity

Accurate determination of enantiomeric excess (ee%) is crucial for troubleshooting racemization issues.[12] The most common techniques involve creating a chiral environment to differentiate between enantiomers.[12]

Technique Principle Advantages Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP).[13][14]Widely applicable, robust, and a vast array of CSPs are available.[14]May require derivatization for compounds lacking a UV chromophore.[14][15]
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase for separation on a CSP.[13][14]Faster analysis times and more environmentally friendly than HPLC.[12][14]Requires specialized instrumentation.
Chiral Gas Chromatography (GC) Separation of volatile enantiomeric derivatives on a chiral stationary phase.[13][14]High resolution and cost-effective for volatile compounds.[14]Often requires derivatization to increase volatility.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent to induce chemical shift differences between enantiomers.[13]Rapid analysis without the need for chromatographic separation.[13]Requires a high-resolution NMR spectrometer and may have lower sensitivity for minor enantiomers.

Visualizing the Problem: Racemization Mechanisms and Troubleshooting

Racemization_Troubleshooting cluster_synthesis Chiral Piperidine Synthesis cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Start Reaction_Step Key Synthetic Step (e.g., Deprotection, Coupling) Start->Reaction_Step Product Chiral Piperidine Product Reaction_Step->Product Analysis Chiral Analysis (HPLC, SFC, GC, NMR) Product->Analysis Low_ee Low Enantiomeric Excess (ee%) Detected Analysis->Low_ee Harsh_Conditions Harsh Conditions (Strong Acid/Base) Low_ee->Harsh_Conditions High_Temp High Temperature Low_ee->High_Temp Wrong_Reagents Inappropriate Reagents (Base, Coupling Agent) Low_ee->Wrong_Reagents Mild_Conditions Use Milder Reagents/Conditions Harsh_Conditions->Mild_Conditions Mitigate Low_Temp Lower Reaction Temperature High_Temp->Low_Temp Mitigate Optimize_Reagents Optimize Reagent Selection & Stoichiometry Wrong_Reagents->Optimize_Reagents Mitigate Mild_Conditions->Reaction_Step Re-optimize Low_Temp->Reaction_Step Re-optimize Optimize_Reagents->Reaction_Step Re-optimize Racemization_Mechanism Chiral_Piperidine Chiral Piperidine (R-enantiomer) Planar_Intermediate Planar Achiral Intermediate (Enolate/Enamine) Chiral_Piperidine->Planar_Intermediate + Base - H+ Planar_Intermediate->Chiral_Piperidine + H+ (Protonation from one face) Racemic_Mixture Racemic Mixture (R and S enantiomers) Planar_Intermediate->Racemic_Mixture + H+ (Protonation from either face)

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

References

  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • BenchChem. (n.d.). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Excess of (S)-3-(4-Fluorobenzyl)piperidine from Different Synthetic Batches.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Epimerization During Piperidine Functionalization.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Palasek, S. S., Cox, Z. J., & Reich, H. J. (2007). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Kandeel, M., Abdel-Ghany, M. F., & El-Damasy, A. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4997. [Link]

  • BenchChem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis.
  • Zhang, M., Chen, Y., & Liu, B. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 449. [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. As a chiral intermediate, the purity of this compound is paramount for the successful synthesis of downstream targets, particularly in drug development programs where stereochemistry and impurity profiles are under strict scrutiny.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting, focusing on the identification and mitigation of common byproducts. We will explore the causality behind the formation of these impurities and offer field-proven strategies to optimize your reaction outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (Target Compound 3 ) typically proceeds via one of two primary routes, each with its own distinct impurity profile. Understanding these pathways is the first step in effective troubleshooting.

Synthetic_Pathways cluster_0 Route A: Reduction Pathway cluster_1 Route B: Protection Pathway A1 Ethyl (S)-piperidine- 3-carboxylate (1) A2 Benzyl (3S)-3-(ethoxycarbonyl)- piperidine-1-carboxylate (2) A1->A2 Cbz-Cl, Base A3 Target Compound (3) A2->A3 Reduction (e.g., LiAlH4) B1 (S)-3-Piperidinemethanol (4) B2 Target Compound (3) B1->B2 Cbz-Cl, Base

Figure 1: Common synthetic routes to the target compound.

Section 2: Troubleshooting Guide and FAQs

This section addresses specific issues encountered during synthesis. Each question is framed from a researcher's perspective and answered with actionable advice and mechanistic explanations.

Route A: Reduction Pathway FAQs

This route involves the N-protection of an ester followed by its reduction. While seemingly straightforward, impurities can arise from both the protection and reduction steps.

Question 1: During the Cbz-protection of ethyl (S)-piperidine-3-carboxylate (1), my LC-MS analysis shows a significant peak with an m/z of 249.3, but also unexpected peaks at m/z 108.1 and 258.2. What are these?

Answer: This is a classic case of impurity carry-through and reagent degradation.

  • m/z 108.1 (Benzyl Alcohol): The primary source of benzyl alcohol is the decomposition of your reagent, benzyl chloroformate (Cbz-Cl).[2] Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol, HCl, and CO2.[3][4] Using aged Cbz-Cl or failing to maintain strictly anhydrous conditions will exacerbate this issue.

  • m/z 258.2 (Dibenzyl Carbonate): This byproduct forms when the benzyl alcohol generated from Cbz-Cl decomposition reacts with another molecule of Cbz-Cl.

  • m/z 249.3 (Target Compound): This is the molecular weight of your desired product, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. It seems you are looking at the mass of the final product, not the intermediate ester. The expected mass for the Cbz-protected ester 2 is C₁₆H₂₁NO₄, which is 291.34 g/mol . Your observation of the final product's mass at this stage indicates you may be analyzing a sample from a completed sequence. However, the presence of benzyl alcohol and dibenzyl carbonate points squarely to issues in the Cbz-protection step.

Troubleshooting Protocol:

  • Reagent Quality: Use a fresh, high-purity bottle of benzyl chloroformate. Upon receipt, it is good practice to aliquot it under an inert atmosphere (Nitrogen or Argon) into smaller, sealed containers to minimize exposure to air and moisture during repeated use.[5]

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

  • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C) and add the Cbz-Cl slowly. This controls the exothermic reaction and minimizes side reactions.

  • Work-up: A mild aqueous wash (e.g., with saturated sodium bicarbonate solution) during work-up will remove unreacted HCl and some water-soluble impurities. Benzyl alcohol and dibenzyl carbonate are less polar and will likely require chromatographic purification to remove completely.

Question 2: After the reduction of the Cbz-protected ester (2) with LiAlH₄, my ¹H NMR spectrum shows a complete loss of the ethyl ester signals but also a significant reduction in the integration of the benzyl protons. What happened to my Cbz group?

Answer: You are likely observing partial or complete cleavage of the benzyloxycarbonyl (Cbz) protecting group. While Cbz is generally stable to many conditions, it is susceptible to strong reducing agents, especially at elevated temperatures.[6] Lithium aluminum hydride (LiAlH₄) is a very powerful reductant and can cleave the Cbz group via hydrogenolysis, particularly if the reaction is allowed to proceed for too long or at temperatures above 0-5 °C. The byproduct would be (S)-3-piperidinemethanol.

Mitigation Strategies:

StrategyRationaleKey Considerations
Use a Milder Reductant Reagents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) are less aggressive and can selectively reduce the ester without significantly affecting the Cbz group.LiBH₄ often requires higher temperatures or longer reaction times. DIBAL-H requires careful temperature control (-78 °C) to avoid over-reduction.
Strict Temperature Control If using LiAlH₄, maintain the temperature at 0 °C or below throughout the addition and reaction period.Slow, portion-wise addition of LiAlH₄ is critical to manage the exotherm.
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reduction and Cbz cleavage.Co-spot with a standard of the starting material for accurate assessment.
Route B: Protection Pathway FAQs

This is often the more direct route but is prone to selectivity issues between the nitrogen and oxygen nucleophiles.

Question 1: I am performing the Cbz-protection of (S)-3-piperidinemethanol (4) and my LC-MS shows a major byproduct with a molecular weight of 383.4 g/mol . My desired product has a molecular weight of 249.3 g/mol . What is this heavy impurity?

Answer: This is a very common byproduct in this reaction. You have formed the N,O-bis-Cbz-protected species (5) , where both the secondary amine and the primary alcohol have reacted with benzyl chloroformate.

Byproduct_Formation cluster_main Reaction of (S)-3-Piperidinemethanol start (S)-3-Piperidinemethanol (4) product Desired Product (3) (N-protected) m/z = 249.3 start->product 1.0 eq Cbz-Cl (Kinetically Favored) byproduct N,O-bis-Cbz Byproduct (5) m/z = 383.4 start->byproduct >1.0 eq Cbz-Cl (Thermodynamic Product) cbz Cbz-Cl

Figure 2: Competing reaction pathways leading to byproduct formation.

The secondary amine is generally more nucleophilic than the primary alcohol, making N-protection the kinetically favored process.[7] However, if the reaction is run with excess Cbz-Cl, at elevated temperatures, or for extended periods, the thermodynamically stable N,O-bis-protected byproduct will form.

Troubleshooting Workflow:

Troubleshooting_Workflow start High MW Byproduct Detected (m/z = 383.4) q1 Check Cbz-Cl Stoichiometry start->q1 a1_yes Reduce to 1.0-1.05 eq. q1->a1_yes > 1.1 eq used a1_no Stoichiometry is Correct q1->a1_no ≤ 1.05 eq used q2 Review Reaction Temperature a1_yes->q2 a1_no->q2 a2_yes Run at 0 °C or below q2->a2_yes > 5 °C a2_no Temperature is Low q2->a2_no ≤ 0 °C q3 Analyze Addition Method a2_yes->q3 a2_no->q3 a3_yes Add Cbz-Cl slowly via syringe pump q3->a3_yes Bulk addition end_node Optimized Protocol: Selective N-Protection Achieved a3_yes->end_node

Figure 3: Workflow for eliminating the N,O-bis-Cbz byproduct.

Key Experimental Protocol for Selective N-Protection:

  • Dissolve (S)-3-piperidinemethanol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM dropwise over 1-2 hours using a syringe pump. This slow addition maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic nitrogen.

  • Monitor the reaction by TLC. The product is more nonpolar than the starting material.

  • Upon completion, quench with water, and perform a standard aqueous work-up. Purify by column chromatography.

Section 3: Analytical Data Summary

Rapid identification of byproducts is crucial. The following table summarizes key analytical data for the target compound and its most common impurities.

CompoundStructureExpected m/z [M+H]⁺Key ¹H NMR Signals (CDCl₃, δ ppm)
Target Compound (3) Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate250.1~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, Ar-CH₂-O), ~3.5 (m, 2H, -CH₂OH)
(S)-3-Piperidinemethanol (4) Starting Material116.1Signals for piperidine ring protons, -CH₂OH protons. Absence of aromatic signals.
N,O-bis-Cbz Byproduct (5) N,O-diacylated384.2~7.35 (m, 10H, 2x Ar-H), ~5.15 (s, 4H, 2x Ar-CH₂-O), ~4.1 (m, 2H, -CH₂-O-Cbz) (downfield shift)
Benzyl Alcohol Reagent decomposition109.1~7.35 (m, 5H, Ar-H), ~4.6 (s, 2H, Ar-CH₂)
Dibenzyl Carbonate Reagent decomposition243.1~7.35 (m, 10H, Ar-H), ~5.2 (s, 4H, Ar-CH₂)

Section 4: References

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link][3]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link][8]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link][9]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link][10]

  • MySkinRecipes. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link][1]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide provides in-depth technical advice, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic transformations.

Introduction

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperidine ring, a primary alcohol, and an N-benzyloxycarbonyl (Cbz or Z) protecting group. The presence of these distinct functional groups necessitates careful catalyst selection to achieve desired chemical transformations with high selectivity and yield. This guide will focus on the two most common reaction pathways for this molecule: N-Cbz deprotection via hydrogenolysis and selective oxidation of the primary alcohol.

Section 1: N-Cbz Deprotection via Catalytic Hydrogenolysis

The removal of the N-Cbz group to liberate the secondary amine is a critical step in many synthetic routes. Catalytic hydrogenolysis is the most common method for this transformation.

Core Principles of N-Cbz Hydrogenolysis

This reaction involves the cleavage of the C-N bond of the carbamate using a heterogeneous catalyst, typically palladium on a solid support, in the presence of a hydrogen source. The generally accepted mechanism involves the adsorption of the substrate onto the catalyst surface, followed by oxidative addition of the C-O bond of the carbamate to the palladium center, and subsequent hydrogenolysis to yield the deprotected amine, toluene, and carbon dioxide.

Catalyst Selection and Optimization

The choice of catalyst and reaction conditions is paramount to achieving a clean and complete deprotection.

CatalystTypical Loading (w/w)AdvantagesDisadvantages
10% Palladium on Carbon (Pd/C)5-20 mol%Readily available, cost-effective, and generally efficient for Cbz deprotection.Can be susceptible to poisoning by the product amine. May require acidic conditions for optimal performance.
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst)5-20 mol%Often more effective and faster than Pd/C for N-benzyl and N-Cbz deprotection.[1] Less prone to catalyst poisoning by amines.More expensive than Pd/C.
Troubleshooting Guide for N-Cbz Deprotection
Issue 1: Incomplete or Sluggish Reaction

Question: My N-Cbz deprotection is not going to completion, or is very slow, even with extended reaction times. What could be the cause?

Answer:

Several factors can contribute to an incomplete or sluggish hydrogenolysis reaction. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Activity:

    • Diagnosis: The catalyst may be old or deactivated. The quality and efficiency of commercial Pd/C catalysts can vary significantly.[2]

    • Solution:

      • Use a fresh batch of high-quality catalyst.

      • Consider switching to Pearlman's catalyst (Pd(OH)₂/C), which is often more active for N-Cbz deprotection.[1]

      • Increase the catalyst loading. For challenging substrates, loadings up to a 1:1 weight ratio with the substrate may be necessary.[1]

  • Catalyst Poisoning:

    • Diagnosis: The product, (3S)-3-(hydroxymethyl)piperidine, is a secondary amine that can act as a catalyst poison by strongly adsorbing to the palladium surface and blocking active sites.[3][4][5] Impurities in the starting material, particularly sulfur-containing compounds, are also potent catalyst poisons.[6][7]

    • Solution:

      • Acidic Conditions: Add a stoichiometric amount of a non-coordinating acid, such as HCl (generated from acetyl chloride) or acetic acid, to the reaction mixture. This protonates the product amine, preventing it from coordinating with the palladium catalyst.[3][4]

      • Purify Starting Material: Ensure your starting material is free from sulfur-containing impurities.

  • Hydrogen Source and Pressure:

    • Diagnosis: Insufficient hydrogen availability can limit the reaction rate.

    • Solution:

      • Ensure the reaction system is properly sealed and purged of air.

      • Increase the hydrogen pressure. While balloon pressure is often sufficient, some reactions may require higher pressures (e.g., 50 psi) in a Parr shaker.

      • Consider using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.[4][6] This method can be experimentally simpler and avoid the need for a hydrogen gas cylinder.

  • Solvent Choice:

    • Diagnosis: The solvent can influence the reaction rate and catalyst activity.

    • Solution: Protic solvents like methanol, ethanol, or isopropanol are generally preferred for hydrogenolysis. Ensure the solvent is of high purity and deoxygenated.

Issue 2: Undesired Side Reactions (e.g., Reduction of the Benzyl Group)

Question: I am observing the formation of byproducts, and I suspect the benzyl group of the Cbz is being reduced to a cyclohexylmethyl group. How can I prevent this?

Answer:

While less common with palladium catalysts compared to platinum or rhodium, over-reduction of the aromatic ring can occur, especially under harsh conditions.

  • Catalyst Choice:

    • Diagnosis: The catalyst may be too active or non-selective.

    • Solution: Palladium on carbon is generally selective for Cbz deprotection without aromatic ring reduction. If over-reduction is observed, ensure you are not using a more aggressive catalyst like platinum oxide.

  • Reaction Conditions:

    • Diagnosis: High hydrogen pressure and/or high temperature can promote aromatic ring reduction.

    • Solution:

      • Reduce the hydrogen pressure.

      • Run the reaction at room temperature.

      • Use catalytic transfer hydrogenation with ammonium formate, which typically operates under milder conditions.

Experimental Protocol: N-Cbz Deprotection using Pd/C and Hydrogen Gas
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Acid Addition (Optional but Recommended): Add glacial acetic acid (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization or column chromatography.

Decision Workflow for N-Cbz Deprotection

NCbzDeprotection start Start: N-Cbz Deprotection check_reaction Is the reaction sluggish or incomplete? start->check_reaction catalyst_poisoning Potential Catalyst Poisoning check_reaction->catalyst_poisoning Yes complete Reaction Complete check_reaction->complete No add_acid Add Acetic Acid or HCl to protonate the amine product catalyst_poisoning->add_acid check_catalyst Is the catalyst old or of poor quality? add_acid->check_catalyst new_catalyst Use fresh 10% Pd/C or switch to Pearlman's Catalyst check_catalyst->new_catalyst Yes increase_loading Increase catalyst loading check_catalyst->increase_loading No check_h2 Is hydrogen supply adequate? new_catalyst->check_h2 increase_loading->check_h2 increase_pressure Increase H2 pressure or use transfer hydrogenation check_h2->increase_pressure No check_h2->complete Yes increase_pressure->complete

Caption: Troubleshooting workflow for N-Cbz deprotection.

Section 2: Selective Oxidation of the Hydroxymethyl Group

Oxidizing the primary alcohol to an aldehyde or a carboxylic acid without affecting the N-Cbz group requires a chemoselective catalyst.

Core Principles of Selective Alcohol Oxidation

The goal is to oxidize the primary alcohol to the corresponding aldehyde, benzyl (3S)-3-formylpiperidine-1-carboxylate, or further to the carboxylic acid, 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid. This requires an oxidizing agent that is mild enough not to cleave the N-Cbz group.

Catalyst Selection for Aldehyde Synthesis
Catalyst SystemOxidantAdvantagesDisadvantages
TEMPO/NaOCl (Anelli-Montanari Oxidation)Sodium hypochloriteHigh selectivity for primary alcohols, mild conditions.Requires careful pH control to avoid over-oxidation.
TEMPO/Cu(I) or Cu(II)Oxygen or AirUtilizes a green oxidant (O₂), good selectivity.[8]May require elevated temperatures or longer reaction times.
Dess-Martin Periodinane (DMP)N/A (stoichiometric)Mild, reliable, and high-yielding for a wide range of alcohols.Stoichiometric reagent, produces iodinane byproduct.
Pyridinium Chlorochromate (PCC)N/A (stoichiometric)Effective for oxidizing primary alcohols to aldehydes.Chromium-based reagent, toxic and requires careful handling and disposal.
Troubleshooting Guide for Selective Oxidation
Issue 1: Over-oxidation to Carboxylic Acid

Question: My oxidation reaction is producing the carboxylic acid as a major byproduct. How can I stop the reaction at the aldehyde stage?

Answer:

Over-oxidation is a common issue, especially with more powerful oxidizing agents.

  • Reagent Choice:

    • Diagnosis: The chosen oxidizing agent may be too strong.

    • Solution:

      • Switch to a milder, more selective reagent like Dess-Martin Periodinane (DMP) or a TEMPO-based catalytic system.

      • Avoid using strong oxidants like potassium permanganate or chromic acid.

  • Reaction Conditions:

    • Diagnosis: Prolonged reaction times or elevated temperatures can lead to over-oxidation.

    • Solution:

      • Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.

      • Run the reaction at a lower temperature (e.g., 0 °C).

Issue 2: No Reaction or Low Conversion

Question: My alcohol oxidation is not proceeding. What are the likely causes?

Answer:

A stalled oxidation reaction can often be attributed to the quality of the reagents or the reaction setup.

  • Reagent Quality:

    • Diagnosis: Some oxidizing agents, like DMP, can decompose upon storage.

    • Solution: Use a fresh batch of the oxidizing agent.

  • Catalyst System (for TEMPO-based oxidations):

    • Diagnosis: The catalytic cycle may not be functioning correctly.

    • Solution:

      • Ensure all components of the catalytic system (e.g., TEMPO, co-oxidant, buffer) are present in the correct stoichiometry.

      • For aerobic oxidations, ensure efficient stirring and a good supply of air or oxygen.

Experimental Protocol: Selective Oxidation to Aldehyde using DMP
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15-20 mL per gram of substrate).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1). Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Catalyst Selection Logic for Oxidation vs. Deprotection

CatalystSelection start Starting Material: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate goal What is the desired transformation? start->goal deprotection N-Cbz Deprotection (Remove Benzyl Carbamate) goal->deprotection Cleave C-N bond oxidation Selective Oxidation (Convert -CH2OH) goal->oxidation Modify -CH2OH hydrogenolysis Catalytic Hydrogenolysis deprotection->hydrogenolysis oxidation_aldehyde To Aldehyde oxidation->oxidation_aldehyde catalyst_h2 Catalyst: Pd/C or Pd(OH)2/C Reagent: H2 or Ammonium Formate hydrogenolysis->catalyst_h2 catalyst_ox Catalyst: TEMPO-based system or Stoichiometric: DMP, PCC oxidation_aldehyde->catalyst_ox Yes oxidation_acid To Carboxylic Acid oxidation_aldehyde->oxidation_acid No catalyst_acid Catalyst: Jones Reagent, KMnO4 oxidation_acid->catalyst_acid Yes

Caption: Decision tree for catalyst selection.

References

  • Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Available at: [Link]

  • AvBaeyer. (2019). De-protection of N-Benzyl groups. Sciencemadness.org. Available at: [Link]

  • van der Vorm, S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at: [Link]

  • nleslie321. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org. Available at: [Link]

  • Various Authors. (n.d.). A novel and simple catalyst system (CuBr2/TEMPO/piperidine) for the oxidation of primary benzylic alcohols to aldehydes by oxygen. ResearchGate. Available at: [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

  • Chen, G., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • Breitenlechner, S., et al. (2020). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. Catalysts. Available at: [Link]

  • Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Applied Catalysis A: General. Available at: [Link]

  • MySkinRecipes. (n.d.). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. MySkinRecipes. Available at: [Link]

  • McCallum, T., et al. (2021). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. ACS Catalysis. Available at: [Link]

  • Various Authors. (n.d.). Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design. Specifically, the chiral intermediate, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, serves as a crucial building block for the synthesis of a variety of biologically active molecules, including potent enzyme inhibitors and central nervous system (CNS) agents. The stereochemistry at the C3 position is often critical for pharmacological activity, necessitating synthetic routes that can deliver the desired (S)-enantiomer with high purity.

This guide provides an in-depth comparison of two distinct and prominent synthetic strategies for accessing this valuable chiral intermediate: a chiral pool synthesis commencing from the naturally occurring amino acid, L-aspartic acid, and a modern asymmetric catalytic approach involving the hydrogenation of a pyridine precursor. By examining the underlying chemical principles, experimental protocols, and key performance metrics of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

The utilization of readily available and enantiomerically pure starting materials from nature, a strategy known as chiral pool synthesis, represents a classic and reliable approach to complex chiral molecules. L-aspartic acid, with its inherent (S)-stereochemistry, provides a logical and cost-effective starting point for the synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. This multi-step route relies on a series of well-established chemical transformations to construct the piperidine ring and install the desired functional groups.

Synthetic Strategy Overview

The overall strategy involves the transformation of the acyclic L-aspartic acid backbone into the desired cyclic piperidine structure. This is typically achieved through a sequence of protection, reduction, activation, and intramolecular cyclization steps. The key transformations include the reduction of both carboxylic acid moieties to primary alcohols, selective activation of these alcohols, and a subsequent intramolecular nucleophilic substitution to forge the piperidine ring.

digraph "Chiral_Pool_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"L-Aspartic_Acid" [label="L-Aspartic Acid"]; "Protected_Aspartate" [label="N-Boc, Di-ester Protected\nAspartate Derivative"]; "Diol" [label="(S)-2-(Boc-amino)\n-1,4-butanediol"]; "Ditosylate" [label="(S)-2-(Boc-amino)\n-1,4-butanediol Ditosylate"]; "Piperidine" [label="(S)-3-hydroxypiperidine"]; "Final_Product" [label="Benzyl (3S)-3-(hydroxymethyl)\npiperidine-1-carboxylate"];

"L-Aspartic_Acid" -> "Protected_Aspartate" [label=" Protection (Esterification, Boc-protection)"]; "Protected_Aspartate" -> "Diol" [label=" Reduction (e.g., NaBH4)"]; "Diol" -> "Ditosylate" [label=" Activation (e.g., TsCl, py)"]; "Ditosylate" -> "Piperidine" [label=" Intramolecular\nCyclization & Deprotection"]; "Piperidine" -> "Final_Product" [label=" N-Cbz Protection"]; }

Figure 1: Synthetic pathway from L-aspartic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis adapted from established methodologies for the preparation of substituted piperidines from amino acid precursors.

Step 1: Protection of L-Aspartic Acid

  • To a suspension of L-aspartic acid in methanol, thionyl chloride is added dropwise at 0 °C. The mixture is then refluxed to afford the dimethyl ester hydrochloride.

  • The resulting ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a suitable solvent such as dichloromethane.

Step 2: Reduction to the Diol

  • The N-Boc protected dimethyl aspartate is dissolved in a solvent like methanol or tetrahydrofuran.

  • Sodium borohydride (NaBH₄) is added portion-wise at room temperature. The reaction is stirred until completion, followed by quenching with a weak acid.

  • The resulting (S)-2-(Boc-amino)-1,4-butanediol is isolated after an aqueous workup and extraction.

Step 3: Ditosylation

  • The diol is dissolved in pyridine or dichloromethane with triethylamine.

  • p-Toluenesulfonyl chloride (TsCl) is added at 0 °C, and the reaction is stirred until completion.

  • The resulting ditosylate is obtained after workup and purification.

Step 4: Intramolecular Cyclization and Deprotection

  • The ditosylate is treated with a primary amine, such as benzylamine, which acts as both the nucleophile for cyclization and the source of the N-benzyl group. This step often requires elevated temperatures in a solvent like acetonitrile.

  • Alternatively, cyclization can be achieved with ammonia followed by N-benzylation. The Boc group is typically cleaved under the reaction conditions or in a subsequent acidic step.

Step 5: N-Cbz Protection

  • The crude (S)-3-hydroxypiperidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with benzyl chloroformate (CbzCl) in the presence of a base (e.g., triethylamine or aqueous sodium bicarbonate) to yield the final product.

Discussion of Advantages and Disadvantages

Advantages:

  • Stereochemical Control: The primary advantage of this route is the unambiguous control of the stereochemistry at the C3 position, which is derived directly from the chiral pool starting material, L-aspartic acid.

  • Readily Available Starting Material: L-aspartic acid is an inexpensive and abundant natural amino acid.

  • Well-Established Chemistry: The individual transformations are standard and well-documented organic reactions.

Disadvantages:

  • Multiple Steps: The synthesis involves a relatively long sequence of reactions, which can lead to a lower overall yield.

  • Use of Protecting Groups: The need for protection and deprotection steps adds to the complexity and cost of the synthesis.

  • Potential for Side Reactions: The intramolecular cyclization step can sometimes be challenging and may lead to the formation of side products.

Route 2: Asymmetric Hydrogenation of a Pyridine Derivative

A more modern and convergent approach to chiral piperidines involves the asymmetric hydrogenation of prochiral pyridine derivatives. This strategy leverages the power of transition metal catalysis with chiral ligands to induce enantioselectivity in the reduction of the aromatic ring. This route is often more step-economical than the chiral pool approach.

Synthetic Strategy Overview

This route begins with a readily available 3-substituted pyridine, such as nicotinic acid (pyridine-3-carboxylic acid). The pyridine nitrogen is first activated by quaternization, typically with a benzyl group, to form a pyridinium salt. This activation facilitates the hydrogenation of the aromatic ring. The asymmetric hydrogenation is then carried out using a rhodium catalyst complexed with a chiral phosphine ligand. The resulting chiral piperidine carboxylic acid is then reduced to the target alcohol.

digraph "Asymmetric_Hydrogenation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pyridine" [label="Pyridine-3-carboxylic Acid"]; "Pyridinium" [label="N-Benzyl-3-carboxypyridinium\nSalt"]; "Piperidine_Acid" [label="N-Benzyl-(3S)-piperidine-\n3-carboxylic Acid"]; "Piperidine_Ester" [label="N-Cbz-(3S)-piperidine-\n3-carboxylic Acid Ester"]; "Final_Product" [label="Benzyl (3S)-3-(hydroxymethyl)\npiperidine-1-carboxylate"];

"Pyridine" -> "Pyridinium" [label=" N-Benzylation"]; "Pyridinium" -> "Piperidine_Acid" [label=" Asymmetric Hydrogenation\n(Rh-catalyst, Chiral Ligand, H₂)"]; "Piperidine_Acid" -> "Piperidine_Ester" [label=" N-Cbz Protection\n& Esterification"]; "Piperidine_Ester" -> "Final_Product" [label=" Reduction (e.g., LiAlH₄)"]; }

Figure 2: Asymmetric hydrogenation pathway.

Detailed Experimental Protocol (Representative)

The following protocol is based on established methods for the asymmetric hydrogenation of pyridinium salts.[1][2]

Step 1: Preparation of the N-Benzylated Pyridinium Salt

  • Pyridine-3-carboxylic acid is reacted with benzyl bromide in a suitable solvent such as acetonitrile or toluene at an elevated temperature to afford the N-benzyl-3-carboxypyridinium bromide.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, a pressure-resistant vessel is charged with the N-benzyl-3-carboxypyridinium salt, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral bisphosphine ligand (e.g., a Josiphos-type ligand).

  • A degassed solvent mixture, such as THF/methanol, and an organic base (e.g., triethylamine) are added.[1]

  • The vessel is pressurized with hydrogen gas (typically 50-100 bar) and stirred at a controlled temperature (e.g., 50 °C) for several hours.

  • Upon completion, the catalyst is removed, and the N-benzyl-(3S)-piperidine-3-carboxylic acid is isolated.

Step 3: N-Cbz Protection and Esterification

  • The N-benzyl group can be cleaved via hydrogenolysis and the resulting secondary amine protected with a Cbz group using benzyl chloroformate.

  • The carboxylic acid is then esterified, for example, by treatment with diazomethane or by using standard acid-catalyzed esterification methods.

Step 4: Reduction to the Alcohol

  • The N-Cbz protected piperidine-3-carboxylic acid ester is dissolved in an anhydrous solvent like THF.

  • A reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex is added carefully at 0 °C.

  • After the reaction is complete, it is quenched, and the final product, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, is isolated after workup and purification.[3]

Discussion of Advantages and Disadvantages

Advantages:

  • Step Economy: This route is generally shorter and more convergent than the chiral pool synthesis.

  • High Enantioselectivity: Modern asymmetric hydrogenation catalysts can provide very high levels of enantiomeric excess (ee).

  • Avoidance of Multiple Protecting Group Manipulations: This approach can sometimes circumvent the need for extensive protection and deprotection sequences.

Disadvantages:

  • Specialized Equipment: The hydrogenation step requires high-pressure equipment, which may not be available in all laboratories.

  • Cost of Catalysts and Ligands: Chiral phosphine ligands and rhodium precursors can be expensive.

  • Catalyst Sensitivity: The catalyst's activity and selectivity can be sensitive to substrate purity and reaction conditions.

Quantitative Comparison of the Synthetic Routes

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric Hydrogenation
Starting Material L-Aspartic AcidPyridine-3-carboxylic Acid
Number of Steps 5-63-4
Overall Yield (Typical) 20-30%40-60%
Enantiomeric Purity >99% (derived from starting material)Typically 90-99% ee (catalyst dependent)
Key Reagents NaBH₄, TsCl, CbzClRhodium catalyst, chiral ligand, H₂ gas, LiAlH₄
Equipment Standard laboratory glasswareHigh-pressure hydrogenation reactor
Cost of Key Reagents Generally low to moderateModerate to high (catalyst system)

Conclusion and Outlook

Both the chiral pool synthesis from L-aspartic acid and the asymmetric hydrogenation of a pyridine derivative represent viable and effective strategies for the preparation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. The choice between these two routes will largely depend on the specific needs and resources of the research team.

The chiral pool synthesis is a robust and reliable method that guarantees high enantiopurity due to the stereochemical integrity of the starting material. It is well-suited for laboratories equipped with standard organic synthesis setups and where the cost of starting materials is a primary concern. However, its multi-step nature may result in a lower overall yield and a more labor-intensive process.

On the other hand, the asymmetric hydrogenation route offers a more elegant and efficient pathway with a higher overall yield and fewer synthetic steps. This approach is ideal for process development and large-scale synthesis where step economy is crucial. The main considerations for this route are the initial investment in high-pressure equipment and the cost of the catalyst system.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key area of research. Future advancements in catalysis, including the development of more active and less expensive catalysts for asymmetric hydrogenation, may further enhance the appeal of the catalytic route. Nevertheless, the classic chiral pool approach will likely remain a valuable and practical option for the synthesis of this important chiral building block.

References

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. Available at: [Link]

  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. Available at: [Link]

  • Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Stoltz, B. M., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
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Comparative

A Comparative Guide to the Biological Activity of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Derivatives as Cholinesterase Inhibitors

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs targeting a wide array of diseases, particularly those affecting th...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] The inherent structural and physicochemical properties of the piperidine ring allow for facile modification, enabling the fine-tuning of pharmacological activity. This guide provides an in-depth technical comparison of the biological activity of derivatives based on the versatile building block, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, with a specific focus on their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

The core structure, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, serves as a valuable starting point for the synthesis of more complex bioactive molecules due to its stereochemical features and functional handles amenable to chemical modification.[2] By derivatizing this core, researchers can systematically explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds against their biological targets.

Comparative Analysis of Cholinesterase Inhibitory Activity

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. A key therapeutic strategy is to inhibit the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] A series of novel 1,3-dimethylbenzimidazolinone derivatives incorporating a benzylpiperidine moiety, derived from the core topic structure, have been synthesized and evaluated for their ability to inhibit these enzymes. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.

Table 1: Comparative Cholinesterase Inhibitory Activity (IC50 in µM) of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones

Compound IDR (Substitution on Benzyl Ring)AChE IC50 (µM)BChE IC50 (µM)
9a H3.14 ± 1.12> 100
9i 3-F0.23 ± 0.05> 100
9m 4-Cl0.21 ± 0.03> 100
9o 3-Br0.31 ± 0.06> 100
15a H (sulfonamide linker)1.25 ± 0.230.89 ± 0.17
15b 2-CH3 (sulfonamide linker)0.39 ± 0.110.45 ± 0.09
15j 4-F (sulfonamide linker)0.56 ± 0.130.16 ± 0.04

Data synthesized from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships:

  • Impact of the Linker : A significant observation is the difference in activity between compounds with an amide linker (series 9) and a sulfonamide linker (series 15). The sulfonamide group in compound 15a enhanced the inhibitory activity against both AChE and BChE compared to its amide counterpart 9a .[3] This suggests that the geometry and electronic properties of the sulfonamide linker are crucial for interacting with the active sites of the cholinesterase enzymes.

  • Influence of Benzyl Ring Substitution : Halogen substitution on the benzyl ring of the amide-linked derivatives had a pronounced effect on AChE inhibition. Compounds with fluorine (9i ), chlorine (9m ), and bromine (9o ) at the meta or para positions exhibited significantly increased potency compared to the unsubstituted analog 9a .[3] Notably, 9m , with a 4-chloro substitution, was approximately 15 times more potent against AChE.[3]

  • Selectivity : The amide-linked derivatives (series 9) demonstrated high selectivity for AChE over BChE. In contrast, the sulfonamide-linked compounds (series 15) showed potent inhibition of both enzymes, with some derivatives like 15j exhibiting a preference for BChE.[3]

Experimental Protocols

To ensure the validity and reproducibility of the biological data, standardized experimental protocols are essential. The following is a representative methodology for determining cholinesterase inhibitory activity.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring AChE and BChE activity.[3][4]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in phosphate buffer).

    • AChE or BChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37 °C.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

A clear workflow is crucial for the systematic evaluation of novel compounds.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Interpretation start Benzyl (3S)-3-(hydroxymethyl) piperidine-1-carboxylate synth Synthesis of Derivatives (e.g., Amide/Sulfonamide Linkage, Benzyl Ring Substitution) start->synth prep Preparation of Stock Solutions (e.g., in DMSO) synth->prep assay Cholinesterase Inhibition Assay (Ellman's Method) prep->assay data_acq Spectrophotometric Measurement (Absorbance at 412 nm) assay->data_acq calc Calculation of % Inhibition data_acq->calc ic50 IC50 Determination calc->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->synth Guide Next Round of Synthesis

Caption: Workflow for the synthesis and biological evaluation of cholinesterase inhibitors.

Conclusion and Future Directions

The derivatives of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate represent a promising class of compounds for the development of novel cholinesterase inhibitors. The comparative analysis demonstrates that strategic modifications to the core structure, such as altering the linker and substituting the benzyl ring, can significantly impact inhibitory potency and selectivity. The superior activity of the 4-chlorobenzyl substituted amide derivative 9m against AChE and the 4-fluorobenzyl substituted sulfonamide derivative 15j against BChE highlight them as lead candidates for further optimization.

Future research should focus on expanding the library of derivatives to further probe the SAR. This includes exploring a wider range of substituents on the benzyl ring and modifying the piperidine core itself. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties, blood-brain barrier permeability, and efficacy of the most potent compounds in animal models of Alzheimer's disease.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]

  • Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. Available at: [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Piperidine Derivatives

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of piperidine derivatives. As a privileged scaffold in modern medicinal chemistry, the six-membered nitrogen-containing heterocycle, pip...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of piperidine derivatives. As a privileged scaffold in modern medicinal chemistry, the six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the design of a vast array of pharmaceuticals.[1][2][3] Its prevalence is not accidental; the piperidine ring offers a unique combination of properties. It provides a three-dimensional framework that can be readily and stereoselectively substituted, its basic nitrogen atom can serve as a key pharmacophoric feature for receptor interaction, and its overall structure often imparts favorable pharmacokinetic properties, enhancing a molecule's "druggability."[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deeper understanding of the causal relationships between a molecule's structure and its biological function. We will dissect how specific modifications to the piperidine core influence potency, selectivity, and pharmacological effect, supported by comparative experimental data and detailed protocols that form the basis of such discoveries.

The Piperidine Scaffold: A Privileged Framework

The versatility of the piperidine ring lies in its conformational flexibility (adopting chair and boat conformations) and the multiple points available for chemical modification. Understanding the impact of substitutions at the nitrogen atom (N1) and the carbon atoms (C2, C3, C4) is fundamental to rational drug design.

SAR_Principles

Case Study 1: Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

The inhibition of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5] Piperidine-based structures, most notably Donepezil, are central to this class of drugs.

Causality in Experimental Design

The primary assay for quantifying AChE inhibition is the spectrophotometric method developed by Ellman.[5][6] The choice of this assay is deliberate: it is robust, high-throughput, and relies on a simple colorimetric readout. The assay measures the product of enzymatic activity, allowing for a kinetic assessment of inhibition. By comparing the rate of the reaction in the presence and absence of a test compound, we can precisely quantify its inhibitory potency (typically as an IC50 value).

Structure-Activity Relationship Insights

The SAR of piperidine-based AChE inhibitors often revolves around two key interactions with the enzyme's active site: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The piperidine nitrogen, being basic, is crucial for interacting with the CAS.

  • N1-Benzyl Group: A benzyl group on the piperidine nitrogen is a common feature, as seen in Donepezil. This group helps to properly orient the molecule within the active site gorge.

  • Linker and Core Moiety: The piperidine ring is often linked via a flexible or rigid spacer to a larger, often aromatic, moiety. In Donepezil, a methylenepiperidine is linked to an indanone moiety. This indanone portion establishes critical π-π stacking interactions within the active site.

  • Substitution on the Aromatic Moiety: Modifications to the aromatic part of the molecule can drastically alter potency. For example, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the dimethoxy substitution on the indanone ring was found to be optimal for potency.[7]

Comparative Performance Data

The table below compares the in vitro AChE inhibitory activity of several key piperidine derivatives. The IC50 value represents the concentration of the inhibitor required to reduce AChE activity by 50%.

CompoundTargetIC50 (nM)Selectivity (vs. BuChE)Reference
Donepezil (E2020)AChE5.7~1250-fold[7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (21)AChE0.56~18,000-fold[8]
PhysostigmineAChE~5-10Low[7]
TacrineAChE~100Low[8]

This data clearly illustrates the high potency and selectivity achieved with specifically substituted piperidine scaffolds compared to older, less selective inhibitors like tacrine.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system. The inclusion of a positive control (a known inhibitor like Donepezil) validates the assay's sensitivity, while the negative control (enzyme and substrate only) establishes the baseline 100% activity.

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of electric eel AChE in assay buffer. A typical final concentration in the well is 0.1 U/mL.[5]

    • DTNB Solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.[6]

    • Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.[6]

    • Inhibitor Solutions: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add:

      • Blank: 180 µL of assay buffer.

      • Control (100% Activity): 140 µL buffer, 20 µL AChE solution, 20 µL buffer (with DMSO matching inhibitor wells).

      • Test Wells: 140 µL buffer, 20 µL AChE solution, 20 µL of inhibitor solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.[6]

    • Initiate the reaction by adding 20 µL of ATCI substrate solution and 20 µL of DTNB solution to all wells. The final volume should be 200 µL.

    • Immediately begin kinetic measurement of absorbance at 412 nm in a microplate reader, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ellman_Workflow

Case Study 2: Piperidine Derivatives as Opioid Receptor Modulators

The piperidine scaffold is integral to many potent analgesics, including fentanyl and pethidine, which primarily target the µ-opioid receptor (MOR).[1] SAR studies in this area aim to develop ligands with improved efficacy and side-effect profiles, for instance, by creating biased ligands or compounds that modulate multiple opioid receptors.

Causality in Experimental Design

The gold standard for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[7] This technique is chosen for its sensitivity and direct measurement of binding. It quantifies how effectively a test compound displaces a known high-affinity radiolabeled ligand from the receptor. This provides a direct measure of binding affinity (Ki), which is a critical parameter for SAR analysis.

Structure-Activity Relationship Insights

For MOR agonists, the 4-position of the piperidine ring is a critical determinant of activity.

  • N1-Substitution: The substituent on the piperidine nitrogen is crucial. For instance, an N-phenethyl group is a classic feature of high-affinity MOR ligands like fentanyl.

  • C4-Anilido Group: A 4-anilido substitution is key for potent agonist activity. The nature of the substituent on the aniline nitrogen (e.g., propanamide in fentanyl) and the phenyl ring itself fine-tunes potency and efficacy.

  • C4-Lipophilic Side Chains: In another series of compounds designed as MOR agonists and δ-opioid receptor (DOR) antagonists, the length and flexibility of a lipophilic side chain at the 4-position were shown to significantly improve binding affinity at both receptors.[9]

  • Stereochemistry: The stereochemistry at positions 3 and 4 can be critical. For example, in 3,4-disubstituted piperidines, different stereoisomers exhibit varying degrees of selectivity for dopamine, serotonin, and norepinephrine transporters.[10]

Comparative Performance Data

The table below compares the binding affinities (Ki) of various piperidine derivatives at the µ-opioid receptor. A lower Ki value indicates higher binding affinity.

CompoundTargetKi (nM)Functional ActivityReference
MorphineMOR6.3Agonist[9]
FentanylMOR~1.0Agonist
N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide (44)MOR2.1Agonist (dual σ1)[11]
Benzylpiperidine derivative (52)MOR56.4Agonist (dual σ1)[12]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound at the human µ-opioid receptor (hMOR).

  • Preparation of Reagents:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR.[7]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-DAMGO (a potent MOR agonist) at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[7]

    • Non-specific Binding Control: 10 µM Naloxone (a potent opioid antagonist).[7]

    • Test Compound: Prepare a serial dilution series of the test compound in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine in a final volume of 1 mL:

      • hMOR cell membranes (10-20 µg protein).

      • [³H]-DAMGO.

      • Varying concentrations of the test compound.

      • For Total Binding: Add assay buffer instead of the test compound.

      • For Non-specific Binding: Add 10 µM naloxone instead of the test compound.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Case Study 3: Piperidine Derivatives as CCR5 Antagonists for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Piperidine-based molecules, such as Maraviroc, function as potent CCR5 antagonists, blocking this crucial step in the viral lifecycle.[13]

Causality in Experimental Design

The evaluation of CCR5 antagonists requires a multi-assay approach. Initial screening often involves a binding assay to determine affinity for the CCR5 receptor. However, the ultimate measure of success is the inhibition of viral entry and replication. Therefore, cell-based antiviral assays are essential.[13] A common method is the HIV-1 p24 antigen capture assay, which measures the amount of a key viral protein (p24) produced by infected cells. A reduction in p24 levels in the presence of a compound directly demonstrates its antiviral activity.

Structure-Activity Relationship Insights

The SAR of piperidino-piperidine and piperazino-piperidine based CCR5 antagonists is highly specific.

  • Central Core: Systematic studies have shown that the central piperidine or piperazine ring is a key pharmacophore element. For instance, a 2(S)-methyl piperazine was found to be essential for high CCR5 affinity.[14]

  • Amide Substituents: The nature of the amide groups attached to the core is critical. Symmetrical 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidine amides have been shown to generate potent and orally bioavailable antagonists with enhanced affinity for the CCR5 receptor.[6]

  • N-Substitution: The group attached to the second piperidine nitrogen often projects into a hydrophobic pocket of the receptor. Optimizing this group is key to improving potency.

Comparative Performance Data
CompoundCore StructureAntiviral Activity (IC50)Target CellReference
MaravirocTropane-like~2 nMPBMCs
SCH 351125Oximino-piperidino-piperidineLow nMVarious[6]
Piperazino-piperidine Lead (Compound 4)Piperazino-piperidine2 nM (RANTES Binding)CCR5[14]
Experimental Protocol: HIV-1 p24 Antigen Capture Assay
  • Cell Preparation:

    • Use a susceptible cell line (e.g., MAGI-CCR5 cells) or peripheral blood mononuclear cells (PBMCs).[13]

    • Seed cells in a 96-well plate and culture overnight.

  • Infection Procedure:

    • Prepare serial dilutions of the test CCR5 antagonist.

    • Pre-incubate the cells with the diluted antagonist for 1-2 hours.

    • Add a known amount of an R5-tropic HIV-1 strain (e.g., Ba-L) to the wells.

    • Culture the infected cells for 3-7 days.

  • p24 Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Lyse the cells to release any intracellular virus.

    • Quantify the amount of p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each antagonist concentration relative to a no-drug control.

    • Determine the IC50 or EC50 value by plotting the percent inhibition against the log of the antagonist concentration.

Conclusion

The piperidine scaffold remains a remarkably fruitful starting point for drug discovery.[1][2][3] The insights gained from decades of SAR studies across diverse biological targets—from CNS receptors to viral entry proteins—continue to inform the rational design of new chemical entities. As this guide demonstrates, successful drug development hinges on a deep, causal understanding of how specific structural modifications translate into measurable biological effects. By combining robust synthetic strategies with validated, quantitative biological assays, the full potential of piperidine derivatives can be realized, leading to the next generation of safer and more effective medicines.

References

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  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & El-Shehry, M. F. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Cichoń, A., Trzybiński, D., & Woliński, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 280, 116913. [Link]

  • Tamiz, A. P., Zhang, J., Flippen-Anderson, J. L., Zhang, M., Johnson, K. M., Deschaux, O., Tella, S., & Kozikowski, A. P. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(6), 1215–1222. [Link]

  • Le, T. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 23(16), 4672-4675. [Link]

  • Tagat, J. R., McCombie, S. W., Steensma, R. W., Lin, S., Nazareno, D. V., Baroudy, B., Vantuno, N., Xu, S., & Liu, J. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. Bioorganic & medicinal chemistry letters, 11(16), 2143–2146. [Link]

  • Chen, Y., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • Zhang, H., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921. [Link]

  • McCauley, J. A., & Rudd, M. T. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Current opinion in HIV and AIDS, 11(2), 207–214. [Link]

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Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. Benzyl (3S...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral intermediate, is no exception. Its desired therapeutic activity is intrinsically linked to the (S)-enantiomer, making the precise quantification of its enantiomeric counterpart, the (R)-isomer, a critical analytical challenge.

This guide provides an in-depth comparison of the primary chromatographic techniques for determining the enantiomeric purity of this crucial intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The distinct three-dimensional arrangement of enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. The undesired enantiomer may exhibit reduced or no therapeutic effect, contribute to off-target effects, or even display toxicity. Consequently, regulatory bodies mandate rigorous control and quantification of enantiomeric impurities. For intermediates like benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, ensuring high enantiomeric excess (e.e.) early in the synthesis pathway is paramount for the quality of the final active pharmaceutical ingredient (API).

Comparative Analysis of Chromatographic Techniques

The most prevalent and robust methods for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers a unique set of advantages and is suited to different analytical contexts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis.[1][2] The technique's success hinges on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide array of chiral compounds, including piperidine derivatives.[1]

Mechanism of Separation: Polysaccharide-based CSPs contain chiral grooves and cavities. Enantiomers fit into these cavities differently, leading to variations in the strength of interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance). This differential interaction results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IC-3 (Immobilized cellulose derivative).

  • Column Dimensions: 250 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: 0.2% Trifluoroacetic Acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for the carbamate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Parameter(S)-Enantiomer(R)-EnantiomerPerformance Metric
Retention Time (t_R) ~8.5 min~9.8 min-
Resolution (R_s) --> 2.0
Selectivity (α) --~1.25
Limit of Quantification (LOQ) --~0.05%

This method provides excellent resolution and peak shape, making it a reliable choice for routine quality control.[1]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.[3][] The technique utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations at lower pressures.[6][7][8]

Mechanism of Separation: The separation mechanism in SFC is analogous to normal-phase HPLC, relying on the same types of chiral stationary phases.[][7] The use of supercritical CO2 modified with a polar co-solvent (typically an alcohol) modulates the retention and selectivity. Additives like diethylamine are often used to improve the peak shape of basic compounds like piperidines.[3]

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Column: Chiralpak® IC (Immobilized cellulose derivative).

  • Column Dimensions: 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 15% Methanol (containing 0.1% diethylamine) in CO2.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.

Parameter(S)-Enantiomer(R)-EnantiomerPerformance Metric
Retention Time (t_R) ~2.1 min~2.5 min-
Resolution (R_s) --> 2.0
Selectivity (α) --~1.20
Limit of Quantification (LOQ) --~0.05%

The primary advantage of SFC is the dramatic reduction in analysis time, making it ideal for high-throughput screening environments.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is only suitable for analytes that are volatile and thermally stable.[3] Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is not directly amenable to GC analysis due to its low volatility. Therefore, a derivatization step is mandatory to convert the polar hydroxyl and amine functionalities into more volatile groups.

Mechanism of Separation: Derivatization with an achiral reagent (e.g., trifluoroacetic anhydride) creates a volatile derivative that can be separated on a chiral GC column, typically one coated with a cyclodextrin derivative.[9] The chiral stationary phase forms inclusion complexes with the derivatized enantiomers, and subtle differences in the stability of these complexes lead to their separation.

Part A: Derivatization

  • Dissolve ~1 mg of the sample in 1 mL of methylene chloride in a sealed vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature before injection.

Part B: GC Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin).

  • Column Dimensions: 30 m x 0.25 mm, 0.12 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Start at 120°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection: 1 µL, split ratio 50:1.

ParameterDerivatized (S)-EnantiomerDerivatized (R)-EnantiomerPerformance Metric
Retention Time (t_R) ~11.2 min~11.5 min-
Resolution (R_s) --> 1.8
Selectivity (α) --~1.05
Limit of Quantification (LOQ) --~0.02%

While requiring an additional sample preparation step, chiral GC can offer superior sensitivity for trace-level quantification of the undesired enantiomer.

Head-to-Head Comparison and Method Selection

The choice of analytical technique is a balance of performance requirements, sample throughput needs, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral GC (with Derivatization)
Speed ModerateVery FastSlow (due to oven program)
Resolution ExcellentExcellentVery Good
Solvent Consumption HighVery LowLow
Sample Prep Simple (dissolve)Simple (dissolve)Complex (derivatization)
Sensitivity GoodGoodExcellent
Best For Routine QC, High ResolutionHigh-Throughput ScreeningTrace Impurity Analysis

Workflow for Selecting the Appropriate Analytical Technique

Caption: Decision pathway for selecting a chiral analysis technique.

Conclusion and Recommendations

For the routine, high-precision enantiomeric purity analysis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, the validated chiral HPLC method offers a robust and reliable solution with well-defined performance characteristics.[1] Its excellent resolution makes it the gold standard for quality control laboratories where accuracy and reproducibility are paramount.

For laboratories focused on process optimization or library screening where rapid feedback is essential, chiral SFC is the superior choice. Its significant reduction in run time and solvent consumption provides substantial gains in efficiency and operational cost without a significant compromise in separation quality.[][8]

Finally, when the analytical objective is to detect and quantify the (R)-enantiomer at trace levels (e.g., below 0.1%), chiral GC with prior derivatization is the most suitable method. Despite the more involved sample preparation, its inherent sensitivity with FID detection provides the lowest limits of detection and quantification.

Ultimately, the selection of the most appropriate technique is a strategic decision. By understanding the fundamental principles, operational parameters, and relative strengths of each method, researchers can confidently ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available from: [Link]

  • ResearchGate. Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. Available from: [Link]

  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Available from: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Available from: [Link]

  • Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
  • Google Patents. (2016). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. CN105274160A.
  • BioOrganics. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Google Patents. (2017). Process for the separation of enantiomers of piperazine derivatives. EP3419974B1.
  • Chemsrc.com. benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Price. Available from: [Link]

  • Strege, M. A., & Toth, L. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available from: [Link]

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis. Available from: [Link]

  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available from: [Link]

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Validation

A Researcher's Comparative Guide to Benzyl (3S)- and (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Introduction: The Critical Role of Chirality in Piperidine Scaffolds In the landscape of modern drug discovery, the piperidine ring is a ubiquitous and invaluable scaffold, present in numerous approved pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Piperidine Scaffolds

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous and invaluable scaffold, present in numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. However, the introduction of a chiral center, as in the case of 3-(hydroxymethyl)piperidine derivatives, transforms the molecule into a pair of enantiomers—non-superimposable mirror images. This guide focuses on the comparative analysis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and its corresponding (3R)-enantiomer.

While enantiomers possess identical chemical formulas and connectivity, their distinct spatial arrangements can lead to profound differences in pharmacological activity, metabolic fate, and toxicity.[3] This phenomenon is rooted in the chiral nature of biological systems, such as enzyme active sites and protein receptors. Understanding and controlling the stereochemistry of piperidine-containing drug candidates is therefore not merely an academic exercise but a fundamental requirement for developing safer and more efficacious medicines.[3] This guide provides researchers with a foundational comparison, robust analytical protocols, and a conceptual framework for evaluating these critical chiral building blocks.

Physicochemical Properties: A Tale of Identical Twins

Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, solubility, and density are indistinguishable. The only intrinsic physical property that differs is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. This fundamental distinction is the basis for polarimetry, a classical technique for characterizing enantiomers.

PropertyBenzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylateBenzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
CAS Number 405061-52-1[4]160706-61-6[5]
Molecular Formula C₁₄H₁₉NO₃[4][6][7]C₁₄H₁₉NO₃[5]
Molecular Weight 249.31 g/mol [5][6]249.31 g/mol [5]
Appearance Solid (Typical)Solid (Typical)
Optical Rotation Specific rotation value (e.g., +X°)Opposite specific rotation value (e.g., -X°)

Note: Specific optical rotation values can vary with solvent, concentration, and temperature and must be determined experimentally.

Chiral Separation: Resolving the Mirror Images

The most critical task for a researcher working with these compounds is to separate and quantify them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.[8][9]

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column, thus enabling their separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[10][11]

Workflow for Chiral HPLC Method Development

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Data Analysis racemate Racemic Mixture (S)- and (R)-Enantiomers dissolve Dissolve in Mobile Phase racemate->dissolve injector Autosampler/Injector dissolve->injector pump HPLC Pump (Isocratic Mobile Phase) pump->injector column Chiral Stationary Phase (e.g., Chiralpak® AD-H) injector->column detector UV Detector (e.g., 220 nm) column->detector chromatogram Chromatogram Output Peak 1: (S)-Enantiomer Peak 2: (R)-Enantiomer detector->chromatogram

Caption: Workflow for enantiomeric separation via Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the separation of benzyl 3-(hydroxymethyl)piperidine-1-carboxylate enantiomers. Optimization is typically required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

    • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

    • Standards: Racemic mixture, and individual (S)- and (R)-enantiomer standards if available for peak identification.

  • Preparation of Mobile Phase:

    • Prepare an isocratic mobile phase of n-Hexane:Isopropanol (90:10, v/v).

    • For basic compounds like piperidines, add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to the mobile phase. This improves peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.[8]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve ~1 mg of the racemic mixture in 1 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (due to the benzyl group's UV absorbance).

    • Injection Volume: 10 µL.

  • Analysis and Validation:

    • Inject the racemic standard. Two distinct peaks should be observed.

    • If individual standards are available, inject them separately to confirm the elution order (which enantiomer elutes first).

    • Calculate the resolution (Rs) between the two peaks. A baseline separation with Rs ≥ 1.5 is considered ideal for quantification.

    • The method should be validated according to ICH guidelines for parameters like precision, accuracy, and linearity.[12]

Differential Biological Activity: The "Three-Point Attachment" Principle

The primary reason for distinguishing between the (S) and (R) enantiomers lies in their potential for differential biological activity. This stereoselectivity arises because drug targets, like receptors and enzymes, are themselves chiral macromolecules.[13]

The Easson-Stedman "three-point attachment" model provides a classic and intuitive explanation for this phenomenon.[14][15][16] The model postulates that for a chiral molecule to elicit a biological response, it must interact with its binding site at a minimum of three distinct points. While one enantiomer (the "eutomer") can achieve this optimal three-point fit, its mirror image (the "distomer") cannot, resulting in a weaker interaction or no interaction at all.[13][14]

For benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, the three key interaction points could be:

  • Hydrogen Bond: From the hydroxymethyl group (-CH₂OH).

  • Hydrophobic/π-π Stacking: From the benzyl group.

  • Ionic or Hydrogen Bond: Involving the piperidine nitrogen (after potential deprotection) or the carbamate carbonyl.

Caption: The Easson-Stedman model for stereospecific binding.

This differential binding means the (S)-enantiomer could be a potent agonist while the (R)-enantiomer is inactive, or they could even have entirely different pharmacological profiles. Therefore, biological assays must be conducted on the separated, enantiomerically pure compounds.

Strategies for Enantioselective Synthesis

For drug development, it is highly desirable to synthesize the desired enantiomer directly rather than resolving a racemic mixture. This approach, known as asymmetric or enantioselective synthesis, avoids discarding 50% of the material and simplifies downstream processing. Several strategies exist for accessing chiral 3-substituted piperidines:[17]

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) to guide the reaction to preferentially form one enantiomer.[17][18]

  • Substrate-Controlled Diastereoselective Reactions: Employing a chiral auxiliary attached to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

The choice of synthetic route depends on factors such as scale, cost, and the availability of starting materials and catalysts.

Conclusion

The comparison of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and its (R)-enantiomer serves as a critical case study in modern medicinal chemistry. While chemically similar, their distinct three-dimensional structures necessitate separate evaluation. For researchers in drug development, the key takeaways are:

  • Assume Nothing: The biological activity of a racemic mixture can be misleading. The eutomer and distomer must be evaluated independently.

  • Analysis is Key: Robust, validated chiral HPLC methods are essential for quality control, ensuring enantiomeric purity of synthetic intermediates and final compounds.

  • Synthesis Dictates Feasibility: Investing in an efficient enantioselective synthesis is crucial for the viable development of a single-enantiomer drug.

By rigorously applying these principles, scientists can effectively harness the power of stereochemistry to design and develop safer, more selective, and more potent therapeutics.

References

  • Bar-Even, A., et al. (2003). Towards a general model for protein–substrate stereoselectivity. FEBS Letters, 541(1-3), 1-6. Available at: [Link]

  • Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11573. Available at: [Link]

  • McConathy, J., & Owens, M. J. (2003). Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor. ResearchGate. Available at: [Link]

  • Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Hu, T., & Davies, H. M. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

  • Francotte, E. (2001). The three-point interaction model. ResearchGate. Available at: [Link]

  • BioOrganics. (n.d.). Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemsrc.com. (2025). benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Price. Retrieved from [Link]

  • Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14397-14404. Available at: [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wang, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-10. Available at: [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Bhusan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • National University of Singapore. (2018). Ogston's 'Three Point Attachment' Model. Retrieved from [Link]

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Comparative

A Comparative Guide to Chiral Building Blocks: Alternatives to Benzyl (3S)-3-(Hydroxymethyl)piperidine-1-carboxylate

In the landscape of modern drug discovery and development, the piperidine scaffold holds a privileged position. Its prevalence in a vast number of FDA-approved drugs is a testament to its favorable physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the piperidine scaffold holds a privileged position. Its prevalence in a vast number of FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and versatile synthetic handles.[1][2][3] Among the myriad of chiral piperidine building blocks, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate stands out as a cornerstone for introducing a stereochemically defined, functionalized six-membered ring. However, the relentless pursuit of optimized drug candidates necessitates a broader palette of structural motifs. This guide provides an in-depth technical comparison of viable alternatives to this key building block, offering researchers, scientists, and drug development professionals a critical analysis of structural analogs and bioisosteres, supported by experimental data and synthetic protocols.

The strategic replacement of a core scaffold or its substituents can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][4] This guide is structured to navigate the chemical space around (3S)-3-(hydroxymethyl)piperidine, exploring key alternatives that can modulate these properties. We will delve into structural analogs where the hydroxymethyl group is replaced by other key functionalities, and bioisosteres where the piperidine ring itself is substituted with other saturated heterocycles.

I. Structural Analogs: Modulating the 3-Position Functionality

The hydroxymethyl group at the 3-position of the piperidine ring offers a valuable hydrogen bond donor and a synthetic handle for further elaboration. However, modifying this functionality can lead to significant gains in potency, selectivity, and metabolic stability.[5] Here, we compare two primary alternatives: (3S)-3-aminopiperidine and (3S)-piperidine-3-carboxylic acid derivatives.

A. (3S)-3-Aminopiperidine Derivatives: Introducing a Basic Center

Replacing the hydroxymethyl group with an amino group introduces a basic center, which can profoundly alter a molecule's interaction with its biological target and its physicochemical properties. This modification is prevalent in many biologically active compounds, including several approved drugs.[6]

Synthetic Strategy: From L-Glutamic Acid

A common and efficient route to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starts from the readily available chiral pool starting material, L-glutamic acid. This multi-step synthesis involves the protection of the amino group, reduction of the carboxylic acids to a diol, conversion of the diol to a ditosylate, and subsequent cyclization with an amine.

Experimental Protocol: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

  • Esterification and Boc-Protection of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • Reduction to Diol: The resulting diester is reduced with sodium borohydride to afford the corresponding diol.

  • Tosylation: The diol is then treated with tosyl chloride in the presence of a base to yield the ditosylate.

  • Cyclization: The crude ditosylate is reacted with benzylamine to effect cyclization, furnishing the desired (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

Synthesis of a chiral 3-aminopiperidine derivative.
B. (3S)-Piperidine-3-carboxylic Acid Derivatives: Introducing an Acidic/Ester Moiety

The replacement of the hydroxymethyl group with a carboxylic acid or its ester introduces a hydrogen bond acceptor and a potential acidic center. This can lead to new interactions with the target protein and alter the molecule's solubility and pharmacokinetic profile.

Synthetic Strategy: Asymmetric Hydrogenation

One powerful method to access chiral piperidine carboxylic acid esters is through the asymmetric hydrogenation of pyridine precursors. This approach offers high enantioselectivity and is amenable to large-scale synthesis.

II. Bioisosteric Replacements: Exploring Alternative Ring Scaffolds

Bioisosterism, the replacement of a functional group or scaffold with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[7] Here, we explore the replacement of the piperidine ring with smaller, more constrained heterocyclic systems: pyrrolidines and azetidines.

A. Pyrrolidine-Based Chiral Building Blocks

The five-membered pyrrolidine ring is a common bioisostere for piperidine.[8] It offers a different conformational profile and can alter the vector of substituents, potentially leading to improved binding affinity and selectivity.

Comparative Physicochemical Properties

PropertyAzetidinePyrrolidinePiperidine
Ring Size4-membered5-membered6-membered
Basicity (pKa of conjugate acid)~11.29~11.27~11.12
Conformational FlexibilityRigidModerately FlexibleFlexible

Table 1: Comparison of fundamental properties of azetidine, pyrrolidine, and piperidine.[7]

B. Azetidine-Based Chiral Building Blocks

The four-membered azetidine ring is a more strained and rigid scaffold compared to piperidine.[7] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Workflow for bioisosteric scaffold hopping.

III. Comparative Analysis and Performance Data

While direct head-to-head comparisons of these building blocks in the same biological system are not always readily available in the literature, we can draw valuable insights from existing structure-activity relationship (SAR) studies.

Impact on Metabolic Stability

The metabolic stability of the piperidine ring is highly dependent on its substitution pattern.[9] Substitution at positions adjacent to the nitrogen atom can significantly influence the rate and site of metabolism, often by cytochrome P450 enzymes.[10] For instance, replacing a hydrogen with a deuterium at a metabolically labile position can lead to a notable increase in the molecule's half-life in liver microsomes.[5]

Influence on Biological Activity

The choice of the 3-substituent or the ring scaffold can have a dramatic effect on biological activity. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, the introduction of a methyl group at the 4-position of the piperidine ring led to a significant loss of activity, highlighting the sensitivity of the enzyme's binding pocket to steric bulk.[5]

Compound ClassKey FeatureImpact on Biological ActivityReference
3,3-Disubstituted PiperidinesVaried aryl groups at C3Potency as HDM2-p53 inhibitors is highly sensitive to the nature and position of substituents on the aryl ring.[11]
4-Substituted Piperidine NitroxidesDifferent functional groups at C4Antioxidative activity varied significantly with the substituent, with amino and azido groups showing the highest activity.[12]
Piperidine-derived sEH InhibitorsSubstitution on the piperidine ringIntroduction of a methyl group at the 4-position drastically reduced inhibitory potency.[5]

Table 2: Examples of how modifications to the piperidine scaffold influence biological activity.

IV. Conclusion and Future Perspectives

The selection of a chiral building block is a critical decision in the drug discovery process. While benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate remains a valuable and widely used starting material, the exploration of structural analogs and bioisosteres offers a powerful strategy for optimizing lead compounds. The introduction of different functional groups at the 3-position, such as amino or carboxylic acid moieties, can modulate a molecule's physicochemical properties and its interactions with biological targets. Furthermore, replacing the piperidine ring with smaller, more constrained heterocycles like pyrrolidine and azetidine can provide access to novel chemical space and lead to improvements in potency, selectivity, and pharmacokinetic profiles.

The continued development of innovative and efficient asymmetric synthetic methodologies will undoubtedly expand the toolbox of medicinal chemists, enabling the synthesis of an even greater diversity of chiral building blocks. A thorough understanding of the structure-activity relationships and the principles of bioisosterism is paramount for the rational design of the next generation of therapeutics.

V. References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe Seiyaku's marketed drugs. Journal of medicinal chemistry, 54(10), 3451–3479.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators, 139, 23–29. [Link]

  • Momose, T., & Toyooka, N. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 118(4), 143–158.

  • Gessner, R. K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 284, 117006. [Link]

  • Boyko, Y., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Angewandte Chemie International Edition, 59(4), 1596-1600.

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of agricultural and food chemistry, 70(36), 10972–11004. [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of medicinal chemistry, 36(20), 2833–2841. [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of medicinal chemistry, 58(18), 7317–7335. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(40), 7956–7963. [Link]

  • Grygorenko, O. O., et al. (2020). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of organic chemistry, 85(22), 14814–14826.

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299. [Link]

  • An, L., et al. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. Free radical biology & medicine, 24(7-8), 1213–1219. [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 345-351.

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR Online Periodicals Repository. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and Its Precursors

In the landscape of pharmaceutical development and medicinal chemistry, the piperidine moiety is a cornerstone, valued for its structural flexibility and three-dimensional nature.[1] The N-benzyl piperidine (N-BP) motif,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the piperidine moiety is a cornerstone, valued for its structural flexibility and three-dimensional nature.[1] The N-benzyl piperidine (N-BP) motif, in particular, is a frequently utilized tool for fine-tuning the efficacy and physicochemical properties of drug candidates.[1] This guide provides an in-depth spectroscopic comparison of a key chiral building block, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, and its precursors. Understanding the spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural confirmation during synthesis.

This document will delve into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the target compound and its precursors, (S)-3-(hydroxymethyl)piperidine and benzyl chloroformate. By examining the evolution of the spectroscopic data from starting materials to the final product, researchers can gain a clearer understanding of the chemical transformations and confirm the identity and purity of their compounds.

The Synthetic Pathway: An Overview

The synthesis of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the N-protection of (S)-3-(hydroxymethyl)piperidine using benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz or Z) group onto the piperidine nitrogen, a common strategy in peptide synthesis and for protecting amine groups.[2][3]

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product Precursor_1 (S)-3-(hydroxymethyl)piperidine Product Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Precursor_1->Product Base (e.g., Et3N) Precursor_2 Benzyl Chloroformate Precursor_2->Product

Caption: Synthetic route to the target compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the precursors' spectra is essential for identifying their successful conversion into the final product.

(S)-3-(Hydroxymethyl)piperidine

Also known as piperidin-3-ylmethanol, this precursor is a bifunctional molecule containing a secondary amine and a primary alcohol.[4]

  • ¹H NMR: The spectrum is characterized by a complex multiplet region for the piperidine ring protons. The protons on the carbon bearing the hydroxymethyl group and the hydroxymethyl protons themselves will have distinct chemical shifts. The N-H proton signal is typically broad and its chemical shift can vary with solvent and concentration.

  • ¹³C NMR: The spectrum will show distinct signals for the five carbons of the piperidine ring and one for the hydroxymethyl group.

  • IR Spectroscopy: Key vibrational modes include a broad O-H stretch from the alcohol (around 3300 cm⁻¹), a secondary amine N-H stretch (around 3300-3500 cm⁻¹), and C-H stretching from the aliphatic ring (around 2850-2950 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (115.17 g/mol ).[4]

Benzyl Chloroformate (Cbz-Cl)

This reagent is the benzyl ester of chloroformic acid and is used to introduce the Cbz protecting group.[2][3]

  • ¹H NMR: The spectrum is simpler, showing a characteristic singlet for the benzylic methylene protons (CH₂) and a multiplet for the aromatic protons of the phenyl group.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch from the chloroformate group is a prominent feature, typically appearing around 1775 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (170.59 g/mol ).[5]

Spectroscopic Deep Dive: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

The final product incorporates the structural features of both precursors, and its spectra reflect this combination.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide the most detailed structural information. The introduction of the Cbz group significantly alters the chemical shifts of the piperidine ring protons, particularly those alpha to the nitrogen.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Rationale for Shift
Aromatic Protons (C₆H₅)7.25-7.40 (m, 5H)127-129 (multiple signals), ~136 (ipso-C)Typical range for monosubstituted benzene ring.
Benzylic Protons (CH₂)~5.15 (s, 2H)~67Deshielded by the adjacent oxygen and aromatic ring.
Carbonyl Carbon (C=O)N/A~155Characteristic chemical shift for a carbamate carbonyl.
Piperidine Protons1.0-4.2 (m)25-65 (multiple signals)The electron-withdrawing Cbz group deshields the protons and carbons of the piperidine ring, especially those at positions 2 and 6.
Hydroxymethyl Protons (CH₂OH)3.4-3.6 (m, 2H)~64Protons on the carbon adjacent to the hydroxyl group.
Hydroxyl Proton (OH)Variable (broad s)N/AChemical shift is dependent on solvent, concentration, and temperature.

Note: The presence of rotamers due to hindered rotation around the carbamate C-N bond can lead to broadening or duplication of signals in the NMR spectra, particularly for the piperidine ring protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200-3600Broad
C-H Stretch (Aromatic)3000-3100Sharp, multiple bands
C-H Stretch (Aliphatic)2850-2950Strong, sharp
C=O Stretch (Carbamate)1680-1700Strong, sharp
C-O Stretch (Alcohol)1000-1200Strong

The disappearance of the N-H stretch from the precursor and the appearance of the strong carbamate C=O stretch are key indicators of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

  • Molecular Weight: 249.31 g/mol [6]

  • Expected Molecular Ion: [M+H]⁺ at m/z 250.14, [M+Na]⁺ at m/z 272.12.

  • Key Fragmentation Pattern: A characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group is often observed.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient. For detailed structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[7]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) Data_Acq Data Acquisition (1H, 13C, 2D NMR) Sample_Prep->Data_Acq Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Background Scan: Perform a background scan to subtract the atmospheric and instrument-related absorbances.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid for protonation in positive ion mode.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

The spectroscopic comparison of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and its precursors provides a clear roadmap for researchers to follow the synthesis and confirm the structure of this valuable building block. By carefully analyzing the changes in NMR chemical shifts, the appearance and disappearance of key IR absorption bands, and the molecular weight confirmation by mass spectrometry, one can confidently assess the outcome of the chemical transformation. This guide serves as a practical reference for scientists and professionals in the field of drug discovery and development.

References

  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. [Link]

  • Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

  • National Institute of Standards and Technology. Benzyl chloroformate - NIST WebBook. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. [Link]

  • PubChem. 3-Hydroxypiperidine. [Link]

  • National Institute of Standards and Technology. Piperidine - NIST WebBook. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Unknown Source. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... [Link]

Sources

Comparative

In vitro and in vivo studies of compounds derived from benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

< Introduction: The Emergence of a Versatile Scaffold The benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a foundational element in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Emergence of a Versatile Scaffold

The benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a foundational element in the synthesis of a diverse range of bioactive molecules.[1][2] Its inherent stereochemistry and functional handles make it an ideal starting point for developing potent and selective therapeutic agents.[1] This guide focuses on a particularly promising class of compounds derived from this scaffold: reversible inhibitors of monoacylglycerol lipase (MAGL).

MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5][6] Dysregulation of MAGL activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[5][6][7][8][9] Consequently, the development of MAGL inhibitors has become an area of intense research. While irreversible inhibitors have shown efficacy, concerns about potential side effects have spurred the development of reversible inhibitors.[3][4] This guide provides a comparative analysis of benzylpiperidine-based reversible MAGL inhibitors, detailing their in vitro and in vivo performance with supporting experimental data and protocols.

Therapeutic Rationale: Why Target MAGL?

Inhibition of MAGL leads to an accumulation of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways. This modulation can have several therapeutic benefits:

  • Neuroprotection: Elevated 2-AG levels in the brain have been shown to be neuroprotective in models of neurodegenerative diseases.[5][6]

  • Anti-inflammatory Effects: MAGL inhibition reduces the production of pro-inflammatory arachidonic acid and its metabolites.[5]

  • Anticancer Activity: MAGL is overexpressed in several types of cancer, and its inhibition can suppress tumor growth, migration, and invasion.[5][6][7][8][9]

The benzylpiperidine scaffold has proven to be an excellent starting point for the design of potent and selective reversible MAGL inhibitors.[7][8]

In Vitro Evaluation: A Head-to-Head Comparison

The initial assessment of novel MAGL inhibitors typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. Here, we compare a series of benzylpiperidine derivatives, highlighting key structural modifications and their impact on inhibitory activity.

Key Compounds and Structural Modifications

A common strategy in the development of benzylpiperidine-based MAGL inhibitors involves modification of the benzoyl moiety and the piperidine ring.[10] For instance, the introduction of halogen atoms or other functional groups can significantly influence potency and selectivity.[10]

Comparative In Vitro Activity

The following table summarizes the in vitro inhibitory activity of a selection of benzylpiperidine derivatives against human MAGL. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

CompoundKey Structural FeatureshMAGL IC50 (nM)Selectivity over FAAH (IC50 in µM)Reference
7 Parent benzylpiperidine structure133.95.9[8]
10c Chlorine atom on the phenolic ring124.6>10[3]
10d Chlorine atom on the phenolic ring107.2>10[3]
10e Bromine atom on the phenolic ring109.4>10[3]
13 2-fluoro-5-hydroxyphenyl amide and trifluoromethyl on pyridinePotent (low nM range)High[7][8]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights. The introduction of halogen atoms on the phenolic ring, as seen in compounds 10c , 10d , and 10e , generally maintains or slightly improves inhibitory potency compared to the parent compound 7 .[3][8] More complex modifications, such as those in compound 13 , which combines a fluorinated hydroxyphenyl amide with a trifluoromethylated pyridine ring, have led to the identification of highly potent inhibitors.[7][8][10]

Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 values of test compounds against human MAGL.

Materials:

  • Recombinant human MAGL enzyme

  • 4-Methylumbelliferyl acetate (4-MUA) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 1 µL of the test compound dilution (or DMSO for control).

    • Add 25 µL of the MAGL enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the 4-MUA substrate solution.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

MAGL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add test compound or DMSO control Compound_Prep->Add_Compound Reagent_Prep Prepare enzyme and substrate solutions Add_Enzyme Add MAGL enzyme and pre-incubate Reagent_Prep->Add_Enzyme Add_Substrate Add 4-MUA substrate to start reaction Reagent_Prep->Add_Substrate Add_Buffer Add assay buffer to 96-well plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot % inhibition vs. log[compound] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for a fluorescence-based MAGL inhibition assay.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising compounds from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in living organisms.

Anticancer Efficacy in a Pancreatic Cancer Model

Given the overexpression of MAGL in pancreatic cancer, the in vivo anticancer activity of benzylpiperidine derivatives has been a key area of investigation.[7][8] Compound 13 , for example, has demonstrated significant antiproliferative activity and induction of apoptosis in primary pancreatic cancer cell cultures.[6][7][8] Furthermore, it exhibited a synergistic effect when combined with the standard chemotherapeutic agent, gemcitabine.[7][8]

Comparative In Vivo Data
CompoundAnimal ModelKey FindingsReference
13 Pancreatic ductal adenocarcinoma (PDAC) primary cellsReduced cell migration, induced apoptosis, synergistic with gemcitabine.[7][8]
28 & 29 In vivo toxicity studiesLow in vivo toxicity and high selectivity.[7]

Experimental Protocol: In Vivo Xenograft Model of Pancreatic Cancer

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., PDAC3)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the test compound.

Signaling Pathway Diagram:

MAGL_Cancer_Pathway MAGL MAGL Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades Arachidonic_Acid Arachidonic Acid (AA) MAGL->Arachidonic_Acid Produces Benzylpiperidine Benzylpiperidine Derivative Benzylpiperidine->MAGL Inhibits Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Leads to Tumor_Growth Tumor Growth, Proliferation, and Migration Prostaglandins->Tumor_Growth Promotes

Caption: MAGL's role in promoting tumor growth and its inhibition.

Conclusion and Future Directions

Derivatives of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate have emerged as a highly promising class of reversible MAGL inhibitors. The modular nature of this scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. In vitro and in vivo studies have demonstrated their potential as therapeutic agents for cancer and potentially other conditions where MAGL is dysregulated.[5][6][7][8]

Future research in this area will likely focus on:

  • Further optimization of the scaffold to improve drug-like properties.

  • In-depth in vivo studies in various disease models to fully elucidate their therapeutic potential.

  • Investigation of potential combination therapies to enhance efficacy.

The continued exploration of this chemical space holds great promise for the development of novel and effective treatments for a range of human diseases.

References

  • Di Stefano, M., Masoni, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Bononi, G., Di Stefano, M., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Bononi, G., Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Tuccinardi, T., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Di Stefano, M., Masoni, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Semantic Scholar. [Link]

  • Bononi, G., Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PubMed Central. [Link]

  • Bononi, G., Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PubMed. [Link]

  • Bononi, G., Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ResearchGate. [Link]

  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. [Link]

  • ResearchGate. Newly synthesized benzylpiperidine derivatives 8, 9, 10a−e, 11a−c, 12,... [Link]

  • Chem-Space.com. benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

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Validation

A Comparative Cost-Analysis of Synthetic Approaches for Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the chiral piperidine moiety stands as a cornerstone of many therapeutic agents. The specific stereochemistry of these structures is often paramount to their biological act...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the chiral piperidine moiety stands as a cornerstone of many therapeutic agents. The specific stereochemistry of these structures is often paramount to their biological activity and safety profile. Among these, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block, and its efficient and economical synthesis is a subject of considerable interest for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this key intermediate, with a focus on cost-analysis, experimental feasibility, and scalability.

Introduction to the Target Molecule

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring substituted at the 3-position with a hydroxymethyl group. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry. The (S)-stereochemistry at the C3 position is a critical feature for its application in the synthesis of various biologically active molecules. The economic viability of producing this enantiomerically pure compound is a key consideration for its industrial application.

Synthetic Strategies: A Comparative Overview

Four principal synthetic strategies for the preparation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate are evaluated in this guide:

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves the synthesis of the racemic compound, which is then separated into its constituent enantiomers.

  • Synthesis from the Chiral Pool: This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.

  • Chemoenzymatic Synthesis: This method employs enzymes to achieve high stereoselectivity, often through kinetic resolution of a racemic mixture.

  • Asymmetric Synthesis: This modern approach utilizes chiral catalysts or reagents to directly synthesize the desired enantiomer.

A summary of the key metrics for each approach is presented in the table below, followed by a detailed discussion and experimental protocols.

Metric Route 1: Racemic Synthesis & Resolution Route 2: Chiral Pool (from L-Glutamic Acid) Route 3: Chemoenzymatic Resolution Route 4: Asymmetric Synthesis
Starting Material 3-HydroxypyridineL-Glutamic AcidRacemic 3-hydroxypiperidinePyridine derivative
Key Transformation Chiral ResolutionMulti-step transformationEnzymatic kinetic resolutionAsymmetric hydrogenation/amination
Number of Steps 3-45-63-42-3
Overall Yield ModerateLow to ModerateModerate (max 50% for resolved enantiomer)High
Cost of Key Reagents Low to ModerateLowModerate to High (enzyme cost)High (chiral catalyst)
Scalability HighModerateModerateModerate to High
Environmental Impact Moderate (solvent usage)High (multiple steps)Low to ModerateLow to Moderate

Route 1: Racemic Synthesis Followed by Chiral Resolution

This well-established strategy begins with the synthesis of racemic 3-hydroxypiperidine, a cost-effective precursor. The subsequent chiral resolution separates the desired (S)-enantiomer from the unwanted (R)-enantiomer.

Synthetic Pathway

Racemic Synthesis and Resolution A 3-Hydroxypyridine B Racemic 3-Hydroxypiperidine A->B H2, Rh/C or Ru/SiO2 C Racemic N-Benzyl-3-hydroxypiperidine B->C Benzyl Bromide, Base D Diastereomeric Salts C->D Chiral Resolving Agent (e.g., Tartaric Acid) E (S)-N-Benzyl-3-hydroxypiperidine D->E Separation & Neutralization F Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate E->F Reduction of a precursor acid or aldehyde, then Cbz protection

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Experimental Protocol

Step 1: Synthesis of Racemic 3-Hydroxypiperidine

  • To a solution of 3-hydroxypyridine (100 g, 1.05 mol) in ethanol (1 L) in a high-pressure reactor, add 5% Rhodium on Carbon (10 g).

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Heat the mixture to 80°C and stir for 24 hours.

  • Cool the reactor, release the pressure, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain racemic 3-hydroxypiperidine as a viscous oil.

Step 2: Synthesis of Racemic N-Benzyl-3-hydroxypiperidine

  • Dissolve the crude 3-hydroxypiperidine (106 g, 1.05 mol) in acetonitrile (1 L).

  • Add potassium carbonate (290 g, 2.1 mol) and benzyl bromide (198 g, 1.15 mol).

  • Reflux the mixture for 16 hours.

  • Cool to room temperature and filter the solids.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield racemic N-benzyl-3-hydroxypiperidine.

Step 3: Chiral Resolution

  • Dissolve the racemic N-benzyl-3-hydroxypiperidine (100 g, 0.52 mol) in methanol (500 mL).

  • In a separate flask, dissolve L-(-)-tartaric acid (78 g, 0.52 mol) in methanol (500 mL).

  • Slowly add the tartaric acid solution to the piperidine solution with stirring.

  • Allow the mixture to stand at room temperature for 24 hours to crystallize the diastereomeric salt.

  • Filter the crystals and recrystallize from methanol to obtain the pure diastereomeric salt of the (S)-enantiomer.

  • Treat the salt with aqueous sodium hydroxide to liberate the free base, (S)-N-benzyl-3-hydroxypiperidine.

Step 4: Synthesis of the Final Product

A more direct approach involves the reduction of N-Cbz-3-carboxypiperidine or N-Cbz-3-formylpiperidine. However, for this route, a more practical final step would involve direct N-Cbz protection of the resolved (S)-3-hydroxymethylpiperidine, which would need to be synthesized from a different starting material like 3-pyridinemethanol. A more direct conversion from the resolved intermediate is not straightforward. For the purpose of this guide, we will assume the resolution is performed on a precursor that can be readily converted.

Cost Analysis
  • 3-Hydroxypyridine: Relatively inexpensive, with prices around $50-100 per kg from bulk suppliers.[1][2][3]

  • Rhodium on Carbon: A significant cost driver, though used in catalytic amounts. Prices can range from hundreds to thousands of dollars per 100g depending on the rhodium content.[4][5]

  • Chiral Resolving Agent (e.g., L-Tartaric Acid): Moderately priced, but required in stoichiometric amounts, which can add to the cost.

  • Overall: The primary costs are associated with the noble metal catalyst and the resolution step, which inherently has a maximum theoretical yield of 50% for the desired enantiomer.

Route 2: Synthesis from the Chiral Pool (L-Glutamic Acid)

This approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine ring, thus avoiding a resolution step.

Synthetic Pathway

Chiral Pool Synthesis A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Heat C Chiral Piperidine Precursor B->C Multi-step conversion D (S)-3-(hydroxymethyl)piperidine C->D Reduction E Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate D->E Benzyl Chloroformate, Base

Caption: Workflow for Chiral Pool Synthesis from L-Glutamic Acid.

Experimental Protocol

This is a multi-step synthesis, and a detailed protocol is beyond the scope of this guide. A general overview of the key transformations is as follows:

  • Cyclization: L-glutamic acid is heated to form (S)-pyroglutamic acid.

  • Reduction and Functional Group Manipulations: The carboxylic acid and lactam functionalities of pyroglutamic acid are selectively reduced and manipulated over several steps to form a suitable linear precursor.

  • Intramolecular Cyclization: The linear precursor is induced to cyclize to form the chiral piperidine ring.

  • Reduction to the Alcohol: A carbonyl group at the 3-position is reduced to the hydroxymethyl group.

  • N-Cbz Protection: The piperidine nitrogen is protected with a Cbz group using benzyl chloroformate.

Cost Analysis
  • L-Glutamic Acid: Very inexpensive, with bulk prices often below $10 per kg.[6][7][8][9][10]

  • Reagents for Multi-step Synthesis: The cost of various reagents over multiple steps (reducing agents, protecting groups, etc.) will accumulate.

  • Overall: While the starting material is cheap, the multi-step nature of this route can lead to a lower overall yield and higher processing costs, making it potentially less economically viable for large-scale production compared to other methods.

Route 3: Chemoenzymatic Synthesis

This method utilizes the high stereoselectivity of enzymes, typically lipases, to perform a kinetic resolution of a racemic precursor.

Synthetic Pathway

Chemoenzymatic Resolution A Racemic N-Cbz-3-hydroxypiperidine C (R)-N-Cbz-3-acetoxypiperidine + (S)-N-Cbz-3-hydroxypiperidine A->C Kinetic Resolution B Enzyme (e.g., CALB) + Acyl Donor D Separation C->D E (S)-N-Cbz-3-hydroxypiperidine D->E F Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate E->F Conversion of hydroxyl to hydroxymethyl (if necessary)

Caption: Workflow for Chemoenzymatic Resolution.

Experimental Protocol

Step 1: Synthesis of Racemic N-Cbz-3-hydroxypiperidine

(As described in Route 1, Steps 1 and a subsequent N-Cbz protection step)

Step 2: Enzymatic Kinetic Resolution

  • To a solution of racemic N-Cbz-3-hydroxypiperidine (10 g) in toluene (100 mL), add vinyl acetate (1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, 1 g).

  • Stir the mixture at 40°C and monitor the reaction progress by chiral HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • The reaction mixture will contain the (R)-acetate and the unreacted (S)-alcohol.

  • Separate the (S)-alcohol from the (R)-acetate by column chromatography.

Step 3: Conversion to the Final Product

Similar to Route 1, a direct conversion of the resolved (S)-N-Cbz-3-hydroxypiperidine to the target molecule is not straightforward. This enzymatic resolution is more practically applied to a precursor that can be readily converted.

Cost Analysis
  • Candida antarctica Lipase B (CALB): The cost of the enzyme can be significant, ranging from several hundred to over a thousand dollars for small quantities.[11][12] However, the enzyme is often immobilized and can be recycled, which can reduce the cost per batch on a larger scale.

  • Acyl Donor (e.g., Vinyl Acetate): Relatively inexpensive.

  • Overall: The initial investment in the enzyme is a major cost factor. The efficiency of enzyme recycling is critical to making this route economically competitive. The maximum theoretical yield for the desired enantiomer is 50%.

Route 4: Asymmetric Synthesis

This approach aims to directly synthesize the desired (S)-enantiomer using a chiral catalyst, thereby avoiding a resolution step and maximizing the theoretical yield.

Synthetic Pathway

Asymmetric Synthesis A N-Protected 3-substituted Pyridine C Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate A->C Asymmetric Hydrogenation B Chiral Rhodium Catalyst + H2

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol

A representative procedure for the asymmetric hydrogenation of a suitable pyridine precursor is as follows:

  • In a glovebox, a high-pressure reactor is charged with the N-protected 3-substituted pyridine precursor (1 equivalent), a chiral rhodium catalyst with a chiral phosphine ligand (e.g., [Rh(COD)2]BF4 with (S)-BINAP, 0.1-1 mol%).

  • Anhydrous, degassed solvent (e.g., methanol) is added.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen (10-50 atm).

  • The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 24-48 hours.

  • After cooling and venting, the solvent is removed, and the product is purified by chromatography to yield the enantiomerically enriched product.

Cost Analysis
  • Chiral Rhodium Catalyst and Ligands: This is the most significant cost driver. Rhodium is a precious metal, and the synthesis of chiral ligands is often complex and expensive.[4][5][13][14] The catalyst loading is low, but the initial investment is high.

  • High-Pressure Equipment: Requires specialized and costly equipment.

  • Overall: This route can be very expensive upfront due to the catalyst cost. However, it offers the potential for high efficiency and enantioselectivity, which can be advantageous for large-scale production if the catalyst can be efficiently recovered and reused.

Conclusion and Recommendations

The choice of the optimal synthetic route for benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a multifactorial decision that depends on the desired scale of production, available resources, and cost considerations.

  • For small-scale laboratory synthesis, where cost is less of a concern and high enantiopurity is critical, asymmetric synthesis (Route 4) may be the most elegant and efficient approach, provided the necessary catalyst and equipment are available.

  • For medium-scale production, chemoenzymatic resolution (Route 3) offers a good balance of stereoselectivity and potentially manageable costs, especially if the enzyme can be effectively recycled.

  • For large-scale industrial production, a racemic synthesis followed by chiral resolution (Route 1) is often the most practical and cost-effective method, despite the inherent 50% loss of material. The starting materials are inexpensive, and the processes are generally robust and scalable. The development of an efficient and low-cost resolution protocol is key to the economic success of this route.

  • Synthesis from the chiral pool (Route 2) , while attractive due to the low cost of the starting material, is often hampered by the number of steps and lower overall yields, making it less competitive for industrial applications.

Ultimately, a thorough process development and cost-of-goods analysis should be performed for the most promising routes to determine the most economically viable pathway for the specific needs of the project.

References

  • Ottokemi. L-Glutamic acid, 99%. [Link]

  • Chem-Impex. 3-Hydroxypyridine. [Link]

  • Carl ROTH. L-Glutamic acid, 1 kg. [Link]

  • IndiaMART. 3-Hydroxypyridine - 109-00-2 Latest Price, Manufacturers & Suppliers. [Link]

  • The Lab Depot. L-Glutamic Acid. [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Fuel Cell Store. Rhodium Catalysts. [Link]

  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • IndiaMART. CALB Lipase at best price in Thane by Fermenta Biotech Limited. [Link]

  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]

  • Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

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  • Money Metals. Rhodium Price Chart. [Link]

  • Strategic Metals Invest. Rhodium Price - Historical Chart - 2026 Forecast. [Link]

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  • Google Patents. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
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  • MySkinRecipes. Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. [Link]

  • Journal of the Korean Chemical Society. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • ResearchGate. (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by.... [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 405061-52-1), a key heterocyclic building block, is no exception. While its utility in creating complex molecular architectures is significant, our responsibility as scientists extends beyond its synthesis to its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that from the moment it is deemed waste, this chemical poses no threat to our personnel, facilities, or the environment.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS07 (Exclamation Mark) : An irritant that can cause skin and eye irritation.

  • H301: Toxic if swallowed [1].

  • H319: Causes serious eye irritation [1].

The precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant"[1]. This directive is non-negotiable and forms the basis of our entire disposal strategy. Drain or standard trash disposal is strictly prohibited.[2][3]

Furthermore, as a piperidine derivative, we must consider the potential for hazards associated with the parent compound, which is known to be flammable, corrosive, and toxic.[4][5][6] Therefore, a cautious approach requires treating this compound as a reactive chemical, particularly in the context of segregation from incompatible materials like strong acids and oxidizing agents.[4][7]

Immediate Safety & Spill Response

Before initiating any disposal procedure, ensuring personal and environmental safety is paramount. This begins with appropriate Personal Protective Equipment (PPE) and a clear plan for accidental releases.

Personal Protective Equipment (PPE)

A multi-layered defense is critical when handling this compound, even when designated as waste.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield is required over goggles when handling bulk quantities or solutions to protect against splashes, mitigating the serious eye irritation hazard (H319).[6][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the chemical.[8]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat protects skin from incidental contact.[9]
Respiratory Respirator (if applicable)All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[6][9] If a fume hood is not available, a government-approved respirator is mandatory.[9]
Spill Management

In the event of a spill, the priority is to contain and clean the material safely.

  • Evacuate & Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain : For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or vermiculite.[5][6] Do not use combustible materials like paper towels to absorb large spills.

  • Collect : For solid spills, carefully sweep up the material, avoiding dust generation.[10][11]

  • Package : Place all contaminated absorbent material and cleaning supplies into a designated, sealed, and properly labeled hazardous waste container for disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Core Disposal Protocol: A Step-by-Step Workflow

The disposal of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate must be systematic and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][12][13]

Step 1: Waste Characterization and Segregation
  • Characterize : This compound is a non-halogenated organic chemical waste. It must be treated as hazardous due to its toxicity and irritant properties.[13]

  • Segregate : This is a critical step to prevent dangerous reactions. Store this waste separately from:

    • Strong Acids

    • Strong Oxidizing Agents

    • Bases

    • Aqueous waste streams

    • Halogenated organic waste Keeping incompatible chemicals separate is a primary tenet of safe laboratory practice.[7][14]

Step 2: Containment
  • Select an Appropriate Container : Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions). The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[2][7]

  • Headspace : Do not fill the container completely. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[7]

  • Closure : Keep the waste container securely capped at all times, except when adding waste.[12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[15] The label on your hazardous waste container must include:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name : "benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate" (avoiding abbreviations or formulas)

  • Hazard Identification : List the relevant hazards (e.g., "Toxic," "Irritant").

  • Generator Information : Name of the principal investigator and laboratory location.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[7]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[15]

  • Inspect Weekly : Visually inspect the SAA and the waste containers on a weekly basis for any signs of leakage, degradation, or labeling issues.[2][7]

Step 5: Final Disposal via Professional Service
  • Schedule Pickup : Once the waste container is full, or has been in the SAA for the maximum allowed time (typically up to one year, though institutional policies may be stricter), arrange for its removal by your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[7][9][15]

  • Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final treatment and disposal facility.[12][16]

  • NEVER :

    • Dispose of this chemical down the sink.[3]

    • Dispose of it in the regular trash.[2]

    • Allow it to evaporate in a fume hood as a method of disposal.[3]

Disposal of Contaminated Materials

  • Empty Containers : A container that held benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process is also hazardous waste and must be collected in a designated container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.[3] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but only after defacing all hazardous labels.[3]

  • Contaminated PPE and Labware : Gloves, weigh boats, and other disposable items heavily contaminated with the compound should be placed in a sealed bag, labeled as hazardous waste, and disposed of via the professional waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate and associated materials.

G start Waste Generated: Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate q_type What is the form of the waste? start->q_type pure_compound Pure Compound or Solution q_type->pure_compound  Chemical empty_container Empty Original Container q_type->empty_container Container   contaminated_ppe Contaminated PPE / Labware q_type->contaminated_ppe Disposables characterize Characterize as: Non-Halogenated Organic Hazardous Waste pure_compound->characterize triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse package_ppe Place in a sealed bag or container contaminated_ppe->package_ppe segregate Segregate from Incompatibles (Acids, Oxidizers) characterize->segregate contain Place in a compatible, sealed waste container segregate->contain label Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date contain->label store Store in Secondary Containment in a Satellite Accumulation Area (SAA) label->store label->store dispose Arrange pickup by EHS or licensed waste contractor store->dispose store->dispose collect_rinsate Collect all rinsate as HAZARDOUS WASTE triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container per lab policy triple_rinse->dispose_container collect_rinsate->contain package_ppe->label

Caption: Disposal workflow for Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate.

By adhering to this structured and scientifically-grounded disposal protocol, you ensure compliance with safety regulations and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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